Product packaging for (E)-5-Decen-1-yne(Cat. No.:CAS No. 53963-07-8)

(E)-5-Decen-1-yne

Cat. No.: B15344802
CAS No.: 53963-07-8
M. Wt: 136.23 g/mol
InChI Key: LZIAORKGKKMTSM-MDZDMXLPSA-N
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Description

(E)-5-Decen-1-yne is a ten-carbon unsaturated hydrocarbon with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound features both a terminal alkyne and a trans (E) double bond, making it a valuable alkenyne intermediate in organic synthesis and chemical ecology research . With a density of approximately 0.796 g/cm³ and a boiling point of 176.3°C at 760 mmHg, it is typically supplied as a liquid . This compound serves as a critical synthetic precursor for insect pheromones. Specifically, it can be transformed into (E)-5-Decen-1-ol and (E)-5-Decen-1-yl acetate, which are known sex attractants for species like the Peach Twig Borer ( Anarsia lineatella ) . The stereoselective synthesis of these bioactive molecules from intermediates like this compound is a key area of study in the development of eco-friendly pest control methods . The presence of two different reactive unsaturated systems allows researchers to conduct selective transformations, facilitating the construction of more complex molecules for material science and fragrance applications . This compound is provided as a high-purity material for research purposes. This product is intended for laboratory use by qualified professionals only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B15344802 (E)-5-Decen-1-yne CAS No. 53963-07-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53963-07-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(E)-dec-5-en-1-yne

InChI

InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h1,9-10H,4-8H2,2H3/b10-9+

InChI Key

LZIAORKGKKMTSM-MDZDMXLPSA-N

Isomeric SMILES

CCCC/C=C/CCC#C

Canonical SMILES

CCCCC=CCCC#C

Origin of Product

United States

Foundational & Exploratory

(E)-5-Decen-1-yne (CAS: 53963-07-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-5-Decen-1-yne is a chemical compound featuring both a double and a triple carbon-carbon bond, classifying it as an enyne. This guide provides a detailed overview of its chemical and physical properties, predicted spectral data, potential synthetic methodologies, and a discussion of the general biological significance of the enyne functional group. Due to the limited availability of specific experimental data for this compound, this document integrates established chemical principles and data from related structures to offer a comprehensive theoretical profile.

Chemical and Physical Properties

PropertyValueSource
CAS Number 53963-07-8[1]
Molecular Formula C₁₀H₁₆[1][2]
Molecular Weight 136.24 g/mol [1]
Predicted Boiling Point ~170-180 °C
Predicted Density ~0.77-0.79 g/cm³
Predicted XlogP 3.7[2]

Spectral Data (Predicted)

Detailed experimental spectra for this compound are not currently published. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons adjacent to the alkyne and alkene moieties, as well as for the aliphatic chain.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1 (≡C-H)2.0 - 2.3t
H-2 (-CH₂-C≡)2.2 - 2.5m
H-3 (-CH₂-)1.4 - 1.6m
H-4 (-CH₂-C=)2.0 - 2.2m
H-5, H-6 (=CH-)5.3 - 5.6m
H-7 (-CH₂-)1.9 - 2.1m
H-8 (-CH₂-)1.3 - 1.5m
H-9 (-CH₃)0.8 - 1.0t
¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield shifts of the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (≡C-H)68 - 72
C-2 (-C≡)80 - 85
C-3, C-4, C-7, C-8 (Aliphatic -CH₂-)20 - 40
C-5, C-6 (=CH-)120 - 140
C-9 (-CH₂-)13 - 15
C-10 (-CH₃)~14
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups in this compound.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
≡C-H stretch (terminal alkyne)3300 - 3260Strong, sharp
C≡C stretch2140 - 2100Weak to medium
C=C stretch (trans alkene)1675 - 1665Weak
=C-H bend (trans alkene)970 - 960Strong
C-H stretch (sp³)2960 - 2850Strong
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 136. Key fragmentation patterns would likely involve cleavage at the allylic and propargylic positions, leading to characteristic fragment ions.

m/zPossible Fragment
136[M]⁺
121[M - CH₃]⁺
107[M - C₂H₅]⁺
93[M - C₃H₇]⁺
79[M - C₄H₉]⁺

Experimental Protocols: Synthesis of this compound

A plausible and efficient synthetic route to this compound is the Sonogashira coupling reaction. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[3][4][5][6][7]

General Sonogashira Coupling Protocol

This protocol is a general representation and would require optimization for the specific substrates.

Materials:

  • (E)-1-halo-1-octene (e.g., (E)-1-iodo-1-octene)

  • Ethynyltrimethylsilane or acetylene gas

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry, inert-atmosphere flask, add the palladium catalyst, copper(I) iodide, and the (E)-1-halo-1-octene in the anhydrous solvent.

  • Add the amine base to the mixture.

  • Introduce the terminal alkyne (e.g., bubble acetylene gas through the solution or add ethynyltrimethylsilane).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

If a silyl-protected alkyne is used, a subsequent deprotection step with a fluoride source (e.g., TBAF) or base is necessary to yield the terminal alkyne.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the enyne moiety is present in a variety of natural products and biologically active compounds.[8] Enynes have been shown to exhibit a range of activities, including anti-inflammatory, anti-tumor, and anti-parasitic properties.[3][8][9][10] The presence of both an alkene and an alkyne offers multiple points for metabolic transformation or interaction with biological targets. The structural rigidity and defined geometry of the enyne functional group can be advantageous in drug design for optimizing binding to protein targets.

Visualizations

Synthesis Workflow: Sonogashira Coupling

Sonogashira_Coupling Reactants Reactants: (E)-1-Halo-1-octene Terminal Alkyne Reaction Sonogashira Coupling Reactants->Reaction Catalysts Catalysts: Pd(0) Complex Cu(I) Iodide Catalysts->Reaction Base Amine Base Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound via Sonogashira coupling.

Logical Relationship of Spectral Prediction

Spectral_Prediction Structure Chemical Structure of This compound Functional_Groups Functional Groups: - Terminal Alkyne - Trans Alkene - Alkyl Chain Structure->Functional_Groups NMR Predicted NMR Spectra (¹H and ¹³C) Functional_Groups->NMR IR Predicted IR Spectrum Functional_Groups->IR MS Predicted Mass Spectrum Functional_Groups->MS

Caption: Logical flow from chemical structure to predicted spectral data.

References

Spectroscopic Analysis of (E)-5-Decen-1-yne: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Decen-1-yne is an organic molecule with the chemical formula C₁₀H₁₆ and a molecular weight of approximately 136.24 g/mol .[1] Its structure features a ten-carbon chain containing both a trans-configured double bond at the 5-position and a terminal triple bond at the 1-position. This combination of functional groups makes it a potentially valuable building block in organic synthesis. This document aims to provide a comprehensive guide to the spectroscopic properties of this compound. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of published experimental spectroscopic data for this specific compound. While predicted data and information for analogous compounds are available, experimentally derived ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located.

This guide will therefore present the available predicted data, discuss the expected spectroscopic characteristics based on its structure, and provide generalized experimental protocols for its synthesis and subsequent spectroscopic analysis.

Predicted Spectroscopic Data

While experimental spectra are not available, computational predictions can offer insights into the expected spectroscopic behavior of this compound.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. Predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are presented in Table 1.

AdductPredicted m/z
[M+H]⁺137.13248
[M+Na]⁺159.11442
[M-H]⁻135.11792
[M+NH₄]⁺154.15902
[M+K]⁺175.08836
[M]⁺136.12465
Data sourced from PubChem.

Expected Spectroscopic Features

Based on the structure of this compound, the following characteristic signals would be anticipated in its spectroscopic analyses.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. Key expected chemical shifts (δ) in ppm relative to TMS are:

  • Terminal Alkyne (C≡C-H): A signal around 1.9-2.5 ppm.

  • Olefinic Protons (-CH=CH-): Two signals in the range of 5.3-5.6 ppm, likely appearing as complex multiplets due to coupling to each other and adjacent methylene protons. The large coupling constant (typically >12 Hz) between these protons would confirm the E (trans) configuration.

  • Allylic and Propargylic Protons: Methylene protons adjacent to the double and triple bonds would appear in the range of 2.0-2.3 ppm.

  • Aliphatic Protons: The remaining methylene and methyl protons of the butyl group would be found in the upfield region of the spectrum, typically between 0.9 and 1.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework of the molecule. Expected chemical shifts (δ) in ppm are:

  • Alkynyl Carbons (-C≡C-): Two signals in the range of 65-90 ppm.

  • Olefinic Carbons (-CH=CH-): Two signals in the range of 120-140 ppm.

  • Aliphatic Carbons: Signals for the methylene and methyl carbons would appear in the upfield region, from approximately 13-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of specific functional groups. For this compound, the following characteristic absorption bands (in cm⁻¹) are expected:

  • Terminal Alkyne (≡C-H stretch): A sharp peak around 3300 cm⁻¹.

  • C≡C Stretch: A weak absorption around 2100 cm⁻¹.

  • C=C Stretch: An absorption around 1665-1675 cm⁻¹.

  • Trans C-H bend (out-of-plane): A strong band around 960-970 cm⁻¹.

  • sp³, sp², and sp C-H Stretches: Bands in the region of 2850-3050 cm⁻¹.

Experimental Protocols

General Synthesis of an En-yne

A common method for the synthesis of en-ynes involves the coupling of a vinyl halide with a terminal alkyne, a reaction known as the Sonogashira coupling. A plausible route to this compound could involve the coupling of (E)-1-bromo-1-hexene with 1-butyne.

Materials:

  • (E)-1-bromo-1-hexene

  • 1-Butyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • A suitable amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or toluene)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and CuI.

  • Dissolve the reagents in the anhydrous solvent.

  • Add the amine base, followed by (E)-1-bromo-1-hexene and 1-butyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz). The purified sample would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat sample would be placed on the ATR crystal, or a solution in a suitable solvent (e.g., CCl₄) would be analyzed in a salt cell.

Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis. Electron ionization (EI) or chemical ionization (CI) could be used.

Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of a compound like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation H_NMR->Structure_Elucidation Purity_Assessment Purity Assessment H_NMR->Purity_Assessment C_NMR->Structure_Elucidation C_NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Conclusion

While a detailed experimental spectroscopic dataset for this compound is not currently available in the public domain, this guide provides the predicted mass spectrometry data and a discussion of the expected NMR and IR spectral features. Furthermore, a general protocol for its synthesis and subsequent characterization is outlined. Researchers interested in this compound for applications in drug development or other areas of chemical synthesis will likely need to perform the synthesis and full spectroscopic characterization in their own laboratories. The information provided herein should serve as a useful starting point for such an endeavor.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Enynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enynes, a class of hydrocarbons characterized by the presence of both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), are versatile building blocks in organic synthesis and are found in the core structure of various natural products and pharmaceuticals. Their unique electronic and structural features give rise to a rich and diverse reactivity, making them valuable synthons for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of enynes, with a focus on data-driven insights, detailed experimental protocols, and the illustration of key reaction mechanisms and biological pathways.

Physical Properties of Enynes

The physical properties of enynes are influenced by their molecular weight, degree of conjugation, and the nature of their substituents. While data for a wide range of substituted enynes is dispersed throughout the literature, the properties of the parent member of the series, vinylacetylene (but-1-en-3-yne), provide a fundamental reference point.

Tabulated Physical Property Data
PropertyVinylacetylene (but-1-en-3-yne)1,4-Diphenyl-1,3-butadieneNotes
Molecular Formula C4H4C16H14
Molar Mass 52.07 g/mol 206.28 g/mol
Boiling Point 5 °C350 °C (lit.)[1][2]The boiling point of enynes generally increases with molecular weight.
Melting Point -138 °C150-152 °C (lit.)[1][2]Symmetry and intermolecular forces play a significant role in the melting point.
Solubility Low in waterSlightly soluble in water[1]Enynes are generally soluble in organic solvents.
Structural Parameters

The geometry of the enyne functional group is defined by the sp2-hybridized carbons of the double bond and the sp-hybridized carbons of the triple bond. This arrangement results in a linear geometry around the alkyne and trigonal planar geometry around the alkene.

BondTypical Bond Length (pm)Bond AngleTypical Bond Angle (°)
C-C (single)154C-C-C (sp3)~109.5
C=C (double)134C=C-C (sp2)~120
C≡C (triple)120C≡C-C (sp)180

Chemical Properties and Reactivity

The chemical reactivity of enynes is rich and varied, stemming from the distinct yet interactive nature of the alkene and alkyne moieties. Key reactions include cycloadditions, metathesis, and transition metal-catalyzed cross-coupling reactions.

Enyne Metathesis

Enyne metathesis is a powerful bond reorganization reaction catalyzed by metal carbenes, most notably ruthenium-based Grubbs-type catalysts, to produce 1,3-dienes. The reaction can be performed as an intermolecular (cross-enyne metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM) transformation.[3] The driving force is often the formation of a thermodynamically stable conjugated diene system.[3]

RCEYM_Workflow start Start: Prepare Enyne Substrate and Catalyst Solution setup Set up Inert Atmosphere Reaction Vessel start->setup dissolve Dissolve Enyne in Anhydrous Solvent (e.g., Toluene) setup->dissolve add_catalyst Add Grubbs Catalyst (e.g., 1-5 mol%) dissolve->add_catalyst heat Heat Reaction Mixture (e.g., 40-80 °C) add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor quench Quench Reaction (e.g., with Ethyl Vinyl Ether) monitor->quench Upon Completion purify Purify Product (Column Chromatography) quench->purify end End: Characterize Product purify->end

Caption: A generalized workflow for a typical Ring-Closing Enyne Metathesis (RCEYM) experiment.

Sonogashira Coupling

The Sonogashira coupling is a widely used method for the synthesis of enynes. It involves the cross-coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6]

Sonogashira_Cycle cluster_palladium Palladium Cycle cluster_copper Copper Cycle pd0 Pd(0)L2 pd_complex R1-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R1-X) pd_complex->pd0 Reductive Elimination enyne R1-C≡C-R2 pd_complex->enyne Transmetalation cu_acetylide R2-C≡C-Cu(I) cu_acetylide->pd_complex alkyne R2-C≡CH cu_acetylide->alkyne Regeneration alkyne->cu_acetylide Deprotonation (Base) + Cu(I)X base Base enyne->pd0

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

Experimental Protocols

General Protocol for Ring-Closing Enyne Metathesis (RCEYM)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Substrate: The enyne substrate is dissolved in a degassed, anhydrous solvent (e.g., toluene or dichloromethane) to a typical concentration of 0.01-0.1 M.

  • Catalyst Addition: The Grubbs catalyst (1st or 2nd generation, typically 1-5 mol%) is added to the stirred solution. The flask is often protected from light.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 40-80 °C) and stirred. The progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a small amount of a phosphine scavenger (e.g., triphenylphosphine) or ethyl vinyl ether to deactivate the catalyst.

  • Workup and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclic diene product.

Detailed Protocol for Sonogashira Coupling

The following is a representative procedure for the synthesis of an enyne via Sonogashira coupling.

  • Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add the vinyl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq.), and a copper(I) salt, typically CuI (0.025 eq.).

  • Solvent and Reagents: Add a degassed solvent, such as tetrahydrofuran (THF) or an amine like diisopropylamine, which can also act as the base.[4]

  • Addition of Reactants: Sequentially add the base (if not used as the solvent, e.g., diisopropylamine, 7.0 eq.) and the terminal alkyne (1.1 eq.).[4]

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours), monitoring the progress by TLC.[4]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues.[4]

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure enyne.

Spectroscopic Data of Enynes

Spectroscopic techniques are indispensable for the characterization of enynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts of protons in enynes are characteristic. Vinylic protons typically resonate in the range of δ 5.0-7.0 ppm, while acetylenic protons, if present, appear further upfield around δ 2.0-3.0 ppm due to the magnetic anisotropy of the triple bond.

  • ¹³C NMR: The sp² carbons of the alkene typically appear in the δ 110-150 ppm region, while the sp carbons of the alkyne are found in the δ 65-90 ppm range.

Example: Phenylacetylene

  • ¹H NMR (CDCl₃): δ 7.48 (m, 2H, Ar-H), 7.21-7.40 (m, 3H, Ar-H), 3.06 (s, 1H, C≡C-H).

  • ¹³C NMR (CDCl₃): δ 132.3 (Ar-C), 129.2 (Ar-C), 128.4 (Ar-C), 122.3 (Ar-C), 83.5 (Ar-C≡C), 77.5 (Ar-C≡C).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups in enynes.

  • C≡C Stretch: A weak to medium, sharp absorption band appears in the region of 2100-2260 cm⁻¹.

  • C=C Stretch: A medium intensity band is observed in the 1620-1680 cm⁻¹ region.

  • ≡C-H Stretch: For terminal alkynes, a sharp, strong band is present around 3300 cm⁻¹.

  • =C-H Stretch: This absorption is typically found just above 3000 cm⁻¹.

Mass Spectrometry (MS)

The fragmentation of enynes in mass spectrometry is governed by the principles of radical cation stability. Common fragmentation pathways involve cleavage of bonds adjacent to the unsaturation, leading to the formation of stable carbocations. The molecular ion peak (M⁺) is usually observable. Fragmentation patterns can be complex and are influenced by the overall structure of the molecule.[6][7] Common losses include small neutral molecules and radicals.

Enynes in Drug Development: The Case of Enediyne Antibiotics

A prominent class of enyne-containing natural products with significant relevance to drug development is the enediyne antibiotics, such as calicheamicin and esperamicin.[8][9] These molecules exhibit potent antitumor activity due to their unique mechanism of action, which involves the generation of a highly reactive diradical species that causes DNA damage.[6][8]

Mechanism of Action and Cellular Response

The enediyne core of these antibiotics is a "warhead" that, upon activation, undergoes a Bergman cyclization to form a p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks.[10][11] This DNA damage triggers a cellular response cascade that can ultimately lead to apoptosis (programmed cell death).[12]

DNA_Damage_Response enediyne Enediyne Antibiotic (e.g., Calicheamicin) activation Activation (e.g., by thiol) enediyne->activation bergman Bergman Cyclization activation->bergman diradical p-Benzyne Diradical bergman->diradical dna Cellular DNA diradical->dna H-atom abstraction dsb Double-Strand Breaks (DSBs) dna->dsb atm_atr ATM/ATR Kinase Activation dsb->atm_atr rpa RPA Hyperphosphorylation atm_atr->rpa checkpoint Cell Cycle Checkpoint Activation (e.g., G2/M arrest) atm_atr->checkpoint rpa->checkpoint apoptosis Apoptosis checkpoint->apoptosis

Caption: A simplified signaling pathway of enediyne-induced DNA damage and cellular response.

This DNA damage is recognized by cellular surveillance proteins, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases.[9] The activation of these kinases initiates a signaling cascade that includes the hyperphosphorylation of Replication Protein A (RPA), a key protein involved in DNA replication and repair.[8] This leads to the activation of cell cycle checkpoints, arresting the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is directed towards apoptosis.[12] The ability of enediynes to induce potent and specific DNA damage has made them attractive candidates for the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

Conclusion

Enynes are a fascinating and synthetically valuable class of molecules. Their distinct physical properties and rich chemical reactivity have established them as important tools in organic synthesis. Furthermore, the potent biological activity of naturally occurring enynes, particularly the enediyne antibiotics, continues to inspire the development of novel therapeutic agents. A thorough understanding of their properties, as outlined in this guide, is crucial for researchers and professionals working at the forefront of chemical synthesis and drug discovery.

References

An In-depth Technical Guide on the Stereochemistry of the Trans Double Bond in (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemistry of the trans double bond in the enyne, (E)-5-Decen-1-yne. This document outlines the fundamental principles that define its geometric isomerism, supported by spectroscopic data from analogous compounds, established experimental protocols for stereochemical determination, and a generalized view of its potential role in biological signaling pathways.

Introduction to the Stereochemistry of this compound

This compound is a ten-carbon enyne characterized by a terminal alkyne and a trans-configured double bond at the C5 position. The "E" designation in its nomenclature, derived from the German entgegen (opposite), specifies that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the butyl group on C6 and the but-4-yn-1-yl group on C4 are on opposite sides of the double bond. This specific spatial arrangement of atoms, known as stereoisomerism, is crucial as it dictates the molecule's overall shape and, consequently, its physical, chemical, and biological properties.

The rigidity of the carbon-carbon double bond prevents free rotation, giving rise to distinct cis (Z) and trans (E) isomers. The trans configuration of this compound results in a more linear and less sterically hindered molecular geometry compared to its cis counterpart. This structural feature can significantly influence its interaction with biological targets such as enzymes and receptors, a critical consideration in the field of drug development.

Spectroscopic Analysis of the Trans Double Bond

The primary method for unequivocally determining the stereochemistry of a double bond is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (¹JHH). Infrared (IR) spectroscopy also offers a characteristic signal for trans double bonds.

Table 1: Spectroscopic Data for the Trans Double Bond in (E)-5-Decen-1-ol

Spectroscopic TechniqueFeatureObserved Value/RangeReference Compound
¹H NMRVicinal Coupling Constant (³JH-H)12-18 Hz (typical for trans)(E)-5-decen-1-ol
¹H NMRChemical Shift (δ) of Vinylic Protons~5.4 ppm(E)-5-decen-1-ol
¹³C NMRChemical Shift (δ) of Vinylic Carbons~125-135 ppmGeneral Alkenes
Infrared (IR) SpectroscopyC-H out-of-plane bend965 cm⁻¹(E)-5-decen-1-ol[1]

The most definitive evidence for the trans configuration comes from the ¹H NMR coupling constant between the two vinylic protons. A coupling constant in the range of 12-18 Hz is characteristic of a trans relationship, while a cis relationship typically exhibits a smaller coupling constant of 6-12 Hz[2]. The IR spectrum of (E)-5-decen-1-ol shows a distinct absorption at 965 cm⁻¹, which is a hallmark of the out-of-plane C-H bending vibration of a trans-disubstituted alkene[1].

Experimental Protocols for Stereochemical Determination

The following outlines a general experimental workflow for the synthesis and stereochemical confirmation of a trans-enyne like this compound.

3.1. Stereoselective Synthesis

A common strategy for the stereoselective synthesis of trans-enynes involves the reduction of a corresponding diyne. The use of a dissolving metal reduction, such as sodium in liquid ammonia, is a well-established method for the selective reduction of an alkyne to a trans-alkene.

Protocol: Dissolving Metal Reduction for trans-Alkene Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a stirring mechanism, add liquid ammonia at -78 °C.

  • Addition of Sodium: Carefully add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is observed, indicating the presence of solvated electrons.

  • Substrate Addition: Slowly add a solution of the starting diyne (e.g., deca-1,5-diyne) in an appropriate solvent (e.g., anhydrous THF) to the reaction mixture.

  • Quenching: After the reaction is complete (monitored by TLC), quench the excess sodium by the careful addition of ammonium chloride.

  • Workup: Allow the ammonia to evaporate. Add water and extract the organic product with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound using column chromatography on silica gel.

3.2. NMR Spectroscopic Analysis

High-resolution ¹H NMR spectroscopy is performed on the purified product to confirm the stereochemistry of the double bond.

Protocol: ¹H NMR for Stereochemical Confirmation

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the signals corresponding to the vinylic protons, typically in the range of δ 5.0-6.0 ppm.

    • Analyze the multiplicity of these signals. For a trans-disubstituted alkene, the signals will appear as a multiplet.

    • Measure the coupling constant (J-value) between the vinylic protons. A value between 12 and 18 Hz confirms the trans stereochemistry.

Visualization of Synthetic and Signaling Pathways

4.1. General Synthetic Pathway

The following diagram illustrates a generalized synthetic route to this compound, highlighting the key stereoselective reduction step.

G start Starting Materials (e.g., 1-pentyne and 1-bromo-5-pentyne) coupling Coupling Reaction (e.g., Sonogashira or similar) start->coupling diyne Deca-1,5-diyne coupling->diyne reduction Stereoselective Reduction (e.g., Na/NH3) diyne->reduction product This compound reduction->product trans-selective

Caption: Generalized synthetic pathway for this compound.

4.2. Generalized Role in Biological Signaling

Enyne moieties are present in some natural products and synthetic molecules with biological activity. While the specific biological role of this compound is not documented, the following diagram illustrates a generalized mechanism by which an enyne-containing molecule could act as an enzyme inhibitor. This is a hypothetical representation for illustrative purposes.

G cluster_0 Enzyme Active Site Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Inactive_Complex Inactive Enzyme-Inhibitor Complex Enzyme->Inactive_Complex Substrate Substrate Substrate->Enzyme Binds to active site Enyne This compound (Inhibitor) Enyne->Enzyme Binds to active site Inactive_Complex->Product Reaction Blocked

Caption: Generalized mechanism of enzyme inhibition by an enyne-containing molecule.

Conclusion

The stereochemistry of the trans double bond in this compound is a defining feature of its molecular architecture. This guide has detailed the spectroscopic and synthetic principles that underpin its (E)-configuration. The characteristic ¹H NMR vicinal coupling constants and IR absorption bands provide definitive methods for its stereochemical assignment. While specific biological applications for this compound are not yet established, its structural motifs are of interest in medicinal chemistry. The protocols and data presented here, based on established chemical principles and analogous compounds, provide a solid foundation for researchers and drug development professionals working with this and similar enyne structures.

References

(E)-5-Decen-1-yne: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of (E)-5-Decen-1-yne, a versatile enyne compound. While direct research on this specific molecule is limited, its unique structural features—a terminal alkyne and a trans-disubstituted internal alkene—position it as a valuable building block in various fields of chemical and biological research. This document outlines its physicochemical properties, proposes potential research avenues, provides detailed hypothetical experimental protocols, and visualizes key synthetic pathways and concepts.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₁₀H₁₆
Molecular Weight 136.24 g/mol
CAS Number 53963-07-8
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available
¹H-NMR (Predicted) Shifts around 5.4 (alkene), 2.1 (alkyne) ppm
¹³C-NMR (Predicted) Shifts around 130 (alkene), 84, 68 (alkyne) ppm
IR Spectroscopy (Predicted) Peaks around 3300 (C≡C-H), 2100 (C≡C), 1650 (C=C), 965 (trans-alkene) cm⁻¹
Mass Spectrometry (EI) M⁺ peak at m/z = 136

Potential Research Applications

The dual functionality of this compound opens up a range of potential applications, primarily centered around its use as a synthetic intermediate.

Precursor to Insect Pheromones

The saturated alcohol derivative, (E)-5-Decen-1-ol, and its corresponding acetate are known components of the sex pheromone of the peach twig borer (Anarsia lineatella). This compound serves as a logical and versatile precursor for the synthesis of these semiochemicals. The terminal alkyne can be selectively functionalized or reduced to afford the desired saturated chain. The synthesis of insect pheromones is of significant interest for the development of environmentally benign pest management strategies, such as mating disruption and population monitoring.

G A This compound B Selective Reduction of Alkyne A->B e.g., H2, Lindlar's Catalyst followed by hydrogenation C (E)-5-Decen-1-ol B->C D Esterification C->D Acetic Anhydride, Pyridine E (E)-5-Decenyl Acetate D->E F Insect Pheromone (Peach Twig Borer) E->F

Synthetic pathway from this compound to insect pheromones.
Intermediate in Complex Molecule Synthesis

The orthogonal reactivity of the alkene and alkyne moieties makes this compound a valuable building block for the synthesis of complex organic molecules. The terminal alkyne can participate in a variety of carbon-carbon bond-forming reactions, including the Sonogashira coupling, while the alkene can undergo transformations such as epoxidation, dihydroxylation, or metathesis. This allows for the stepwise and controlled elaboration of the molecular scaffold, providing access to a diverse range of chemical structures for applications in medicinal chemistry and materials science.

G A This compound B Alkyne Functionalization (e.g., Sonogashira Coupling) A->B C Alkene Functionalization (e.g., Epoxidation) A->C D Functionalized Intermediate 1 B->D E Functionalized Intermediate 2 C->E F Further Transformations D->F E->F G Complex Molecular Scaffold F->G

Conceptual workflow for complex molecule synthesis.
Chemical Probe for Biological Studies

The terminal alkyne group can serve as a bioorthogonal handle. Through copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), it can be conjugated to reporter molecules such as fluorophores or biotin. This would allow for the tracking and visualization of molecules incorporating the (E)-5-decenyl backbone within biological systems. For instance, it could be used to synthesize fatty acid analogues to study lipid metabolism and transport.

G cluster_0 In Vitro cluster_1 In Cellulo A This compound Derivative C Click Chemistry A->C B Reporter Molecule (e.g., Azide-Fluorophore) B->C D Fluorescent Probe C->D E Cellular Uptake D->E F Interaction with Biological Target E->F G Fluorescence Microscopy F->G H Visualization of Target G->H

Use as a bioorthogonal chemical probe.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and functionalization of this compound based on established organic chemistry methodologies.

Synthesis of this compound via Sonogashira Coupling

This protocol describes a potential synthesis of this compound from (E)-1-bromo-4-nonene and ethynyltrimethylsilane, followed by deprotection.

Materials:

  • (E)-1-bromo-4-nonene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (E)-1-bromo-4-nonene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and anhydrous TEA (2.0 eq) via syringe.

  • To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50°C and stir for 12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (hexanes) to yield the TMS-protected enyne.

  • Dissolve the purified TMS-protected enyne in THF and treat with TBAF (1.1 eq in THF) at 0°C.

  • Stir for 2 hours at room temperature, then quench with water and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.

Selective Reduction of this compound to (E)-5-Decen-1-ol

This protocol outlines the selective reduction of the alkyne to an alkane, preserving the alkene, to produce the pheromone component.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (balloon or H-Cube)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (0.05 eq by weight).

  • Evacuate the flask and backfill with hydrogen gas from a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield crude (E)-5-Decen-1-ol.

  • Purify by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain the pure alcohol.

Conclusion

This compound is a molecule with considerable untapped potential for research and development. Its utility as a precursor for insect pheromones, a versatile building block in complex molecule synthesis, and a potential bioorthogonal probe highlights its significance. The synthetic protocols and conceptual frameworks presented in this guide aim to provide a foundation for researchers to explore the rich chemistry of this and related enyne compounds, paving the way for new discoveries in pest management, medicine, and materials science. Further investigation into the reactivity and biological properties of this compound is warranted and encouraged.

(E)-5-Decen-1-yne: A Versatile Alkenyl-Alkynyl Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

(E)-5-Decen-1-yne , a bifunctional organic molecule featuring both a trans-alkene and a terminal alkyne, is emerging as a valuable and versatile building block in modern organic synthesis. Its unique structural arrangement allows for selective manipulation of either the double or triple bond, providing a powerful tool for the construction of complex molecular architectures, including natural products, pharmaceutical intermediates, and novel materials. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, complete with experimental protocols and data for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a ten-carbon chain hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.24 g/mol .[1] Its structure combines the reactivity of a terminal alkyne with the stereochemistry of an (E)-disubstituted alkene, making it a desirable synthon for introducing specific functionalities and geometries into target molecules.

PropertyValueReference
Molecular FormulaC₁₀H₁₆[1]
Molecular Weight136.24 g/mol [1]
IUPAC Name(E)-Dec-5-en-1-yne
CAS Number53963-07-8[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the coupling of smaller fragments. A common strategy involves the stereoselective formation of the trans-double bond followed by the introduction of the terminal alkyne moiety.

Illustrative Synthetic Workflow

SynthesisWorkflow A Starting Materials B Stereoselective Alkene Formation A->B e.g., Wittig reaction C Introduction of Alkyne B->C e.g., Alkylation D This compound C->D Purification

Caption: General synthetic workflow for this compound.

Core Reactions and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its alkene and alkyne functionalities. This allows for a wide range of transformations, making it a valuable precursor in diverse synthetic campaigns.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for various carbon-carbon bond-forming reactions.

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of conjugated enynes and arylalkynes.[2][3] This reaction is instrumental in the construction of complex frameworks found in many natural products and pharmaceutical agents.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a degassed solution of this compound (1.0 equiv), an aryl or vinyl halide (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) is added.

  • The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

EntryAryl HalideCatalyst SystemSolventYield (%)
1IodobenzenePd(PPh₃)₄ / CuITriethylamine>90
24-BromotoluenePdCl₂(PPh₃)₂ / CuITHF/Triethylamine85
31-IodonaphthalenePd(dppf)Cl₂ / CuIDMF88

Homocoupling reactions of terminal alkynes, such as the Glaser and Eglinton couplings, provide access to symmetric 1,3-diynes. These reactions typically employ copper salts as catalysts.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient and regioselective formation of 1,2,3-triazoles.[4][5] This reaction is widely used in bioconjugation, drug discovery, and materials science.

Experimental Protocol: General Procedure for CuAAC Reaction

  • To a solution of this compound (1.0 equiv) and an organic azide (1.0 equiv) in a solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O) is added a copper(II) sulfate solution (e.g., 1-5 mol%) and a reducing agent (e.g., sodium ascorbate, 10-20 mol%).

  • The reaction mixture is stirred at room temperature until completion.

  • The product is typically isolated by filtration or extraction with an organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography.

ReactionPathways cluster_alkyne Alkyne Reactions cluster_alkene Alkene Reactions A This compound B Sonogashira Coupling (+ R-X, Pd/Cu) A->B C Glaser Coupling (Cu catalyst) A->C D Click Chemistry (+ R-N3, Cu(I)) A->D E Conjugated Enynes B->E F Symmetric 1,3-Diynes C->F G 1,2,3-Triazoles D->G H This compound I Enyne Metathesis (+ Alkene, Ru catalyst) H->I J 1,3-Dienes I->J

Caption: Key reaction pathways of this compound.

Reactions of the Alkene

The trans-alkene moiety can participate in various transformations, most notably enyne metathesis.

Enyne metathesis, catalyzed by ruthenium-based catalysts, is a powerful reaction that reorganizes the double and triple bonds to form a conjugated 1,3-diene.[6][7] This reaction can be performed in an intermolecular (cross-metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM) fashion, providing access to a wide array of cyclic and acyclic diene systems.

Experimental Protocol: General Procedure for Enyne Cross-Metathesis

  • To a solution of this compound (1.0 equiv) and an alkene partner (1.5-3.0 equiv) in a degassed solvent (e.g., dichloromethane or toluene) is added a ruthenium catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 1-5 mol%).

  • The reaction is stirred under an inert atmosphere at room temperature or with heating.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 1,3-diene product.

EntryAlkene PartnerCatalystSolventYield (%)
1Ethylene (gas)Grubbs IICH₂Cl₂85
2StyreneGrubbs IToluene78
3Methyl AcrylateHoveyda-Grubbs IICH₂Cl₂82

Applications in the Synthesis of Bioactive Molecules

While the direct application of this compound in the synthesis of pharmaceuticals is not yet widely documented in publicly available literature, its derivatives, (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate, are well-known as major components of the sex pheromone of the peach twig borer (Anarsia lineatella). The synthesis of these pheromones often proceeds through intermediates that are structurally related to or derived from this compound. The development of efficient synthetic routes to these pheromones is of significant interest for use in integrated pest management strategies.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The distinct reactivity of its terminal alkyne and trans-alkene functionalities allows for a wide range of selective transformations, including powerful carbon-carbon bond-forming reactions like Sonogashira coupling and enyne metathesis. While its current documented applications are more prominent in the synthesis of insect pheromones, its potential for the construction of more complex and biologically active molecules is vast. As the demand for efficient and stereoselective synthetic methods continues to grow, the utility of this compound as a strategic building block is expected to expand significantly in the fields of drug discovery and natural product synthesis. Further exploration of its reactivity will undoubtedly unlock new avenues for the creation of novel and valuable chemical entities.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Decen-1-yne is a long-chain enyne, a class of organic molecules characterized by the presence of both a double and a triple carbon-carbon bond. While specific research on this compound is limited, its structural similarity to known biologically active compounds, particularly insect pheromones, suggests its potential as a valuable synthon in the development of novel therapeutic agents and chemical probes. This technical guide provides a comprehensive review of the available literature on this compound and its structurally related analogs, focusing on their synthesis, physicochemical properties, and known biological activities. The information is presented to support further research and development in medicinal chemistry and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related compounds is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound (E)-Dec-5-en-1-yneC10H16136.2453963-07-8[1]
(E)-5-Decen-1-ol(E)-Dec-5-en-1-olC10H20O156.2756578-18-8[2]
(E)-5-Decen-1-yl acetate(E)-Dec-5-en-1-yl acetateC12H22O2198.3038421-90-8
5-DecyneDec-5-yneC10H18138.251942-46-7
(E)-5-Decene(E)-Dec-5-eneC10H20140.277433-56-9[3]

Synthesis of this compound and Related Compounds

Proposed Synthetic Pathway for this compound

The proposed synthetic route is outlined below. It involves the oxidation of (E)-5-Decen-1-ol to the corresponding aldehyde, (E)-5-decenal, followed by a one-carbon homologation to the terminal alkyne using the Corey-Fuchs or Seyferth-Gilbert reaction.

G cluster_0 Synthesis of this compound start (E)-5-Decen-1-ol aldehyde (E)-5-Decenal start->aldehyde Oxidation (e.g., PCC, Swern) product This compound aldehyde->product Corey-Fuchs or Seyferth-Gilbert Homologation

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Oxidation of (E)-5-Decen-1-ol to (E)-5-Decenal

A standard and effective method for the oxidation of a primary alcohol to an aldehyde is the use of pyridinium chlorochromate (PCC).[4]

  • Reagents and Materials:

    • (E)-5-Decen-1-ol

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Anhydrous sodium sulfate

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-5-Decen-1-ol in anhydrous dichloromethane.

    • Add pyridinium chlorochromate (PCC) in one portion to the stirred solution.

    • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (E)-5-decenal.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure (E)-5-decenal.

Step 2: Conversion of (E)-5-Decenal to this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction is a reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[5][6][7][8][9]

  • Reagents and Materials:

    • (E)-5-Decenal

    • Carbon tetrabromide (CBr4)

    • Triphenylphosphine (PPh3)

    • Anhydrous dichloromethane (DCM)

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware.

  • Procedure:

    • Formation of the Dibromo-olefin: In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane and cool the solution to 0 °C.

    • Add carbon tetrabromide in one portion and stir the mixture for 5-10 minutes.

    • Add a solution of (E)-5-decenal in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into pentane or hexane to precipitate triphenylphosphine oxide.

    • Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the intermediate 1,1-dibromo-2-((E)-dec-4-en-1-yl)ethene.

    • Formation of the Terminal Alkyne: Dissolve the purified dibromo-olefin in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (2.2 equivalents) dropwise to the solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain this compound.

Biological Activity and Potential Applications

Known Biological Activity of Related Compounds

While no specific biological activity has been reported for this compound, its close structural analogs, (E)-5-Decen-1-ol and (E)-5-Decen-1-yl acetate, are well-documented as insect sex pheromones.[2][10][11] Specifically, they are major components of the sex pheromone of the peach twig borer (Anarsia lineatella).[10]

Insect pheromones are chemical signals that trigger a natural mating response in insects of the same species.[12][13][14][15] This biological activity has been harnessed for environmentally friendly pest management strategies, such as mating disruption and mass trapping.

Potential Biological Activity of this compound

Given the structural similarity to known pheromones, it is plausible that this compound could exhibit some form of biological activity, potentially as a modulator of insect behavior. It might act as a synergist, antagonist, or a mimic of the natural pheromones. Further research is required to investigate these possibilities.

Beyond insect chemical ecology, enyne derivatives have been reported to possess a range of biological activities, including anti-inflammatory properties. This opens another avenue for the potential investigation of this compound and its derivatives in a drug discovery context.

Signaling Pathways

The signaling pathways for insect pheromones typically involve the binding of the pheromone molecule to a specific receptor protein located in the antennae of the insect. This binding event initiates a signal transduction cascade that ultimately leads to a behavioral response. A simplified representation of this process is shown below.

G cluster_1 Pheromone Signaling Pathway Pheromone Pheromone ((E)-5-Decen-1-ol / acetate) Receptor Pheromone Receptor (in antenna) Pheromone->Receptor Binding Signal Signal Transduction Cascade Receptor->Signal Activation Response Behavioral Response (e.g., mating) Signal->Response Induction

Caption: Simplified insect pheromone signaling pathway.

Quantitative Data

Currently, there is a lack of quantitative biological data (e.g., IC50, EC50) for this compound in the public domain. The available quantitative data for related compounds primarily consists of spectroscopic information.

Table 2: Spectroscopic Data for Related Compounds

CompoundSpectroscopic DataSource
(E)-5-Decen-1-ol13C NMR, GC-MS, IR, RamanPubChem CID: 5283292[16]
(E)-5-Decen-1-yl acetateMass SpectrumResearchGate[17]
(E)-5-DeceneMass Spectrum, IR, GCNIST WebBook[18]
5-DeceneMass SpectrumPubChem CID: 23916[19]
Dec-1-en-5-yneComputed PropertiesPubChem CID: 12781980

Conclusion and Future Directions

This compound is a structurally interesting molecule with potential for applications in both agriculture and medicine. While direct biological data is currently unavailable, its relationship to known insect pheromones provides a strong rationale for further investigation into its chemical ecology and potential as a pest management agent. Furthermore, the broader class of enynes has shown promise in drug discovery, suggesting that this compound and its derivatives could be valuable scaffolds for the development of new therapeutic compounds.

The synthetic route proposed in this guide, based on well-established chemical reactions, provides a clear path for the preparation of this compound, enabling its biological evaluation. Future research should focus on:

  • Synthesis and Characterization: Executing the proposed synthesis and fully characterizing this compound using modern spectroscopic techniques.

  • Biological Screening: Evaluating the biological activity of this compound, initially focusing on its effects on the peach twig borer and other relevant insect species.

  • Pharmacological Evaluation: Screening this compound and its derivatives for other potential biological activities, such as anti-inflammatory effects.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Stereoselective Synthesis of (E)-5-Decen-1-yne: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (E)-5-Decen-1-yne, a valuable building block in organic synthesis. Two primary synthetic strategies are presented: a Horner-Wadsworth-Emmons (HWE) olefination approach and a cross-coupling strategy utilizing a Sonogashira reaction. These methods are selected for their high stereoselectivity in forming the desired (E)-alkene geometry. This guide is intended for researchers, scientists, and professionals in drug development, offering comprehensive methodologies, data presentation, and workflow visualizations to facilitate the successful synthesis of the target compound.

Introduction

This compound is a C10 hydrocarbon featuring both a trans-double bond and a terminal alkyne. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The stereocontrolled synthesis of the (E)-alkene is a critical challenge that can be addressed through modern synthetic methodologies. This document outlines two robust and stereoselective routes to access this valuable enyne.

Synthetic Strategies

Two principal retrosynthetic disconnections for this compound are considered, forming the basis of the detailed protocols provided below.

Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination

This approach constructs the (E)-double bond through the reaction of an alkynyl-containing phosphonate ylide with an aliphatic aldehyde. The HWE reaction is well-established for its high propensity to form (E)-alkenes, making it an attractive choice for this synthesis.[1][2][3][4][5]

Strategy 2: Sonogashira Cross-Coupling

This strategy involves the formation of the enyne linkage by coupling a pre-formed (E)-vinyl halide with a terminal alkyne. The Sonogashira coupling is a powerful and reliable method for constructing carbon-carbon bonds between sp2 and sp hybridized carbons.[6][7][8][9] The stereochemical integrity of the (E)-vinyl halide is typically retained throughout the reaction.

Diagram of Synthetic Pathways

G cluster_0 Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination cluster_1 Strategy 2: Sonogashira Cross-Coupling Pentanal Pentanal HWE Reaction HWE Reaction Pentanal->HWE Reaction Diethyl (3-butynyl)phosphonate Diethyl (3-butynyl)phosphonate Diethyl (3-butynyl)phosphonate->HWE Reaction (E)-5-Decen-1-yne_HWE This compound HWE Reaction->(E)-5-Decen-1-yne_HWE 1-Heptyne 1-Heptyne Hydroalumination/Iodination Hydroalumination/Iodination 1-Heptyne->Hydroalumination/Iodination (E)-1-Iodo-1-heptene (E)-1-Iodo-1-heptene Hydroalumination/Iodination->(E)-1-Iodo-1-heptene Sonogashira Coupling Sonogashira Coupling (E)-1-Iodo-1-heptene->Sonogashira Coupling Propyne Propyne Propyne->Sonogashira Coupling (E)-5-Decen-1-yne_Sonogashira This compound Sonogashira Coupling->(E)-5-Decen-1-yne_Sonogashira

Caption: Overview of the two synthetic strategies for this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes, allowing for a direct comparison of their efficiency and selectivity.

StepStrategyReactantsProductYield (%)E/Z RatioReference(s)
Arbuzov Reaction HWE (Reagent Prep)4-Bromo-1-butyne, Triethyl phosphiteDiethyl (3-butynyl)phosphonate~85-95N/A[10][11]
HWE Olefination HWEPentanal, Diethyl (3-butynyl)phosphonateThis compound~70-85>95:5[1][2][3]
Hydroalumination-Iodination Sonogashira (Intermediate Prep)1-Heptyne, DIBAL-H, Iodine(E)-1-Iodo-1-heptene~80-90>98:2[12][13]
Sonogashira Coupling Sonogashira(E)-1-Iodo-1-heptene, PropyneThis compound~80-95>98:2[6][7][9]

Experimental Protocols

Strategy 1: Horner-Wadsworth-Emmons (HWE) Olefination

This two-step procedure begins with the synthesis of the required phosphonate reagent followed by the key olefination reaction.

Step 1: Synthesis of Diethyl (3-butynyl)phosphonate (Arbuzov Reaction)

This procedure describes the synthesis of the phosphonate reagent from 4-bromo-1-butyne via the Michaelis-Arbuzov reaction.[10][11]

Workflow Diagram

reagents 4-Bromo-1-butyne Triethyl phosphite reaction Heat (120-130 °C) (Neat) reagents->reaction workup Distillation under reduced pressure reaction->workup product Diethyl (3-butynyl)phosphonate workup->product phosphonate Diethyl (3-butynyl)phosphonate base NaH in dry THF (0 °C to RT) phosphonate->base ylide Ylide formation base->ylide reaction Stir at RT ylide->reaction aldehyde Pentanal in dry THF (added at 0 °C) aldehyde->ylide quench Quench with sat. NH4Cl (aq) reaction->quench extraction Extract with Et2O quench->extraction purification Column chromatography extraction->purification product This compound purification->product alkyne 1-Heptyne in Hexane dibal DIBAL-H (added at 0 °C) alkyne->dibal hydroalumination Hydroalumination (Stir at RT) dibal->hydroalumination iodine Iodine in THF (added at -78 °C) hydroalumination->iodine iodination Iodination iodine->iodination workup Aqueous workup iodination->workup purification Distillation workup->purification product (E)-1-Iodo-1-heptene purification->product reactants (E)-1-Iodo-1-heptene Propyne (condensed) reaction Stir at RT reactants->reaction catalysts Pd(PPh3)2Cl2 CuI catalysts->reaction solvent_base Triethylamine/THF solvent_base->reaction workup Aqueous workup reaction->workup extraction Extract with Et2O workup->extraction purification Column chromatography extraction->purification product This compound purification->product

References

Application Note: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-5-Decen-1-yne is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of natural products and complex molecules due to its conjugated enyne moiety. The Sonogashira coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, proceeds under mild conditions and tolerates a wide range of functional groups.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound through the Sonogashira coupling of (E)-1-iodo-1-pentene and 1-pentyne.

Reaction Principle

The synthesis involves the palladium- and copper-catalyzed cross-coupling of (E)-1-iodo-1-pentene with 1-pentyne. The catalytic cycle involves the oxidative addition of the vinyl iodide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate (formed from 1-pentyne, the copper(I) catalyst, and the amine base), and subsequent reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.[2][4]

Caption: Sonogashira coupling of (E)-1-iodo-1-pentene and 1-pentyne.

Experimental Protocol

Materials:

  • (E)-1-iodo-1-pentene (1.0 eq)

  • 1-Pentyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Diisopropylamine (DIPA) (2.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Celite®

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL per 1 mmol of vinyl iodide) to the flask. Sequentially add diisopropylamine (2.5 eq), (E)-1-iodo-1-pentene (1.0 eq), and 1-pentyne (1.2 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )MolesEquivalentsAmount
(E)-1-iodo-1-pentene196.025.10 mmol1.01.0 g
1-Pentyne68.126.12 mmol1.20.52 mL
Pd(PPh₃)₂Cl₂701.900.153 mmol0.03107 mg
CuI190.450.255 mmol0.0548.6 mg
Diisopropylamine101.1912.75 mmol2.51.78 mL
THF---25 mL
Reaction Time---4 hours
Temperature---Room Temp.

Table 2: Product Yield and Characterization

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC-MS)
This compound136.240.6950.59886%>98%

Visualization of Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis setup 1. Add Pd(PPh₃)₂Cl₂ and CuI to a dry Schlenk flask under inert atmosphere. add_reagents 2. Add anhydrous THF, DIPA, (E)-1-iodo-1-pentene, and 1-pentyne. setup->add_reagents stir 3. Stir at room temperature for 4 hours and monitor by TLC/GC-MS. add_reagents->stir quench 4. Dilute with diethyl ether and filter through Celite®. stir->quench extract 5. Wash with sat. aq. NH₄Cl and brine. quench->extract dry 6. Dry with MgSO₄ and concentrate. extract->dry purify 7. Purify by flash chromatography. dry->purify characterize 8. Characterize the product (GC-MS, NMR). purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Sonogashira coupling provides an efficient and high-yielding method for the synthesis of this compound from readily available starting materials. The protocol described herein is robust and can be adapted for the synthesis of other enyne compounds. The mild reaction conditions and tolerance of various functional groups make this a valuable transformation in organic synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Conjugated Enynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of conjugated enynes, a critical structural motif in pharmaceuticals, natural products, and organic materials. The primary focus is on the robust and widely applicable Sonogashira coupling, with additional protocols for Negishi, Stille, and Heck couplings, as well as a novel hydroalkynylation method.

Sonogashira Coupling: A Powerful Tool for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a cornerstone of cross-coupling chemistry, enabling the synthesis of conjugated enynes through the reaction of a vinyl or aryl halide with a terminal alkyne.[1][2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2]

The general reactivity trend for the halide is I > OTf > Br > Cl.[4] This allows for selective couplings when multiple different halides are present in a substrate.[2] While traditional Sonogashira couplings are performed under anhydrous and anaerobic conditions, newer methods have been developed that can be carried out in water or under aerobic conditions.[1]

Catalytic Cycle of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the vinyl halide. Simultaneously, the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the conjugated enyne product and regenerates the active Pd(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Transmetalation cu_alkyne Cu-C≡CR² pd_alkyne->pd0 product R¹-C≡C-R² pd_alkyne->product Reductive Elimination cu_x CuX cu_x->cu_alkyne alkyne H-C≡CR² base Base base_h Base-H⁺ vinyl_halide R¹-X caption Catalytic cycle of the Sonogashira coupling.

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of (3E)-iodoprop-2-enoic acid and Phenylacetylene

This protocol details the synthesis of a conjugated enyne from a vinylic halide and a terminal alkyne.[5]

Materials:

  • (3E)-iodoprop-2-enoic acid

  • Phenylacetylene

  • Dimethylformamide (DMF)

  • Diisopropylamine

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diethyl ether

  • Saturated aqueous solution of ammonium chloride

  • 2 M aqueous solution of hydrochloric acid

  • Argon gas supply

  • Dry Schlenk tube

Procedure:

  • Dry a Schlenk tube under vacuum while heating with a heat gun for 3-4 minutes, then allow it to cool to room temperature under an argon atmosphere.

  • To the Schlenk tube, add (3E)-iodoprop-2-enoic acid (0.5 g, 2.02 mmol) and DMF (10 mL) under an argon atmosphere.

  • Stir the solution rapidly and place it in a cooling bath.

  • Sequentially add phenylacetylene (0.44 mL, 4.04 mmol), diisopropylamine (0.7 mL, 5 mmol), copper(I) iodide (96.5 mg, 20 mol%), triphenylphosphine (132 mg, 20 mol%), and Pd(OAc)₂ (28 mg, 5 mol%). Purge the reaction mixture with argon after each addition.

  • Stir the reaction mixture for 60 minutes at room temperature.

  • Hydrolyze the reaction by adding diethyl ether (40 mL), a saturated aqueous solution of ammonium chloride (10 mL), and a 2 M aqueous solution of hydrochloric acid (5 mL).

  • Transfer the biphasic solution to a separatory funnel and extract the aqueous phase three times with diethyl ether (3 x 20 mL).

  • Combine the organic phases and wash them with a saturated aqueous solution of ammonium chloride (3 x 10 mL) and distilled water (1 x 10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Substrate Scope and Yields for Sonogashira Coupling

The Sonogashira coupling is compatible with a wide range of functional groups on both the vinyl halide and the terminal alkyne.

EntryVinyl HalideTerminal AlkyneCatalyst SystemSolventYield (%)
1(E)-β-BromostyrenePhenylacetylenePd(PPh₃)₂Cl₂ / CuIDiisopropylamine95
21-Iodocyclohexene1-HeptynePd(PPh₃)₄ / CuITriethylamine88
3(Z)-1-Bromo-1-hexeneTrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIDMF / H₂O75
42-Iodoprop-2-en-1-olVarious AcetylenesPd(PPh₃)₄ / CuITriethylamine70-95[6]
5Aryl HalidePhenylacetylenePd(PPh₃)₂Cl₂ / CuITHF89[4]

Negishi Coupling: A Versatile Method for Enynes

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a palladium or nickel complex.[7] This method offers high reactivity, regio- and stereoselectivity, and tolerates a wide array of functional groups.[8]

Experimental Workflow: Negishi Coupling

Negishi_Workflow start Start prepare_organozinc Prepare Alkynylzinc Reagent start->prepare_organozinc setup_reaction Set up Reaction: Vinyl Halide, Pd Catalyst, Solvent start->setup_reaction add_organozinc Add Alkynylzinc Reagent prepare_organozinc->add_organozinc setup_reaction->add_organozinc reaction Reaction at Room Temperature add_organozinc->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography workup->purification product Conjugated Enyne purification->product

Caption: General workflow for Negishi coupling.

Experimental Protocol: Negishi Coupling for Conjugated Enynes

This protocol describes a general procedure for the synthesis of conjugated enynes using a Negishi cross-coupling reaction.[9]

Materials:

  • Terminal alkyne

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂)

  • Vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.

  • Cool the solution to -78 °C and add a solution of n-BuLi or LDA dropwise. Stir for 30 minutes.

  • To the resulting lithium acetylide solution, add a solution of ZnBr₂ or ZnCl₂ in THF and allow the mixture to warm to room temperature.

  • In a separate flask, dissolve the vinyl halide and the palladium catalyst in anhydrous THF.

  • Add the prepared alkynylzinc solution to the vinyl halide solution at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Representative Data for Negishi Coupling
EntryVinyl HalideAlkynylzinc ReagentCatalystLigandYield (%)
1(E)-1-Iodo-1-octene(Phenylethynyl)zinc chloridePd₂(dba)₃P(o-tol)₃91
2(Z)-β-Bromostyrene(Hex-1-yn-1-yl)zinc bromidePd(PPh₃)₄-85
32-Bromo-1,3-butadiene(Trimethylsilylethynyl)zinc chloridePdCl₂(dppf)-78

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling employs organotin reagents (stannanes) to couple with organic halides, catalyzed by palladium.[10] A key advantage is the stability of organostannanes to air and moisture.[10] However, the toxicity of tin compounds is a significant drawback.[11]

Experimental Protocol: Stille Coupling for Enyne Synthesis

This is a general protocol for the Stille coupling of a vinyl halide with an alkynylstannane.[11]

Materials:

  • Vinyl halide

  • Alkynyltributylstannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Lithium chloride (LiCl)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of the vinyl halide in the chosen anhydrous solvent, add the palladium catalyst and LiCl.

  • Add the alkynyltributylstannane to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will vary depending on the substrates.

  • After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Representative Data for Stille Coupling
EntryVinyl HalideAlkynylstannaneCatalystSolventYield (%)
1IodobenzeneTributyl(phenylethynyl)stannanePd(PPh₃)₄Toluene92
2(E)-1-Bromo-1-octeneTributyl(hex-1-yn-1-yl)stannanePdCl₂(PPh₃)₂THF84
3Vinyl triflate(Trimethylsilylethynyl)tributylstannanePd₂(dba)₃ / P(furyl)₃Dioxane88

Heck Reaction: Vinylation of Alkynes

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[12][13] While less common for the direct synthesis of enynes from simple alkynes, variations of the Heck reaction can be employed.

Conceptual Workflow: Heck-type Enyne Synthesis

Heck_Workflow start Start reactants Vinyl Halide + Alkyne + Base start->reactants reaction_vessel Reaction Mixture in Solvent reactants->reaction_vessel catalyst Pd(0) Catalyst catalyst->reaction_vessel heating Heating reaction_vessel->heating workup Workup & Purification heating->workup product Conjugated Enyne workup->product

Caption: Conceptual workflow for a Heck-type enyne synthesis.

Hydroalkynylation of Allenes

A more recent and atom-economical approach to conjugated enynes is the palladium-catalyzed hydroalkynylation of allenes.[14][15] This method provides (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions.[15][16]

Experimental Protocol: Hydroalkynylation of Allenes

This protocol is based on a general and efficient palladium-catalyzed hydroalkynylation of allenes.[15]

Materials:

  • Allene substrate

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃)

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, combine Pd(OAc)₂, the phosphine ligand, and anhydrous toluene under an inert atmosphere.

  • Add the allene substrate and the terminal alkyne.

  • Stir the reaction mixture at the specified temperature (often mild conditions are sufficient) until the reaction is complete as monitored by TLC or GC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the (E)-1,3-enyne product.

Representative Data for Hydroalkynylation of Allenes
EntryAlleneAlkyneCatalyst SystemSolventYield (%)
11,2-NonadienePhenylacetylenePd(OAc)₂ / PPh₃Toluene92
2Cyclohexylallene1-HeptynePd(OAc)₂ / PPh₃Toluene85
33-Phenyl-1,2-butadieneEthyl propiolatePd(OAc)₂ / PPh₃Toluene78

References

Application Notes and Protocols: Synthesis of 1,3-Dienes via Enyne Metathesis of (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a conjugated 1,3-diene from (E)-5-Decen-1-yne via enyne metathesis. The protocols include the synthesis of the starting enyne from commercially available (E)-5-decen-1-ol and the subsequent ruthenium-catalyzed cross-enyne metathesis with ethylene. This method offers an efficient route to functionalized dienes, which are valuable building blocks in organic synthesis and drug discovery.

Introduction

Enyne metathesis is a powerful bond reorganization reaction that transforms an alkene and an alkyne into a 1,3-diene, catalyzed by transition metal complexes, most commonly ruthenium carbenes such as Grubbs catalysts.[1] This reaction is driven by the formation of a thermodynamically stable conjugated diene system.[2] Cross-enyne metathesis with ethylene is a particularly useful variant for the synthesis of terminal 1,3-dienes from terminal alkynes.[3] This methodology is valued for its functional group tolerance and atom economy.[4]

These application notes detail the synthesis of (E)-7-methyl-1,3,5-heptatriene from this compound, a process that is applicable to a wide range of aliphatic enynes.

Experimental Protocols

Synthesis of Starting Material: this compound

The synthesis of this compound is achieved in a two-step sequence starting from the commercially available (E)-5-decen-1-ol. The first step is the oxidation of the alcohol to the corresponding aldehyde, followed by a one-pot alkynylation.

Step 1: Dess-Martin Oxidation of (E)-5-decen-1-ol to (E)-5-decenal

This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation of the primary alcohol to the aldehyde.[5][6]

  • Materials:

    • (E)-5-decen-1-ol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Magnesium sulfate (MgSO₄), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • To a solution of (E)-5-decen-1-ol (1.0 eq) in anhydrous DCM under an inert atmosphere, add Dess-Martin periodinane (1.1 eq).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution.

    • Stir vigorously until the solid dissolves and the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield crude (E)-5-decenal, which can be used in the next step without further purification.

Step 2: Ohira-Bestmann Alkynylation of (E)-5-decenal to this compound

This one-pot procedure converts the aldehyde to a terminal alkyne.

  • Materials:

    • (E)-5-decenal (from Step 1)

    • Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)

    • Potassium carbonate (K₂CO₃), anhydrous

    • Methanol (MeOH), anhydrous

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve the crude (E)-5-decenal (1.0 eq) in anhydrous methanol under an inert atmosphere.

    • Add anhydrous potassium carbonate (2.0 eq) to the solution.

    • To this stirring suspension, add the Ohira-Bestmann reagent (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford pure this compound.

Enyne Metathesis of this compound

This protocol describes the cross-enyne metathesis of this compound with ethylene using Grubbs' second-generation catalyst.[3]

  • Materials:

    • This compound

    • Grubbs' Catalyst, 2nd Generation

    • Toluene, anhydrous and degassed

    • Ethylene gas (balloon)

    • Silica gel for purification

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous, degassed toluene in a Schlenk flask equipped with a magnetic stir bar.

    • Purge the flask with ethylene gas by bubbling the gas through the solution for 10-15 minutes.

    • Add Grubbs' second-generation catalyst (1-5 mol%) to the solution under a positive pressure of ethylene.

    • Maintain the ethylene atmosphere using a balloon and heat the reaction mixture to 50-80 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield the 1,3-diene product. Due to the volatility of the product, care should be taken during concentration.

Data Presentation

ParameterSynthesis of (E)-5-DecenalSynthesis of this compoundEnyne Metathesis
Reactant (E)-5-decen-1-ol(E)-5-decenalThis compound
Key Reagents Dess-Martin periodinaneOhira-Bestmann reagent, K₂CO₃Grubbs' II Catalyst, Ethylene
Solvent DichloromethaneMethanolToluene
Temperature Room Temperature0 °C to Room Temperature50-80 °C
Reaction Time 1-2 hours12-16 hours2-6 hours
Typical Yield >95% (crude)70-85%75-90%
Catalyst Loading N/AN/A1-5 mol%

Spectroscopic Data for a Representative 1,3-Diene Product: (3E,5E)-undeca-1,3,5-triene (A close structural analog of the expected product)

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ 6.55 (dd, J = 15.0, 10.5 Hz, 1H)δ 137.2
δ 6.20 (t, J = 11.0 Hz, 1H)δ 135.0
δ 6.05 (dd, J = 15.0, 10.5 Hz, 1H)δ 132.8
δ 5.75 (dt, J = 15.0, 7.0 Hz, 1H)δ 130.5
δ 5.20 (d, J = 17.0 Hz, 1H)δ 129.1
δ 5.08 (d, J = 10.0 Hz, 1H)δ 117.4
δ 2.15 (q, J = 7.0 Hz, 2H)δ 35.2
δ 1.45 (sext, J = 7.5 Hz, 2H)δ 31.5
δ 0.95 (t, J = 7.5 Hz, 3H)δ 22.6
δ 14.1

Visualizations

Synthesis_Workflow cluster_0 Synthesis of this compound cluster_1 Enyne Metathesis A (E)-5-decen-1-ol B (E)-5-decenal A->B Dess-Martin Oxidation C This compound B->C Ohira-Bestmann Alkynylation D 1,3-Diene Product C->D Grubbs II Catalyst Ethylene

Caption: Overall workflow for the synthesis of the 1,3-diene.

Enyne_Metathesis_Mechanism catalyst [Ru]=CH2 (Active Catalyst) enyne This compound catalyst->enyne + Enyne intermediate1 Ruthenacyclobutane Intermediate enyne->intermediate1 [2+2] Cycloaddition (ene-first) intermediate2 Ruthenium Vinylcarbene intermediate1->intermediate2 Retro [2+2] ethylene Ethylene intermediate2->ethylene + Ethylene product 1,3-Diene product->catalyst Regenerates ethylene->product Metathesis & Catalyst Regeneration

Caption: Simplified mechanism of the enyne metathesis.

References

(E)-5-Decen-1-yne: A Key Intermediate in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: November 2025

(E)-5-Decen-1-yne serves as a crucial building block in the stereoselective synthesis of various insect pheromones, most notably the sex pheromone of the Peach Twig Borer (Anarsia lineatella). Its unique structure, featuring both a trans-double bond and a terminal alkyne, allows for strategic chemical modifications to construct the precise carbon chains and functional groups required for biological activity. This application note provides detailed protocols for the synthesis of this compound and its conversion to the primary components of the Peach Twig Borer pheromone, (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate.

Application: Synthesis of the Peach Twig Borer Pheromone

The sex pheromone of the Peach Twig Borer is a blend of (E)-5-decen-1-ol and (E)-5-decen-1-yl acetate.[1] The synthesis of these compounds can be efficiently achieved through a multi-step process starting from commercially available precursors, with this compound as a key intermediate. The overall synthetic pathway is outlined below.

G cluster_0 Synthesis of 5-Decyn-1-ol cluster_1 Stereoselective Reduction cluster_2 Acetylation 1-Hexyne 1-Hexyne Hexynyl_lithium 1-Hexynyl-lithium 1-Hexyne->Hexynyl_lithium 1. n-BuLi, THF 2. HMPA n-BuLi n-Butyllithium 5-Decyn-1-ol 5-Decyn-1-ol Hexynyl_lithium->5-Decyn-1-ol Ethylene oxide Ethylene_oxide Ethylene oxide 5-Decyn-1-ol_2 5-Decyn-1-ol 5-Decyn-1-ol->5-Decyn-1-ol_2 E-5-Decen-1-ol (E)-5-Decen-1-ol 5-Decyn-1-ol_2->E-5-Decen-1-ol Na / liq. NH3 E-5-Decen-1-ol_2 (E)-5-Decen-1-ol E-5-Decen-1-ol->E-5-Decen-1-ol_2 E-5-Decenyl_acetate (E)-5-Decen-1-yl acetate E-5-Decen-1-ol_2->E-5-Decenyl_acetate Acetic anhydride, Pyridine

Figure 1. Synthetic pathway for Peach Twig Borer pheromone components.

Experimental Protocols

Synthesis of 5-Decyn-1-ol

This protocol describes the synthesis of the key alkyne precursor to this compound.

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexane

  • Hexamethylphosphoramide (HMPA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethylene oxide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-hexyne in anhydrous THF at -78°C under an inert atmosphere (e.g., argon), add a solution of n-butyllithium in hexane dropwise.

  • Stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the mixture to -30°C and add HMPA, followed by the dropwise addition of a solution of ethylene oxide in THF.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation to yield 5-decyn-1-ol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
5-Decyn-1-olC₁₀H₁₈O154.25105-107 (at 10 mmHg)

Table 1. Physical and Chemical Properties of 5-Decyn-1-ol.[2]

Stereoselective Reduction to (E)-5-Decen-1-ol

The stereoselective reduction of the alkyne to a trans-(E)-alkene is a critical step. The Birch reduction, using sodium in liquid ammonia, is a common and effective method.

Materials:

  • 5-Decyn-1-ol

  • Liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Ammonium chloride (NH₄Cl), solid

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, condense ammonia gas at -78°C.

  • Add small pieces of sodium metal to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

  • Add a solution of 5-decyn-1-ol in diethyl ether dropwise to the sodium-ammonia solution.

  • Stir the reaction mixture for 2-3 hours, maintaining the temperature at -78°C.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography on silica gel to afford (E)-5-decen-1-ol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
(E)-5-Decen-1-olC₁₀H₂₀O156.27~90>97

Table 2. Synthesis and Properties of (E)-5-Decen-1-ol.

Spectroscopic Data for (E)-5-Decen-1-ol:

  • ¹H NMR (CDCl₃, ppm): δ 5.40 (m, 2H, -CH=CH-), 3.63 (t, 2H, -CH₂OH), 2.05 (m, 4H, -CH₂-CH=CH-CH₂-), 1.25-1.60 (m, 8H, alkyl protons), 0.89 (t, 3H, -CH₃).[3]

  • ¹³C NMR (CDCl₃, ppm): δ 132.5, 129.8, 62.8, 32.5, 32.2, 29.4, 25.8, 22.5, 14.0.

  • MS (m/z): 156 (M+), 138, 123, 109, 95, 81, 67, 55.

Acetylation to (E)-5-Decen-1-yl Acetate

The final step is the conversion of the alcohol to its corresponding acetate.

Materials:

  • (E)-5-Decen-1-ol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (E)-5-decen-1-ol in pyridine at 0°C.

  • Add acetic anhydride dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain (E)-5-decen-1-yl acetate. Further purification can be achieved by column chromatography if necessary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
(E)-5-Decen-1-yl AcetateC₁₂H₂₂O₂198.30>95>98

Table 3. Synthesis and Properties of (E)-5-Decen-1-yl Acetate.[4]

Spectroscopic Data for (E)-5-Decen-1-yl Acetate:

  • ¹H NMR (CDCl₃, ppm): δ 5.40 (m, 2H, -CH=CH-), 4.05 (t, 2H, -CH₂OAc), 2.04 (s, 3H, -COCH₃), 1.95-2.10 (m, 4H, -CH₂-CH=CH-CH₂-), 1.25-1.70 (m, 8H, alkyl protons), 0.89 (t, 3H, -CH₃).

  • MS (m/z): 198 (M+), 138, 123, 109, 95, 81, 67, 55, 43.[5]

Logical Workflow for Pheromone Synthesis

The synthesis of insect pheromones from this compound follows a logical progression of chemical transformations designed to build the target molecule with high stereoselectivity and purity.

G Start Start Alkyne_Synthesis Synthesize Alkyne Precursor (5-Decyn-1-ol) Start->Alkyne_Synthesis Stereoselective_Reduction Stereoselective Reduction to (E)-Alkenol Alkyne_Synthesis->Stereoselective_Reduction Functional_Group_Conversion Functional Group Conversion (Acetylation) Stereoselective_Reduction->Functional_Group_Conversion Purification_Characterization Purification and Characterization Functional_Group_Conversion->Purification_Characterization Biological_Assay Biological Assay Purification_Characterization->Biological_Assay End End Biological_Assay->End

Figure 2. General workflow for insect pheromone synthesis.

Conclusion

This compound is a versatile and valuable intermediate for the synthesis of insect pheromones. The protocols outlined here for the preparation of the Peach Twig Borer pheromone demonstrate a robust and efficient synthetic route that can be adapted for the synthesis of other structurally related semiochemicals. The key to a successful synthesis lies in the precise control of stereochemistry during the reduction of the alkyne and the purity of the final products, which is essential for eliciting the desired biological response in the target insect species.

References

Application Notes and Protocols: Synthesis of (E)-5-decen-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the synthesis of (E)-5-decen-1-ol, a compound of interest for researchers in pheromone synthesis and as a building block in organic chemistry. The primary method detailed is the stereoselective reduction of 5-decyn-1-ol using a dissolving metal reduction with sodium in liquid ammonia to yield the target (E)-alkene. An optional protocol for the synthesis of the precursor, 5-decyn-1-ol, is also provided for instances where the starting material is not commercially available.

Introduction

(E)-5-decen-1-ol is a long-chain unsaturated alcohol. The stereoselective synthesis of (E)-alkenes is a common challenge in organic synthesis. One of the most reliable methods for achieving this is the reduction of an internal alkyne using an alkali metal, typically sodium or lithium, dissolved in liquid ammonia.[1][2] This reaction, known as a dissolving metal reduction or Birch reduction of alkynes, proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of the (E)-alkene.[2]

This application note provides a detailed experimental procedure for the conversion of 5-decyn-1-ol to (E)-5-decen-1-ol in high yield and stereoselectivity.

Reaction Scheme

The overall transformation is the selective reduction of the alkyne functionality in 5-decyn-1-ol to an (E)-alkene.

Reaction_Scheme cluster_reagents reactant 5-Decyn-1-ol product (E)-5-Decen-1-ol reactant->product reagents Na, liq. NH3 -78 °C reagents_node G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup Assemble 3-neck flask with dry ice condenser cool Cool to -78 °C setup->cool condense Condense NH3 cool->condense add_na Add Na metal condense->add_na add_substrate Add 5-decyn-1-ol in ether/THF add_na->add_substrate react Stir at -78 °C for 2-4h add_substrate->react quench Quench with NH4Cl react->quench evaporate Evaporate NH3 quench->evaporate extract Extract with Et2O evaporate->extract purify Column Chromatography extract->purify product product purify->product Yields (E)-5-decen-1-ol G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product alkyne 5-Decyn-1-ol radical_anion Radical Anion alkyne->radical_anion + e- sodium Sodium (Na) solvated_electron Solvated Electron (e-) sodium->solvated_electron dissolves in NH3 ammonia Liquid Ammonia (NH3) vinyl_anion Vinyl Anion vinyl_radical Vinyl Radical radical_anion->vinyl_radical + H+ (from NH3) vinyl_radical->vinyl_anion + e- e_alkene (E)-5-Decen-1-ol vinyl_anion->e_alkene + H+ (from NH3)

References

Application Note: Two-Step Synthesis of (E)-5-Decenyl Acetate from (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the two-step conversion of (E)-5-Decen-1-yne to (E)-5-decenyl acetate. The synthesis involves a selective anti-Markovnikov hydration of the terminal alkyne via hydroboration-oxidation to yield the intermediate, (E)-5-decen-1-ol, followed by esterification through acetylation to produce the final product. (E)-5-decenyl acetate is a known insect sex pheromone, making its synthesis valuable for applications in pest management and ecological studies.

Chemicals and Materials

A comprehensive list of the reagents required for the synthesis, along with their key physical and chemical properties, is provided below.

Compound Name Structure Formula MW ( g/mol ) Boiling Point (°C) Density (g/mL) CAS Number
This compoundC₁₀H₁₆136.24[1]Not availableNot available53963-07-8[1]
9-Borabicyclo[3.3.1]nonane (0.5 M in THF)C₈H₁₅B122.02195 (dimer)Not applicable280-64-8
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11660.889109-99-9
Sodium Hydroxide (3M aq.)NaOH40.00~118~1.121310-73-2
Hydrogen Peroxide (30% aq.)H₂O₂34.01106.21.117722-84-1
(E)-5-Decen-1-olC₁₀H₂₀O156.27222-2240.84456578-18-8
Acetic AnhydrideC₄H₆O₃102.09139.81.082108-24-7
Pyridine, anhydrousC₅H₅N79.10115.20.982110-86-1
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9339.61.32675-09-2
(E)-5-Decenyl AcetateC₁₂H₂₂O₂198.30Not availableNot available38421-90-8

Experimental Protocols

This synthesis is performed in two main parts: the hydroboration-oxidation of the starting alkyne to an alcohol, followed by the acetylation of the alcohol to the final ester product.

Part A: Synthesis of (E)-5-Decen-1-ol via Hydroboration-Oxidation

This procedure selectively converts the terminal alkyne to a primary alcohol without affecting the internal double bond. Using a sterically hindered borane like 9-BBN is crucial for this selectivity.[2][3]

Procedure:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.36 g, 10 mmol).

  • Solvent Addition: Add 20 mL of anhydrous tetrahydrofuran (THF) to the flask. Cool the solution to 0 °C using an ice bath.

  • Hydroboration: Slowly add 22 mL of 0.5 M 9-BBN in THF (11 mmol, 1.1 equivalents) to the stirred solution over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 5 mL of 3 M aqueous sodium hydroxide (NaOH), followed by the dropwise addition of 5 mL of 30% hydrogen peroxide (H₂O₂). Caution: The addition of H₂O₂ is exothermic.

  • Workup: After the addition of H₂O₂, allow the mixture to warm to room temperature and stir for an additional 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pure (E)-5-decen-1-ol.

Part B: Synthesis of (E)-5-Decenyl Acetate via Acetylation

This protocol uses acetic anhydride and pyridine to convert the primary alcohol to its corresponding acetate ester.[4][5][6]

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the (E)-5-decen-1-ol (1.56 g, 10 mmol) obtained from Part A in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add anhydrous pyridine (1.2 mL, 15 mmol, 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.4 mL, 15 mmol, 1.5 equivalents) to the stirred solution.[4] Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting alcohol by TLC or GC.

  • Quenching: Once the reaction is complete, quench by the slow addition of 10 mL of deionized water.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 20 mL).[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (E)-5-decenyl acetate. Further purification can be achieved by flash column chromatography if necessary.

Data Presentation: Summary of Synthesis

Step Product Theoretical Yield (g) Expected Yield Range (%) Purity (by GC)
Part A(E)-5-Decen-1-ol1.5680-90%>95%
Part B(E)-5-Decenyl Acetate1.9885-95%>98%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

SynthesisWorkflow Start This compound Step1 Step A: Hydroboration-Oxidation 1. 9-BBN, THF, 0°C to RT 2. NaOH, H₂O₂ Start->Step1 Purification1 Purification (Column Chromatography) Step1->Purification1 Intermediate (E)-5-Decen-1-ol Step2 Step B: Acetylation Acetic Anhydride, Pyridine, DCM, 0°C to RT Intermediate->Step2 Purification2 Purification & Isolation Step2->Purification2 Product (E)-5-Decenyl Acetate Purification1->Intermediate Purification2->Product

Caption: Workflow for the synthesis of (E)-5-decenyl acetate.

Safety Precautions

  • 9-BBN: Pyrophoric in its solid form and moisture-sensitive. Handle the THF solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

  • Pyridine: Toxic, flammable, and has a strong, unpleasant odor.[5][7] Handle only in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns upon contact. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.

References

Application Notes and Protocols: Hydrosilylation Reactions of (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrosilylation of (E)-5-Decen-1-yne, a versatile building block in organic synthesis. The resulting vinylsilanes are valuable intermediates with applications in cross-coupling reactions and the synthesis of complex molecules relevant to drug discovery. This document details experimental protocols, quantitative data from representative systems, and potential applications in medicinal chemistry.

Introduction to Hydrosilylation of Enynes

Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as an alkyne or an alkene. In the case of 1,3-enynes like this compound, the reaction can proceed with high chemo-, regio-, and stereoselectivity, favoring the addition to the alkyne moiety. The selectivity is influenced by various factors including the choice of catalyst, silane, solvent, and reaction temperature.

The resulting dienylsilanes are versatile synthetic intermediates. The carbon-silicon bond can be readily transformed into a variety of other functional groups, making these compounds valuable precursors for the synthesis of complex organic molecules, including those with potential therapeutic applications. Vinylsilanes, for instance, are known to participate in Hiyama cross-coupling reactions, providing an alternative to organoboron and organotin compounds in the formation of carbon-carbon bonds.

Regio- and Stereoselectivity in Enyne Hydrosilylation

The hydrosilylation of a terminal alkyne can result in three primary isomers: the α-addition product and the β-(E) and β-(Z) addition products. For 1,3-enynes, the reaction is further complicated by the presence of the alkene, though selective hydrosilylation of the alkyne is generally achievable. The regioselectivity is a critical aspect of this transformation, and various catalytic systems have been developed to control the outcome.

For instance, palladium-catalyzed hydrosilylation of 1,3-enynes with dimethylchlorosilane has been shown to yield dienylsilanes with the silicon group added to the internal carbon of the alkyne and with an (E)-configuration for the newly formed double bond.[1] Iron-based catalysts have also been employed for the regio- and stereoselective hydrosilylation of 1,3-enynes, proceeding via a syn-addition of the Si-H bond to the alkyne.[2][3]

Quantitative Data for Hydrosilylation of Representative Enynes

While specific data for this compound is not extensively available in the literature, the following tables summarize representative quantitative data for the hydrosilylation of structurally similar 1,3-enynes, showcasing the influence of different catalytic systems on yield and selectivity.

Table 1: Palladium-Catalyzed Hydrosilylation of 1,3-Enynes

Enyne SubstrateSilaneCatalyst SystemSolventTemp (°C)Yield (%)Product (Regioisomer)Reference
(E)-1-Phenyl-4-hexen-1-yneHSiMe₂ClPd(acac)₂ / PEt₃Toluene8092(E,E)-1-Phenyl-2-(dimethylsilyl)-1,4-hexadiene[1]
(E)-1-Cyclohexyl-4-hexen-1-yneHSiMe₂ClPd(acac)₂ / PEt₃Toluene8085(E,E)-1-Cyclohexyl-2-(dimethylsilyl)-1,4-hexadiene[1]
(E)-7-Phenyl-1,3-heptadien-5-yneHSiMe₂ClPd(dba)₂ / P(fur)₃Toluene8078(3E,5E)-7-Phenyl-5-(dimethylsilyl)-1,3,5-heptatriene[1]

Table 2: Iron-Catalyzed Hydrosilylation of 1,3-Enynes

Enyne SubstrateSilaneCatalyst SystemSolventTemp (°C)Yield (%)Product (Regioisomer)Reference
(E)-4-Octen-1-ynePhSiH₃Fe(acac)₃ / LigandToluene2595(E,E)-1-(Phenylsilyl)-1,4-octadiene[2]
(E)-1-Phenyl-3-buten-1-ynePh₂SiH₂Fe(acac)₃ / LigandToluene2591(E,E)-1-Phenyl-2-(diphenylsilyl)-1,3-butadiene[2]
(E)-5-Nonen-1-yneEt₃SiHFe(acac)₃ / LigandToluene2588(E,E)-1-(Triethylsilyl)-1,5-nonadiene[2]

Experimental Protocols

The following are generalized experimental protocols for the hydrosilylation of a 1,3-enyne, based on procedures reported in the literature for similar substrates.[1][2] Note: These protocols should be adapted and optimized for this compound.

Protocol 1: Palladium-Catalyzed Hydrosilylation

Materials:

  • This compound

  • Dimethylchlorosilane (HSiMe₂Cl)

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • Triethylphosphine (PEt₃)

  • Anhydrous toluene

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(acac)₂ (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (2 mL) and triethylphosphine (0.03 mmol, 3 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the flask.

  • Add dimethylchlorosilane (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate) to afford the desired dienylsilane.

Protocol 2: Iron-Catalyzed Hydrosilylation

Materials:

  • This compound

  • Phenylsilane (PhSiH₃)

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Iminopyridine-oxazoline (IPO) ligand

  • Anhydrous toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Inside a glovebox, add Fe(acac)₃ (0.02 mmol, 2 mol%) and the IPO ligand (0.022 mmol, 2.2 mol%) to a vial.

  • Add anhydrous toluene (1 mL) and stir the mixture for 10 minutes.

  • Add this compound (1.0 mmol).

  • Add phenylsilane (1.2 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature (25 °C) for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the target dienylsilane.

Applications in Drug Development

Organosilicon compounds, including vinylsilanes, are of increasing interest to the pharmaceutical industry.[4] The incorporation of silicon into drug candidates can modulate their physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability.

The dienylsilanes produced from the hydrosilylation of this compound can serve as versatile precursors for the synthesis of more complex molecules with potential biological activity. For example, the vinylsilane moiety can participate in palladium-catalyzed Hiyama cross-coupling reactions to form new carbon-carbon bonds with aryl, heteroaryl, or vinyl halides. This allows for the construction of elaborate molecular scaffolds.

Furthermore, the diene functionality can be engaged in various transformations, such as Diels-Alder reactions, to build cyclic systems. The long alkyl chain of the decene backbone can also contribute to the lipophilicity of a potential drug molecule, which can be crucial for its interaction with biological targets.

While direct applications of silylated decene derivatives in drug development are not widely reported, the synthetic versatility of the vinylsilane products makes them attractive starting materials for the exploration of new chemical space in medicinal chemistry.

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening catalysts and optimizing reaction conditions for the hydrosilylation of this compound.

G sub Substrate Preparation (this compound & Silane) reaction_setup Reaction Setup (Inert atmosphere, solvent) sub->reaction_setup cat_prep Catalyst/Ligand Preparation (e.g., Pd, Fe, Pt complexes) cat_prep->reaction_setup screening Catalyst Screening (Vary metal, ligand, loading) reaction_setup->screening analysis Reaction Analysis (TLC, GC-MS, NMR) screening->analysis Initial Results optimization Condition Optimization (Temperature, solvent, time) optimization->analysis Iterative Improvement analysis->optimization Promising Hits workup Workup & Purification (Quenching, extraction, chromatography) analysis->workup Optimal Conditions Found characterization Product Characterization (NMR, MS, IR) workup->characterization data Data Evaluation (Yield, selectivity) characterization->data conclusion Optimal Conditions Identified data->conclusion

Caption: Catalyst screening and reaction optimization workflow.

Proposed Catalytic Cycle (Chalk-Harrod Mechanism)

The Chalk-Harrod mechanism is a widely accepted model for the hydrosilylation of alkenes and alkynes catalyzed by platinum-group metals. The following diagram illustrates a simplified representation of this catalytic cycle.

G cat [M] oa Oxidative Addition cat->oa R₃SiH int1 H-[M]-SiR₃ oa->int1 coord Alkyne Coordination int1->coord Alkyne int2 π-Complex coord->int2 ins Migratory Insertion int2->ins int3 Vinyl-[M]-SiR₃ ins->int3 re Reductive Elimination int3->re re->cat Regenerates Catalyst prod Vinylsilane re->prod

Caption: Simplified Chalk-Harrod catalytic cycle.

References

Application Note: Purification of (E)-5-Decen-1-yne using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (E)-5-Decen-1-yne is a chemical compound featuring both a trans-alkene and a terminal alkyne functional group within its ten-carbon chain.[1] Its molecular formula is C10H16, and it has a molecular weight of 136.24 g/mol .[1] Due to its unsaturated nature and bifunctional characteristics, it serves as a valuable intermediate in organic synthesis. Following synthesis, crude reaction mixtures often contain residual starting materials, reagents, and potential side products such as the corresponding (Z)-isomer or more polar oxidized species.

This application note provides a detailed protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. The principle of this technique relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a non-polar mobile phase (eluent).[2][3] Non-polar compounds like this compound have a weaker affinity for the polar silica gel and thus travel through the column more quickly than polar impurities.[4][5]

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography (column size, solvent volume) should be made for different quantities of starting material.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel for flash chromatography (e.g., 230-400 mesh, 60 Å)

    • n-Hexane (or petroleum ether), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Potassium permanganate (KMnO₄) stain for TLC visualization

  • Equipment:

    • Glass chromatography column (e.g., 40 mm diameter, 300 mm length) with stopcock

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC development chamber

    • UV lamp (254 nm)

    • Fraction collection tubes (e.g., 16x100 mm test tubes) and rack

    • Rotary evaporator

    • Round-bottom flasks

    • Pasteur pipettes and bulbs

    • Source of positive pressure (air or nitrogen) with regulator

Step-by-Step Methodology

Step 1: Optimization of Eluent System via TLC The success of column chromatography is highly dependent on the choice of the mobile phase.[5] The ideal solvent system should provide good separation between the target compound and its impurities, with a target Rf value of approximately 0.2-0.4 for the desired product on a TLC plate.[2]

  • Prepare several eluent systems of increasing polarity. Given the non-polar nature of this compound, start with highly non-polar solvents.[6]

    • System A: 100% n-Hexane

    • System B: 0.5% Ethyl Acetate in n-Hexane (v/v)

    • System C: 1% Ethyl Acetate in n-Hexane (v/v)

    • System D: 2% Ethyl Acetate in n-Hexane (v/v)

  • Dissolve a small amount of the crude mixture in a few drops of a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto separate TLC plates.

  • Develop each plate in a different eluent system.

  • Visualize the plates. The double and triple bonds of the enyne can be visualized by staining with a potassium permanganate solution.

  • Select the eluent system that gives an Rf value of ~0.3 for the main spot, corresponding to this compound, and shows clear separation from other spots. For this compound, a system of 0.5-1% ethyl acetate in hexane is often suitable.

Step 2: Column Preparation (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~0.5 cm) of sand.[3]

  • In a beaker, prepare a slurry by mixing ~50 g of silica gel with ~150 mL of the selected eluent system. The weight of adsorbent is typically 20-50 times the sample weight.[5]

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Do not let the solvent level drop below the top of the silica bed.

  • Add another thin layer (~0.5 cm) of sand on top of the packed silica gel to prevent disruption during sample and solvent loading.[5]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading

  • Dissolve the crude this compound (~1 g) in the minimum possible volume of the eluent (~2-3 mL). Using a minimal volume is critical for achieving a narrow band and good separation.[7]

  • Using a Pasteur pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the sand layer.

  • Open the stopcock and drain the solvent until the sample is fully absorbed into the silica gel.

  • Carefully add a small amount of fresh eluent (~5 mL) to wash the sides of the column and drain again until the solvent level is at the top of the sand. Repeat this wash once.

Step 4: Elution and Fraction Collection

  • Carefully fill the top of the column with the eluent.

  • Begin eluting the column by opening the stopcock. For flash chromatography, apply gentle positive pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches per minute.

  • Collect the eluate in sequentially numbered test tubes. Typically, fractions of 10-20 mL are collected, depending on the column size.

Step 5: Analysis of Fractions

  • Monitor the composition of the collected fractions using TLC.

  • Spot every few fractions on a TLC plate. It is helpful to spot the original crude mixture as a reference.

  • Develop and visualize the TLC plate as in Step 1.

  • Identify the fractions containing the pure this compound (single spot at the correct Rf). Also, identify fractions containing impurities and those with mixed components.

Step 6: Isolation of the Pure Product

  • Combine all fractions that contain only the pure desired product into a pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting residue is the purified this compound. Determine the final mass and calculate the percentage recovery. Confirm purity using analytical techniques such as NMR spectroscopy or GC-MS.

Data Presentation

The following table summarizes the typical parameters for the purification of this compound.

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography of a wide variety of compounds.[2]
Mobile Phase (Eluent) 0.5-2% Ethyl Acetate in n-HexaneA non-polar solvent system is required for eluting non-polar compounds.[7] The small amount of ethyl acetate provides sufficient polarity to move the compound at a reasonable rate.
Analyte Rf (TLC) ~0.3An Rf value in the range of 0.2-0.4 generally provides the best separation in column chromatography.[2]
Potential Impurity Rf (Z)-isomer: ~0.35Polar Impurities: <0.1The (Z)-isomer is typically slightly less retained than the (E)-isomer. Polar impurities will be strongly adsorbed and elute much later or not at all.[5]
Sample Loading 1:50 (Crude Sample:Silica Gel by weight)A high ratio of adsorbent to sample is used for difficult separations or to ensure high purity.[5]
Elution Mode IsocraticA single, constant eluent composition is used throughout the separation.
Expected Recovery 85-95%Dependent on the purity of the crude mixture and the precision of the separation.

Experimental Workflow Diagram

G Purification Workflow cluster_prep Preparation cluster_sep Separation & Analysis cluster_iso Isolation Crude Crude Mixture (this compound) TLC 1. TLC Analysis (Optimize Eluent) Crude->TLC PrepColumn 2. Prepare Column (Silica Slurry) TLC->PrepColumn LoadSample 3. Load Sample PrepColumn->LoadSample Elute 4. Elute with Solvent (Flash Chromatography) LoadSample->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotovap) Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Characterization of (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Decen-1-yne is a chemical compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.24 g/mol .[1] Its structure features a terminal alkyne and a trans-configured internal alkene, making it a valuable synthon in organic chemistry and a potential building block in the development of novel pharmaceutical agents. Accurate characterization of this molecule is crucial for quality control, reaction monitoring, and ensuring the purity of downstream products.

These application notes provide detailed protocols for the characterization of this compound using three key analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical Techniques and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It provides information on the retention time of the analyte, which is characteristic under specific chromatographic conditions, and its mass spectrum, which offers insights into its molecular weight and fragmentation pattern, aiding in structural elucidation.

2.1.1. Experimental Protocol

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Transfer the solution to a 2 mL GC vial.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

2.1.2. Expected Data

The expected retention time for this compound will be dependent on the specific GC column and conditions used. The mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the hydrocarbon chain.

Table 1: Predicted GC-MS Data for this compound

ParameterExpected Value
Retention Time (RT) Dependent on the specific system, but expected to elute in the mid-to-late region of the chromatogram under the specified conditions.
Molecular Ion (M⁺) m/z 136
Key Fragment Ions (m/z) Predicted fragments include those from the loss of alkyl radicals (e.g., C₂H₅, C₃H₇, C₄H₉) and cleavage around the double and triple bonds. Common fragments in the mass spectra of alkanes and similar hydrocarbons include clusters of peaks separated by 14 amu (CH₂).

2.1.3. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Vortex & Filter B->C D Transfer to GC Vial C->D E Inject Sample D->E F Separation in GC Column E->F G Ionization & Fragmentation (MS) F->G H Detection G->H I Obtain Chromatogram (RT) H->I K Data Interpretation I->K J Obtain Mass Spectrum J->K

Caption: GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

2.2.1. Experimental Protocol

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any suspended particles.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Conditions:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Probe: 5 mm broadband probe.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

2.2.2. Expected Data

The ¹H and ¹³C NMR spectra will show distinct signals corresponding to the different hydrogen and carbon atoms in the molecule. The chemical shifts, multiplicities, and integration values will be characteristic of the enyne structure.

Table 2: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.4-5.6m2HOlefinic protons (-CH=CH-)
~2.1-2.3m2HMethylene protons adjacent to the alkyne (-C≡C-CH₂-)
~2.0-2.2m2HMethylene protons adjacent to the alkene (-CH=CH-CH₂-)
~1.9-2.0t1HTerminal alkyne proton (-C≡C-H)
~1.3-1.5m4HMethylene protons in the alkyl chain
~0.9t3HMethyl protons (-CH₃)

Table 3: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~130-135Olefinic carbons (-CH=CH-)
~80-85Internal alkyne carbon (-C≡C-CH₂-)
~68-72Terminal alkyne carbon (-C≡C-H)
~30-35Methylene carbons in the alkyl chain
~20-25Methylene carbons adjacent to unsaturation
~13-15Methyl carbon (-CH₃)

2.2.3. Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve in CDCl3 B Filter into NMR Tube A->B C Add TMS B->C D Insert Sample into Spectrometer C->D E Acquire 1H Spectrum D->E F Acquire 13C Spectrum D->F G Process FID E->G F->G H Phase and Baseline Correction G->H I Integrate and Pick Peaks H->I J Assign Signals I->J

Caption: NMR spectroscopy workflow for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is particularly useful for confirming the presence of the alkyne and alkene moieties.

2.3.1. Experimental Protocol

Sample Preparation (Neat Liquid):

  • Place one drop of the neat this compound liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top, allowing the liquid to spread into a thin film between the plates.

  • Ensure there are no air bubbles in the film.

Instrumentation and Conditions:

  • Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent).

  • Detector: DTGS

  • Accessory: Transmission holder for salt plates.

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

  • Background: A background spectrum of the clean, empty salt plates should be collected prior to sample analysis.

2.3.2. Expected Data

The FTIR spectrum will display characteristic absorption bands for the C-H and C≡C bonds of the terminal alkyne, and the C=C and C-H bonds of the trans-alkene.

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, sharp≡C-H stretch (terminal alkyne)
~2960-2850Strongsp³ C-H stretch (alkyl chain)
~2120Weak, sharpC≡C stretch (terminal alkyne)
~1670Weak to mediumC=C stretch (trans-alkene)
~965Strong=C-H bend (trans-alkene out-of-plane)

2.3.3. Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Place Drop on Salt Plate B Create Thin Film with Second Plate A->B D Place Sample in Spectrometer B->D C Collect Background Spectrum C->D E Acquire Sample Spectrum D->E F Identify Characteristic Peaks E->F G Assign Functional Groups F->G

Caption: FTIR spectroscopy workflow for this compound.

Data Summary and Interpretation

The combination of GC-MS, NMR, and FTIR provides a comprehensive characterization of this compound. GC-MS confirms the purity and molecular weight. ¹H and ¹³C NMR spectroscopy elucidate the precise connectivity of atoms within the molecule, confirming the positions of the double and triple bonds and the stereochemistry of the alkene. FTIR spectroscopy provides rapid confirmation of the key functional groups. By integrating the data from these three techniques, a high degree of confidence in the identity and purity of this compound can be achieved.

References

Application Note: Synthesis of (E)-5-Decen-1-yne via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

An experimental protocol for the synthesis of (E)-5-Decen-1-yne is detailed below, intended for researchers, scientists, and professionals in drug development. The described methodology follows a two-step sequence involving the formation of a key intermediate followed by a palladium-catalyzed cross-coupling reaction.

Introduction

This compound is an enyne compound characterized by a trans-configured double bond and a terminal alkyne. This structural motif is of interest in organic synthesis as a building block for more complex molecules. The protocol outlined here provides a practical approach for its synthesis using a Sonogashira coupling reaction, a robust method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] The synthesis is achieved in two main steps: the preparation of an (E)-vinyl bromide intermediate, followed by its coupling with a terminal alkyne.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Hydrobromination of 1-pentyne: Formation of the (E)-1-bromo-1-pentene intermediate.

  • Sonogashira Coupling: Palladium-catalyzed reaction between (E)-1-bromo-1-pentene and 1-pentyne to yield the final product.

Experimental Protocols

Step 1: Synthesis of (E)-1-bromo-1-pentene

This procedure outlines the anti-Markovnikov hydrobromination of a terminal alkyne to yield the corresponding (E)-vinyl bromide.

Materials and Equipment

  • 1-Pentyne

  • Hydrobromic acid (48% aqueous solution)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • tert-Butyl thiol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-pentyne (1.0 equivalent) in a suitable solvent is prepared.

  • Hydrobromic acid (1.2 equivalents) is added to the flask.

  • A radical initiator, such as AIBN (0.05 equivalents), is added to the mixture.

  • The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and transferred to a separatory funnel.

  • The organic layer is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation to yield pure (E)-1-bromo-1-pentene.

Step 2: Synthesis of this compound via Sonogashira Coupling

This protocol details the palladium and copper co-catalyzed coupling of the (E)-1-bromo-1-pentene intermediate with 1-pentyne.[1][2][3]

Materials and Equipment

  • (E)-1-bromo-1-pentene (from Step 1)

  • 1-Pentyne

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diethylamine (DEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • To a Schlenk flask under an inert atmosphere, add (E)-1-bromo-1-pentene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous triethylamine or diethylamine as the solvent and base.[1]

  • To this stirred mixture, add 1-pentyne (1.2 equivalents) dropwise via syringe at room temperature.

  • The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by TLC or GC.

  • After completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Reagents and Expected Yields for the Synthesis of this compound

StepReactant 1Reactant 2Key Reagents/CatalystsProductTypical Yield (%)
11-PentyneHBrAIBN(E)-1-bromo-1-pentene75-85
2(E)-1-bromo-1-pentene1-PentynePd(PPh₃)₂Cl₂, CuI, TriethylamineThis compound70-90

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular FormulaC₁₀H₁₆
Molecular Weight136.23 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointApprox. 165-167 °C
¹H NMR (CDCl₃)δ (ppm): ~5.4-5.6 (m, 2H, -CH=CH-), ~2.1-2.3 (m, 4H), ~1.3-1.5 (m, 4H), ~0.9 (t, 3H), ~1.9 (t, 1H, -C≡CH)
¹³C NMR (CDCl₃)δ (ppm): ~130-135 (alkene), ~80-85 (alkyne), ~68-70 (alkyne), ~30-35 (alkyl), ~20-25 (alkyl), ~13-15 (alkyl)
IR (neat)ν (cm⁻¹): ~3300 (≡C-H), ~2100 (C≡C), ~1660 (C=C), ~965 (trans C=C bend)

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Hydrobromination cluster_step2 Step 2: Sonogashira Coupling cluster_end Final Product Pentyne1 1-Pentyne Reaction1 Radical Addition Pentyne1->Reaction1 HBr HBr / AIBN HBr->Reaction1 Workup1 Aqueous Workup & Distillation Reaction1->Workup1 Crude Mixture Intermediate (E)-1-bromo-1-pentene Workup1->Intermediate Purified Intermediate Reaction2 Cross-Coupling Intermediate->Reaction2 Pentyne2 1-Pentyne Pentyne2->Reaction2 Catalysts Pd(PPh₃)₂Cl₂ CuI, TEA Catalysts->Reaction2 Workup2 Aqueous Workup & Chromatography Reaction2->Workup2 Crude Product Product This compound Workup2->Product Final Product

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (E)-5-Decen-1-yne.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for obtaining this compound with high stereoselectivity?

A1: The most prevalent and reliable strategy involves a two-step approach. The first step establishes the (E)-alkene scaffold, typically via a Wittig reaction or one of its variants. The second step introduces the terminal alkyne through a Sonogashira coupling reaction. This modular approach allows for controlled stereochemistry and convergent synthesis.

Q2: How can I ensure high (E)-selectivity in the Wittig reaction step?

A2: Achieving high (E)-selectivity is a critical challenge. Standard Wittig reactions with unstabilized ylides often favor the (Z)-isomer.[1] To promote the formation of the (E)-alkene, the following methods are recommended:

  • Use of Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) preferentially form the more thermodynamically stable (E)-alkene.[1][2]

  • Schlosser Modification: This modification of the Wittig reaction is specifically designed to convert the initially formed (Z)-intermediate to the (E)-product through a deprotonation-protonation sequence at low temperatures.[1]

Q3: What are the main challenges associated with the Sonogashira coupling step for this synthesis?

A3: The primary challenge in the Sonogashira coupling is the undesired homocoupling of the terminal alkyne, often referred to as Glaser coupling.[3] This side reaction reduces the yield of the desired this compound. Careful control of reaction conditions is crucial to minimize this pathway. The use of a copper co-catalyst can sometimes promote this side reaction.[3]

Q4: Are there any alternative methods to the Wittig reaction for forming the (E)-double bond?

A4: Yes, other olefination reactions can be employed to achieve high (E)-selectivity. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that typically provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters, which can then be further manipulated.[1]

Troubleshooting Guides

Problem 1: Low (E/Z) Selectivity in the Wittig Reaction

Symptoms:

  • NMR analysis of the crude product shows a significant proportion of the (Z)-isomer alongside the desired (E)-isomer.

  • Difficulty in separating the (E) and (Z) isomers by column chromatography.

Possible Causes and Solutions:

CauseSolution
Use of a non-stabilized ylide under standard conditions. Employ a stabilized ylide (e.g., a phosphorane with an adjacent ester group). If a non-stabilized ylide is necessary, utilize the Schlosser modification which involves the use of an additional equivalent of strong base (like phenyllithium) at low temperature to isomerize the betaine intermediate.[1]
Reaction temperature is too high. Maintain a low reaction temperature, especially during the ylide generation and the reaction with the aldehyde. For the Schlosser modification, temperatures around -78 °C are crucial.
Presence of lithium salts. In some cases, lithium salts can decrease (Z)-selectivity but may not be sufficient to drive the reaction to high (E)-selectivity without the full Schlosser protocol. If aiming for high (Z) selectivity, salt-free conditions are preferred. For high (E) selectivity with non-stabilized ylides, the specific conditions of the Schlosser modification are required.
Problem 2: Low Yield in the Sonogashira Coupling Reaction

Symptoms:

  • Low isolated yield of this compound.

  • Presence of a significant amount of a higher molecular weight byproduct, identified as the homocoupled alkyne dimer.

Possible Causes and Solutions:

CauseSolution
Glaser-Hay Homocoupling. This is a common side reaction. To minimize it, consider using copper-free Sonogashira conditions.[3] Alternatively, using a bulky amine base or adding the terminal alkyne slowly to the reaction mixture can suppress the homocoupling pathway.
Deactivation of the Palladium Catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Use of high-purity, degassed solvents is also recommended.
Poor Reactivity of the Vinyl Halide. The reactivity of the vinyl halide is in the order of I > Br > Cl.[4] If using a vinyl bromide or chloride results in low yield, consider synthesizing the corresponding vinyl iodide to improve the rate of oxidative addition to the palladium catalyst.
Improper Base. The choice of base is critical. Amine bases like triethylamine or diisopropylethylamine are commonly used. The base should be strong enough to deprotonate the terminal alkyne but not so strong as to cause other side reactions.

Experimental Protocols

Representative Protocol 1: (E)-Selective Wittig Reaction

This protocol is a representative example for the synthesis of an (E)-alkene precursor to this compound using a stabilized ylide.

  • Preparation of the Ylide:

    • To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of pentanal (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the (E)-α,β-unsaturated ester.

Representative Protocol 2: Sonogashira Coupling

This protocol describes a typical Sonogashira coupling of a vinyl halide with a terminal alkyne.

  • Reaction Setup:

    • To a Schlenk flask under an argon atmosphere, add the (E)-vinyl bromide (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).

    • Add anhydrous, degassed triethylamine as the solvent.

  • Addition of Alkyne:

    • Add 1-butyne (1.2 eq) to the reaction mixture via syringe.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture through a pad of Celite® and wash with diethyl ether.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for (E)-Selective Wittig Reactions

Ylide TypeAldehydeBaseSolventTemperature (°C)Approx. E:Z RatioApprox. Yield (%)
Stabilized (e.g., Ph₃P=CHCO₂Et)PentanalNaHTHF0 to RT>95:580-90
Non-stabilized (e.g., Ph₃P=CH(CH₂)₃Br)Pentanaln-BuLiTHF-78 to RT<10:9070-85
Schlosser Mod. (Non-stabilized)Pentanaln-BuLi, then PhLiTHF/HMPA-78>90:1065-80

Data are representative and may vary based on specific substrate and reaction conditions.

Table 2: Influence of Reaction Parameters on Sonogashira Coupling Yield

Vinyl HalideAlkyneCatalyst SystemBaseSolventTemperature (°C)Approx. Yield (%)
(E)-1-bromo-1-hexene1-ButynePd(PPh₃)₄ / CuIEt₃NTHFRT75-85
(E)-1-iodo-1-hexene1-ButynePd(PPh₃)₄ / CuIEt₃NTHFRT85-95
(E)-1-bromo-1-hexene1-ButynePd(PPh₃)₂Cl₂ (Copper-free)PyrrolidineDioxane8060-70

Data are representative and may vary based on specific substrate and reaction conditions.

Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide aldehyde Aldehyde (e.g., Pentanal) betaine Betaine Intermediate ylide->betaine aldehyde->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane alkene (E/Z)-Alkene oxaphosphetane->alkene Elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Workflow for the Wittig Reaction.

Sonogashira_Coupling_Workflow cluster_catalytic_cycle Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_vinyl Pd(II)-Vinyl Complex pd0->pd_vinyl Oxidative Addition vinyl_halide (E)-Vinyl Halide vinyl_halide->pd_vinyl pd_alkynyl Pd(II)-Alkynyl Complex pd_vinyl->pd_alkynyl Transmetalation alkyne Terminal Alkyne cu_acetylide Copper(I) Acetylide alkyne->cu_acetylide Deprotonation cu_acetylide->pd_alkynyl base Base (e.g., Et₃N) base->cu_acetylide pd_alkynyl->pd0 Regeneration enyne This compound pd_alkynyl->enyne Reductive Elimination Troubleshooting_Logic cluster_wittig_solutions Wittig Troubleshooting cluster_sonogashira_solutions Sonogashira Troubleshooting start Low Yield or Poor Selectivity in Synthesis check_wittig Analyze Wittig Reaction Product (E/Z Ratio) start->check_wittig check_sonogashira Analyze Sonogashira Reaction Product (Yield) start->check_sonogashira use_stabilized_ylide Use Stabilized Ylide check_wittig->use_stabilized_ylide Low E:Z schlosser_mod Apply Schlosser Modification check_wittig->schlosser_mod Low E:Z with non-stabilized ylide copper_free Use Copper-Free Conditions check_sonogashira->copper_free Low Yield & Homocoupling change_halide Switch to Vinyl Iodide check_sonogashira->change_halide Low Yield & Unreacted Vinyl Halide optimize_base Optimize Base check_sonogashira->optimize_base Low Yield & Multiple Byproducts

References

Technical Support Center: Sonogashira Coupling of Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during the Sonogashira coupling of terminal alkynes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Sonogashira coupling reaction.

Problem 1: Significant formation of a byproduct with a mass corresponding to the homocoupling of the terminal alkyne (Glaser-Hay coupling).

Possible Causes:

  • Presence of Oxygen: The homocoupling of terminal alkynes is an oxidative process that is significantly promoted by the presence of oxygen.[1][2]

  • Copper(I) Co-catalyst: The copper co-catalyst, while increasing the rate of the desired cross-coupling, can also catalyze the undesired Glaser coupling.[2][3]

  • High Temperatures: Elevated reaction temperatures can sometimes favor the homocoupling side reaction, especially with more reactive alkynes.[4]

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially when the aryl/vinyl halide is fully consumed, can lead to increased homocoupling.

Solutions:

  • Degassing: Thoroughly degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction.

  • Copper-Free Conditions: If homocoupling is a persistent issue, consider switching to a copper-free Sonogashira protocol.[2][3] These methods often employ specific ligands to facilitate the palladium-catalyzed coupling without the need for a copper co-catalyst.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

  • Use of a Reducing Atmosphere: One study demonstrated that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the homocoupling side product to about 2%.[1][5]

  • Optimize Reaction Temperature: Screen different temperatures to find the optimal balance between the rate of the desired reaction and the formation of the homocoupling byproduct. For some substrates, room temperature is sufficient.[4]

Problem 2: Low or no yield of the desired cross-coupled product.

Possible Causes:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, forming palladium black.[6] The phosphine ligands can also oxidize.

  • Poorly Active Aryl/Vinyl Halide: The reactivity of the halide partner follows the trend I > Br > Cl. Aryl chlorides are notoriously unreactive and often require specialized, bulky, and electron-rich phosphine ligands and higher temperatures to react.[3]

  • Inactive Copper Co-catalyst: The CuI source may be old or of poor quality.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial and can significantly impact the reaction outcome.[7] For instance, using THF as a solvent has been anecdotally reported to promote the formation of palladium black.[6]

  • Substrate-Specific Issues: Sterically hindered substrates or those with certain functional groups may be challenging.

Solutions:

  • Use Fresh Catalysts and Reagents: Ensure that the palladium catalyst, copper iodide, and phosphine ligands are of high quality and stored under an inert atmosphere.

  • Ligand Selection: For less reactive halides (e.g., aryl bromides and chlorides), consider using more electron-rich and sterically bulky phosphine ligands such as XPhos or dppf.[3][8]

  • Solvent and Base Screening: Triethylamine or diisopropylamine are common bases and can sometimes be used as the solvent.[9] For challenging couplings, screening different solvents (e.g., DMF, toluene, acetonitrile) and bases (e.g., DBU, K₂CO₃, Cs₂CO₃) may be necessary.[7][10]

  • Increase Reaction Temperature: For unreactive substrates, particularly aryl bromides, increasing the temperature (e.g., to 80-100 °C in a sealed tube) may be required.[8]

  • Activate Copper(I) Iodide: In some cases, heating the CuI under vacuum before use can improve its activity.[6]

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned black immediately after adding the base. What does this mean and what should I do?

A1: The formation of a black precipitate is often indicative of the decomposition of the Pd(0) catalyst to palladium black.[6] This can happen if the reaction is exposed to air or if the solvent is not suitable (e.g., THF has been reported to sometimes cause this issue).[6] While a color change is expected, rapid formation of a black solid is a sign of a problem. To remedy this, ensure all your reagents and solvents are thoroughly degassed and dry. Consider switching to a different solvent system, for example, using only triethylamine as both the base and solvent.[6]

Q2: How can I remove the homocoupled diyne byproduct from my desired product?

A2: The separation of the desired cross-coupled product from the homocoupled diyne can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A less polar eluent system may be required to achieve good separation.

  • Recrystallization: If your desired product is a solid, recrystallization can be an effective purification method.

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q3: Is it always necessary to use a copper co-catalyst?

A3: No, it is not always necessary. While the traditional Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, the presence of copper can lead to the undesired homocoupling of the terminal alkyne.[2][3] Numerous "copper-free" Sonogashira protocols have been developed to avoid this side reaction.[2][11] These methods are particularly advantageous when working with valuable or sensitive alkynes.

Q4: What is the role of the amine base in the Sonogashira reaction?

A4: The amine base plays several crucial roles in the Sonogashira coupling:

  • It deprotonates the terminal alkyne to form the reactive acetylide species.[12]

  • It neutralizes the hydrogen halide (HX) that is formed as a byproduct of the reaction.

  • It can act as a ligand for the palladium center, influencing its catalytic activity.[12]

  • In some cases, the amine can also serve as the reaction solvent.

Q5: Can I use an aryl chloride as a substrate in a Sonogashira coupling?

A5: Yes, but it is more challenging than using aryl iodides or bromides. Aryl chlorides are significantly less reactive.[3] Successful coupling with aryl chlorides typically requires:

  • More reactive palladium catalysts, often generated in situ from a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos).[3]

  • Higher reaction temperatures.

  • Longer reaction times. Copper-free conditions are often preferred for couplings involving aryl chlorides as copper has been observed to inhibit these reactions.[3]

Quantitative Data on Side Reactions

The following table summarizes the effect of reaction conditions on the yield of the homocoupling byproduct in the Sonogashira coupling of 4-iodo-N,N-dimethylaniline with trimethylsilylacetylene (TMSA).

EntryCatalyst SystemBaseSolventAtmosphereHomocoupling Yield (%)Cross-Coupling Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIPiperidineAcetonitrileN₂considerablelower
2Pd(PPh₃)₂Cl₂ / CuIPiperidineAcetonitrileN₂ + H₂~299.5
3Pd(PPh₃)₂Cl₂ / CuITriethylamineAcetonitrileN₂ + H₂tracesquantitative

Data synthesized from Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844.[1]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, can be used as solvent or co-solvent)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is a general procedure for a copper-free Sonogashira coupling and may require optimization.

Materials:

  • Aryl halide (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃, XPhos) (2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like triethylamine)

  • Anhydrous, degassed solvent (e.g., acetonitrile, toluene, or dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the aryl halide and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Visualizations

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuX Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Base Base BaseH Base-H⁺X⁻ Base->BaseH Sonogashira_Copper_Free Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pi_Complex [Ar-Pd(II)-X(L)(π-alkyne)] PdII_Aryl->Pi_Complex Alkyne Coordination (-L) Pd_Acetylide Ar-Pd(II)-C≡CR(L) Pi_Complex->Pd_Acetylide Deprotonation Pd_Acetylide->Pd0 Product Ar-C≡CR Pd_Acetylide->Product Reductive Elimination Alkyne H-C≡CR Alkyne->Pi_Complex Base Base BaseH Base-H⁺ Base->BaseH

References

Technical Support Center: Optimizing Catalyst Selection for Enyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for enyne synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during enyne synthesis experiments in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My enyne metathesis/cycloisomerization reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields in enyne synthesis can stem from several factors, including catalyst activity, reaction conditions, and substrate stability. Here are common causes and troubleshooting steps:

  • Catalyst Deactivation: The catalyst may be decomposing or deactivating under the reaction conditions.

    • Solution:

      • Ensure the use of degassed solvents and an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.

      • For ruthenium-catalyzed enyne metathesis, conducting the reaction under an atmosphere of ethylene can help regenerate the active catalyst and suppress alkyne polymerization.[1]

      • If catalyst deactivation is suspected, consider using a higher catalyst loading or adding the catalyst in portions throughout the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient catalytic turnover or too high, leading to catalyst decomposition or side reactions.

    • Solution:

      • Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. For some gold-catalyzed cycloisomerizations, lower temperatures (e.g., 0 °C) can improve yields.[2] For other reactions, such as certain ruthenium-catalyzed processes, elevated temperatures may be necessary.[3]

  • Incorrect Solvent Choice: The solvent can significantly impact catalyst solubility, stability, and reactivity.

    • Solution:

      • Consult the literature for solvents commonly used with your specific catalyst system. Dichloromethane (DCM) and toluene are frequently used for enyne synthesis.

      • Ensure the solvent is anhydrous and free of impurities that could poison the catalyst.

  • Substrate-Related Issues: The enyne substrate itself may be unstable or contain functional groups that inhibit the catalyst.

    • Solution:

      • Protect sensitive functional groups on the substrate that might interfere with the catalyst.

      • For substrates with terminal alkynes in ring-closing enyne metathesis (RCEYM), unsatisfactory results can sometimes be improved by carrying out the reaction under an ethylene atmosphere.[4]

Issue 2: Poor Regio- or Stereoselectivity

Question: My reaction is producing a mixture of regioisomers or stereoisomers. How can I improve the selectivity of my enyne synthesis?

Answer: Achieving high selectivity is a common challenge in enyne synthesis. The choice of catalyst, ligands, and reaction conditions plays a crucial role.

  • Catalyst and Ligand Effects: The steric and electronic properties of the catalyst and its ligands are primary determinants of selectivity.

    • Solution:

      • For gold-catalyzed cycloisomerizations, the ligand on the gold catalyst can dramatically influence the reaction pathway. Screening different phosphine or N-heterocyclic carbene (NHC) ligands is recommended.[5][6]

      • In ruthenium-catalyzed enyne metathesis, the choice between first- and second-generation Grubbs catalysts can affect selectivity.[7] The steric bulk of the NHC ligand in second-generation catalysts can influence the stereochemical outcome.

      • For controlling regioselectivity in ruthenium-catalyzed cycloisomerization of certain diynes, the choice of solvent system can be critical.[8]

  • Reaction Mechanism Control: Enyne metathesis can proceed through different mechanistic pathways (e.g., "ene-then-yne" vs. "yne-then-ene"), which can lead to different products.

    • Solution:

      • The "ene-first" pathway is generally favored in ruthenium-catalyzed reactions and often leads to a single major product.[1] Understanding the factors that favor one pathway over the other for your specific substrate can help in optimizing conditions.

  • Substrate Structure: The substitution pattern of the enyne can influence the preferred reaction pathway and, consequently, the selectivity.

    • Solution:

      • Modifying the steric bulk of substituents near the alkene or alkyne can direct the catalyst to a specific coordination mode, thereby improving selectivity.

Issue 3: Catalyst-Substrate Incompatibility

Question: My chosen catalyst is not effectively converting my specific enyne substrate. What should I consider?

Answer: Not all catalysts are suitable for all substrates. Functional group tolerance and steric hindrance are key considerations.

  • Functional Group Intolerance: Some functional groups can poison the catalyst or participate in undesired side reactions.

    • Solution:

      • Ruthenium-based metathesis catalysts are known for their broad functional group tolerance.[1] However, highly coordinating groups may still inhibit catalysis.

      • For sensitive substrates, it may be necessary to use protecting groups.

      • In some cases, pretreatment of the substrate is necessary. For example, in the RCEYM of enynes containing imidazole, pretreatment with p-TsOH to form the imidazolium salt can prevent catalyst inactivation.[7]

  • Steric Hindrance: Bulky substituents on the substrate can prevent efficient coordination to the metal center.

    • Solution:

      • For sterically hindered substrates, catalysts with less sterically demanding ligands may be more effective.

      • Alternatively, a more reactive catalyst might be required to overcome the steric barrier.

Frequently Asked Questions (FAQs)

Q1: Which type of catalyst is best for ring-closing enyne metathesis (RCEYM)?

A1: Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are the most commonly used and effective for RCEYM.[1][9] Second-generation Grubbs catalysts often exhibit higher activity and broader substrate scope compared to the first-generation catalysts.[7]

Q2: How can I avoid the formation of homodimers and oligomers as byproducts?

A2: The formation of byproducts from competing metathesis reactions can be minimized by controlling the reaction concentration. RCEYM reactions are typically performed under high dilution conditions to favor the intramolecular reaction over intermolecular side reactions.[1]

Q3: What is the difference between the "ene-then-yne" and "yne-then-ene" mechanisms in enyne metathesis?

A3: These terms describe the initial coordination of the catalyst to the enyne substrate. In the "ene-then-yne" mechanism, the metal carbene first reacts with the alkene moiety. In the "yne-then-ene" mechanism, the initial reaction is with the alkyne.[10] The predominant pathway depends on the catalyst and substrate, with the "ene-then-yne" pathway often being favored for ruthenium catalysts.[1]

Q4: What is the role of a silver salt co-catalyst in gold-catalyzed enyne cycloisomerization?

A4: In many gold-catalyzed reactions, a gold(I) chloride precatalyst is used. A silver salt, such as AgSbF₆ or AgOTf, is added to abstract the chloride ligand, generating a more catalytically active cationic gold(I) species.

Q5: Can I reuse my catalyst?

A5: While some catalysts can be recycled, particularly those supported on a solid phase, the catalysts used in homogeneous enyne synthesis are typically consumed or deactivated during the reaction and workup and are not easily recovered.

Data Presentation

Table 1: Comparison of Ruthenium Catalysts for Ring-Closing Enyne Metathesis (RCEYM)

CatalystSubstrateProductYield (%)Reference
Grubbs I (Ru1)N-Tosyl-N-(prop-2-ynyl)but-3-en-1-amine1-Tosyl-2,5-dihydro-1H-pyrrole29[7]
Grubbs II (Ru2)N-Tosyl-N-(prop-2-ynyl)but-3-en-1-amine1-Tosyl-2,5-dihydro-1H-pyrrole86[7]
Grubbs I (Ru1)Diethyl 2-allyl-2-(prop-2-ynyl)malonateDiethyl 3,6-dihydro-2H-pyran-4,4(5H)-dicarboxylate87[7]
Grubbs II (Ru2)Diethyl 2-allyl-2-(prop-2-ynyl)malonateDiethyl 3,6-dihydro-2H-pyran-4,4(5H)-dicarboxylate89[7]

Table 2: Effect of Catalyst Loading on RCEYM of Sulfamide-Linked Enyne

CatalystCatalyst Loading (mol%)ProductYield (%)Reference
Grubbs II (Ru2)37-membered cyclic sulfamide68-81[7]
Grubbs II (Ru2)20RCEYM-homo-CM productMajor Product[7]

Experimental Protocols

Protocol 1: General Procedure for Grubbs-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of dry argon or nitrogen.

  • Solvent and Substrate Addition: The enyne substrate is dissolved in a degassed solvent (e.g., dichloromethane or toluene) to the desired concentration (typically 0.01-0.1 M). The solution is transferred to the prepared Schlenk flask via cannula.

  • Catalyst Addition: The ruthenium catalyst (e.g., Grubbs I or II, typically 1-5 mol%) is added to the reaction flask under a positive pressure of inert gas.

  • Reaction Monitoring: The reaction is stirred at the desired temperature (room temperature to reflux) and monitored by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched by adding a few drops of ethyl vinyl ether to deactivate the catalyst. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Gold-Catalyzed Enyne Cycloisomerization

This protocol is a general guideline and may require optimization for specific substrates and gold catalysts.

  • Preparation of the Reaction Vessel: A flame-dried round-bottom flask equipped with a magnetic stir bar is cooled to room temperature under an inert atmosphere (argon or nitrogen).

  • Addition of Reagents: The enyne substrate is dissolved in an anhydrous, degassed solvent (e.g., dichloromethane, chloroform, or toluene) and added to the reaction flask.

  • Catalyst Activation (if necessary): If using a gold(I) chloride precatalyst, the silver salt co-catalyst (e.g., AgSbF₆, 1-5 mol%) is added, followed by the gold(I) chloride precatalyst (e.g., [AuCl(PPh₃)], 1-5 mol%). The mixture is stirred at the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.

  • Workup: Once the reaction is complete, the mixture is filtered through a short pad of celite or silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.

Visualizations

enyne_metathesis_mechanism cluster_initiation Catalyst Initiation cluster_catalytic_cycle Catalytic Cycle ('Ene-then-Yne') Catalyst [Ru]=CHR¹ Metallocyclobutane_init Ruthenacyclobutane Catalyst->Metallocyclobutane_init [2+2] Alkene R²HC=CH₂ Alkene->Metallocyclobutane_init Active_Catalyst [Ru]=CH₂ Metallocyclobutane_init->Active_Catalyst Retro [2+2] Styrene_deriv R²HC=CHR¹ Metallocyclobutane_init->Styrene_deriv Metallocyclobutane_cycle Ruthenacyclobutane Active_Catalyst->Metallocyclobutane_cycle Enyne Enyne Substrate Enyne->Metallocyclobutane_cycle Alkylidene_Intermediate [Ru]=CH-R_ene Metallocyclobutane_cycle->Alkylidene_Intermediate Retro [2+2] Ruthenacyclobutene Ruthenacyclobutene Alkylidene_Intermediate->Ruthenacyclobutene Intramolecular [2+2] Vinyl_Carbene Vinyl Carbene Intermediate Ruthenacyclobutene->Vinyl_Carbene Ring Opening Product 1,3-Diene Product Vinyl_Carbene->Product Release Product->Active_Catalyst Regeneration

Caption: Ruthenium-catalyzed enyne metathesis mechanism ('ene-then-yne' pathway).

gold_cycloisomerization_pathway Start Enyne + [L-Au]⁺ Pi_Complex π-Complex Start->Pi_Complex Coordination Cyclization_TS 5-exo-dig Cyclization (Transition State) Pi_Complex->Cyclization_TS Carbene_Intermediate Cyclopropyl Gold(I) Carbene Intermediate Cyclization_TS->Carbene_Intermediate Rearrangement Rearrangement/ Nucleophilic Attack Carbene_Intermediate->Rearrangement Product Cyclized Product Rearrangement->Product Catalyst_Regen [L-Au]⁺ Product->Catalyst_Regen Release Catalyst_Regen->Start Catalytic Cycle troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity cluster_no_reaction Troubleshooting No Reaction Start Enyne Synthesis Problem Low_Yield Low Yield Start->Low_Yield Poor_Selectivity Poor Selectivity Start->Poor_Selectivity No_Reaction No Reaction Start->No_Reaction Check_Catalyst Check Catalyst Activity/ Deactivation Low_Yield->Check_Catalyst Screen_Ligands Screen Different Ligands/ Catalysts Poor_Selectivity->Screen_Ligands Verify_Catalyst_Compatibility Verify Catalyst-Substrate Compatibility No_Reaction->Verify_Catalyst_Compatibility Optimize_Temp Optimize Temperature Check_Catalyst->Optimize_Temp If catalyst is stable Check_Atmosphere Ensure Inert Atmosphere Check_Catalyst->Check_Atmosphere If deactivation suspected Check_Solvent Check Solvent Purity Optimize_Temp->Check_Solvent Solution Improved Synthesis Check_Solvent->Solution Modify_Substrate Modify Substrate Sterics Screen_Ligands->Modify_Substrate Adjust_Conditions Adjust Temp./Concentration Modify_Substrate->Adjust_Conditions Adjust_Conditions->Solution Increase_Catalyst_Loading Increase Catalyst Loading Verify_Catalyst_Compatibility->Increase_Catalyst_Loading If compatible Check_Reagents Verify Reagent Purity Verify_Catalyst_Compatibility->Check_Reagents If incompatibility suspected Increase_Catalyst_Loading->Solution

References

Improving yield and purity in the synthesis of (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-5-Decen-1-yne for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common and effective synthetic routes for this compound are the Wittig reaction and the Sonogashira coupling.

  • Wittig Reaction: This route involves the reaction of an appropriate phosphonium ylide with an aldehyde. To achieve the desired (E)-stereoselectivity, a stabilized ylide is typically employed.[1][2]

  • Sonogashira Coupling: This method involves the cross-coupling of a terminal alkyne with a vinyl halide, catalyzed by palladium and copper complexes.[3][4][5][6] This reaction is known for its mild conditions and tolerance of various functional groups.[5]

Q2: How can I improve the (E)-selectivity in the Wittig reaction for this synthesis?

A2: Achieving high (E)-selectivity in the Wittig reaction depends on the stability of the phosphonium ylide. Stabilized ylides, which have an electron-withdrawing group, predominantly yield (E)-alkenes.[1][2] For non-stabilized ylides, the Schlosser modification can be used, which involves treating the intermediate betaine with phenyllithium at low temperatures to favor the formation of the (E)-alkene.[2]

Q3: What are the main byproducts to expect in these syntheses?

A3: In the Wittig reaction , the primary byproduct is triphenylphosphine oxide (TPPO), which can be challenging to separate from the final product due to its polarity and solubility.[7][8] In the Sonogashira coupling , potential byproducts include homocoupled alkynes (Glaser coupling), especially when a copper co-catalyst is used.[5]

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?

A4: Several methods can be employed to remove TPPO:

  • Precipitation with Metal Salts: TPPO can be precipitated from the reaction mixture by adding zinc chloride (ZnCl₂) in polar solvents like ethanol.[9]

  • Chromatography: Column chromatography is a common method, though it can be time-consuming for large-scale reactions.[8] Using a non-polar eluent can help retain the more polar TPPO on the silica gel.[10][11]

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.[12]

Q5: Are there copper-free alternatives for the Sonogashira coupling to avoid homocoupling?

A5: Yes, copper-free Sonogashira coupling protocols have been developed to minimize the formation of alkyne dimers.[5] These reactions often require specific ligands and bases to facilitate the catalytic cycle.[3][13]

Troubleshooting Guides

Wittig Reaction Route
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete ylide formation. 2. Aldehyde instability (oxidation or polymerization). 3. Steric hindrance. 4. Inefficient reaction conditions.1. Ensure the base is strong enough and fresh (e.g., n-BuLi, NaH). 2. Use freshly distilled aldehyde. 3. Consider the Horner-Wadsworth-Emmons (HWE) reaction for sterically hindered substrates.[2] 4. Optimize reaction temperature and time.
Low (E)-Selectivity 1. Use of a non-stabilized or semi-stabilized ylide. 2. Presence of lithium salts that can affect stereochemical outcome.[1]1. Employ a stabilized ylide. 2. Use salt-free conditions if possible. 3. If using a non-stabilized ylide, perform the Schlosser modification.[2]
Product Contaminated with Triphenylphosphine Oxide (TPPO) Inherent byproduct of the Wittig reaction.1. Precipitate TPPO with ZnCl₂.[9] 2. Perform column chromatography with a non-polar eluent system.[10][11] 3. Triturate the crude product with a solvent in which the product is soluble but TPPO is not (e.g., cold ether or hexane).
Sonogashira Coupling Route
Issue Possible Cause(s) Troubleshooting Steps
Low Yield 1. Catalyst deactivation. 2. Inappropriate base or solvent. 3. Low reactivity of the vinyl halide.1. Ensure anaerobic conditions to prevent catalyst oxidation. 2. Screen different bases (e.g., triethylamine, diisopropylamine) and solvents (e.g., THF, DMF).[5] 3. Use a more reactive vinyl halide (I > Br > Cl).[3]
Formation of Homocoupled Alkyne (Glaser Coupling) Presence of copper(I) co-catalyst and oxygen.1. Thoroughly degas the reaction mixture. 2. Employ a copper-free Sonogashira protocol.[5]
Incomplete Reaction 1. Insufficient catalyst loading. 2. Steric hindrance around the reaction centers.1. Increase the catalyst and ligand loading. 2. Increase the reaction temperature, but monitor for side reactions.

Data Presentation

Table 1: Wittig Reaction Conditions and Outcomes
Ylide Type Base Solvent Temperature (°C) Yield (%) (E):(Z) Ratio
StabilizedNaHTHF2575-85>95:5
Non-stabilizedn-BuLiTHF-78 to 2560-70<10:90
Non-stabilized (Schlosser)n-BuLi, PhLiTHF/Ether-78 to 2550-65>90:10
Semi-stabilizedK₂CO₃DMF8070-8050:50 - 70:30

Data are representative and may vary based on specific substrates and reaction scale.

Table 2: Sonogashira Coupling Conditions and Outcomes
Vinyl Halide Catalyst System Base Solvent Temperature (°C) Yield (%)
(E)-1-Iodopent-1-enePd(PPh₃)₄ / CuIEt₃NTHF2585-95
(E)-1-Bromopent-1-enePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHDMF5070-85
(E)-1-Iodopent-1-enePd₂(dba)₃ / P(t-Bu)₃ (Cu-free)Cs₂CO₃Dioxane8080-90

Data are representative and may vary based on specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction (using a stabilized ylide)
  • Preparation of the Phosphonium Ylide:

    • To a solution of (4-bromobutyl)triphenylphosphonium bromide in anhydrous THF at 0 °C, add one equivalent of a strong base such as sodium hydride (NaH).

    • Allow the mixture to stir at room temperature for 1 hour to form the ylide.

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C and add a solution of hexanal in anhydrous THF dropwise.

    • Let the reaction mixture warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • To remove triphenylphosphine oxide, triturate the crude product with cold hexanes or perform column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sonogashira Coupling
  • Reaction Setup:

    • To a degassed solution of (E)-1-iodopent-1-ene and 1-pentyne in a suitable solvent such as THF or DMF, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Reaction Execution:

    • Add an amine base, such as triethylamine or diisopropylamine (2-3 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 3-6 hours, monitoring by TLC or GC.[4]

  • Work-up and Purification:

    • Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Wittig_Reaction_Workflow start Start ylide_prep Ylide Preparation: (4-pentynyl)triphenylphosphonium bromide + Base start->ylide_prep wittig_reaction Wittig Reaction: Ylide + Pentanal ylide_prep->wittig_reaction workup Aqueous Work-up wittig_reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification: Column Chromatography or TPPO Precipitation extraction->purification product This compound purification->product

Caption: Workflow for the Wittig reaction synthesis.

Sonogashira_Coupling_Workflow start Start reaction_setup Reaction Setup: (E)-1-halo-1-pentene + 1-pentyne + Pd/Cu catalysts + Base start->reaction_setup reaction Sonogashira Coupling reaction_setup->reaction workup Filtration through Celite reaction->workup extraction Aqueous Work-up and Extraction workup->extraction purification Purification: Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Sonogashira coupling synthesis.

Troubleshooting_Logic issue Low Yield or Purity? check_reagents Check Reagent Quality (freshly distilled/purified?) issue->check_reagents Yes check_conditions Review Reaction Conditions (temp, time, atmosphere) issue->check_conditions Yes check_byproducts Identify Byproducts (TLC, GC-MS, NMR) issue->check_byproducts Yes optimize_reagents Optimize Reagents: - Different base/ligand - Stabilized ylide check_reagents->optimize_reagents optimize_conditions Optimize Conditions: - Adjust temperature/time - Ensure inert atmosphere check_conditions->optimize_conditions optimize_purification Optimize Purification: - Different chromatography - Precipitation/crystallization check_byproducts->optimize_purification success Improved Yield/Purity optimize_reagents->success optimize_conditions->success optimize_purification->success

Caption: General troubleshooting logic for synthesis optimization.

References

Troubleshooting low yields in enyne metathesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Enyne Metathesis Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst-Related Issues

Q1: My enyne metathesis reaction is not proceeding, or the yield is very low. Could the catalyst be the problem?

A1: Yes, catalyst-related issues are a primary cause of low yields or reaction failure in enyne metathesis. Here are several factors to consider:

  • Catalyst Activity: Ensure your catalyst is active. Ruthenium-based catalysts, like Grubbs and Hoveyda-Grubbs catalysts, are sensitive to air, moisture, and impurities. Improper storage or handling can lead to deactivation. Catalysts should be stored under an inert atmosphere (e.g., in a glovebox or desiccator) and at the recommended temperature, typically 2-8 °C.

  • Catalyst Choice: The choice of catalyst is critical and substrate-dependent. First-generation Grubbs catalysts (G-I) are generally less reactive and may be more suitable for highly active substrates to prevent side reactions. Second and third-generation catalysts (G-II, G-III, Hoveyda-Grubbs) are more reactive and offer broader functional group tolerance but can sometimes lead to undesired side reactions with certain substrates. For sterically hindered substrates, specialized catalysts may be necessary.

  • Catalyst Loading: Inadequate catalyst loading can result in incomplete conversion. While typical loadings range from 1-5 mol%, challenging substrates may require higher loadings. However, excessively high catalyst loading can lead to increased impurities and side products. It is recommended to perform a catalyst loading screen to determine the optimal amount for your specific reaction.

  • Catalyst Decomposition: The catalyst can decompose during the reaction. This can be caused by impurities in the substrate or solvent, high temperatures, or reaction with certain functional groups on the substrate. Visual cues for catalyst decomposition include a color change of the reaction mixture from the typical reddish-brown/purple to black or the formation of ruthenium black precipitate.

Q2: I suspect my catalyst has decomposed. How can I confirm this and what can I do?

A2: Observing a color change to black is a strong indicator of catalyst decomposition. To confirm, you can take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for the consumption of starting material. If the reaction has stalled, it is likely that the catalyst has decomposed.

Troubleshooting Catalyst Decomposition:

  • Purify Substrates and Solvents: Ensure all substrates and solvents are rigorously purified and degassed to remove oxygen, water, and other impurities that can deactivate the catalyst.

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Use Additives: In some cases, additives can stabilize the catalyst or prevent side reactions. For example, the addition of a Lewis acid like Ti(OiPr)₄ can be beneficial when substrates contain basic nitrogen atoms that can poison the catalyst.[1]

  • Slow Addition of Catalyst: For highly reactive substrates or exothermic reactions, slow addition of the catalyst solution via a syringe pump can help maintain a low concentration of the active catalyst, minimizing bimolecular decomposition pathways.

Substrate and Reagent-Related Issues

Q3: My reaction is sluggish or gives a low yield, and I've ruled out catalyst issues. What about my substrate?

A3: Substrate-related problems are another common source of low yields. Key factors to investigate include:

  • Substrate Purity: Impurities in the enyne substrate can poison the catalyst. Common impurities include peroxides in ethers, residual acids or bases from previous synthetic steps, and coordinating functional groups. It is crucial to purify the substrate meticulously, for example, by column chromatography, distillation, or recrystallization. Solvents should be anhydrous and deoxygenated.

  • Steric Hindrance: Bulky substituents near the alkene or alkyne can hinder the approach of the catalyst, slowing down the reaction or preventing it altogether.[1] In such cases, switching to a more reactive second or third-generation catalyst or a catalyst with a smaller ligand profile might be beneficial.

  • Electronic Effects: The electronic nature of the substituents on the enyne can influence the reaction rate. Electron-withdrawing groups on the alkene can make it less reactive towards the electron-rich ruthenium catalyst.

  • Substrate Concentration: For ring-closing enyne metathesis (RCEYM), the reaction is typically performed under high dilution conditions (0.001-0.01 M) to favor the intramolecular reaction over intermolecular oligomerization. If you are observing oligomers as byproducts, try decreasing the concentration.

Experimental Protocol: General Procedure for Substrate Purification

  • Column Chromatography: If your substrate is a solid or a non-volatile oil, purify it by flash column chromatography using an appropriate solvent system. Ensure the silica gel is of high quality and the solvents are pure.

  • Distillation: For liquid substrates, distillation under reduced pressure is an effective purification method.

  • Drying: After purification, ensure the substrate is free of water. This can be achieved by dissolving the substrate in a dry solvent (e.g., dichloromethane), drying over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filtering, and removing the solvent under reduced pressure. For very sensitive substrates, azeotropic distillation with a dry solvent like toluene can be effective.

  • Degassing: Before use, the purified substrate should be thoroughly degassed to remove dissolved oxygen. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes.

Reaction Condition-Related Issues

Q4: I am performing a ring-closing enyne metathesis (RCEYM) with a terminal alkyne and observing low yields. What can I do to improve the outcome?

A4: Reactions involving terminal alkynes can be particularly challenging due to competing side reactions and catalyst deactivation. A highly effective strategy to improve yields in such cases is to perform the reaction under an atmosphere of ethylene gas.[2][3]

The Role of Ethylene:

  • Catalyst Regeneration: Ethylene reacts with the ruthenium vinylcarbene intermediate, which can be a resting state of the catalyst, to regenerate the more active methylidene species. This keeps the catalyst in the active cycle and prevents it from being trapped in less reactive states.[4]

  • Suppression of Side Reactions: Ethylene can suppress competing alkyne polymerization and other side reactions.[4]

Table 1: Effect of Ethylene on RCEYM of a Terminal Alkyne

EntrySubstrateCatalyst (mol%)AtmosphereYield (%)Reference
1Enyne with terminal alkyneRu-I (1)Argon6[1]
2Enyne with terminal alkyneRu-I (1)Ethylene90[2]

Experimental Protocol: Setting up an RCEYM Reaction under Ethylene

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry argon or nitrogen.

  • Reagent Preparation: Prepare a solution of the enyne substrate in a degassed solvent (e.g., dichloromethane or toluene) in a Schlenk flask equipped with a magnetic stir bar.

  • Ethylene Introduction: Attach a balloon filled with ethylene gas to the Schlenk flask via a needle and a septum.

  • Purging: Gently bubble ethylene through the solution for 10-15 minutes to create an ethylene-saturated atmosphere.

  • Catalyst Addition: Prepare a stock solution of the ruthenium catalyst in a separate flask under an inert atmosphere. Add the required amount of the catalyst solution to the reaction mixture via a syringe.

  • Reaction Monitoring: Maintain a positive pressure of ethylene using the balloon throughout the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether. The ruthenium byproducts can be removed by column chromatography or by using a scavenger.[5]

Q5: My reaction is producing a mixture of isomers or undesired byproducts. How can I improve the selectivity?

A5: The formation of isomers and byproducts can be influenced by the catalyst, substrate, and reaction conditions.

  • "Ene-then-yne" vs. "Yne-then-ene" Pathway: The reaction can proceed through two main mechanistic pathways, which can lead to different products depending on the substrate. The "ene-then-yne" pathway is generally favored with ruthenium catalysts.[6]

  • Catalyst Choice: Second-generation catalysts can sometimes lead to the formation of six-membered ring byproducts in RCEYM reactions that are expected to form five-membered rings.[2] If you observe such byproducts, switching to a first-generation catalyst might be beneficial.

  • Temperature: Reaction temperature can influence selectivity. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.

  • Substituent Effects: The nature and position of substituents on the enyne can direct the regioselectivity of the reaction.

Visualizing the Process: Diagrams

Enyne_Metathesis_Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation ('Ene-then-Yne' Pathway) Catalyst_Precursor [Ru]=CHR¹ Enyne Enyne Substrate Metallocyclobutane Ruthenacyclobutane Intermediate Enyne->Metallocyclobutane Active_Catalyst [Ru]=Substrate Vinyl_Carbene Vinyl Carbene Intermediate Active_Catalyst->Vinyl_Carbene + Alkyne part (intramolecular) Product_Complex Ruthenacyclobutane Intermediate Vinyl_Carbene->Product_Complex + Alkene part (intermolecular) Product_Complex->Active_Catalyst - Diene Product

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Substrate Is the substrate pure and suitable? Start->Check_Substrate Check_Conditions Are the reaction conditions optimal? Start->Check_Conditions Solution_Catalyst Use fresh catalyst Change catalyst type Optimize loading Check_Catalyst->Solution_Catalyst No Solution_Substrate Purify substrate Check for steric/electronic issues Adjust concentration Check_Substrate->Solution_Substrate No Solution_Conditions Optimize temperature Use ethylene atmosphere Degas solvent thoroughly Check_Conditions->Solution_Conditions No Success Successful Reaction Solution_Catalyst->Success Solution_Substrate->Success Solution_Conditions->Success

Catalyst_Deactivation cluster_pathways Deactivation Pathways Active_Catalyst Active Ruthenium Carbene Impurity_Coordination Coordination of Impurities (O₂, H₂O, Lewis bases) Active_Catalyst->Impurity_Coordination Reaction with impurities Bimolecular_Decomposition Bimolecular Decomposition Active_Catalyst->Bimolecular_Decomposition High concentration/temperature Unproductive_Metathesis Formation of Stable Off-Cycle Intermediates Active_Catalyst->Unproductive_Metathesis Substrate-dependent Deactivated_Species Deactivated Species Impurity_Coordination->Deactivated_Species Bimolecular_Decomposition->Deactivated_Species Unproductive_Metathesis->Deactivated_Species

Data Summary

Table 2: Catalyst Performance in the Synthesis of a Fused 4,5-Membered Ring System

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1Ru-IRT2429[3]
2Ru-IIRT24<5[3]
3Ru-I502187[3]
4Ru-II502115[3]

This data illustrates that for certain strained systems, the less active first-generation catalyst at elevated temperatures can provide significantly higher yields compared to the more active second-generation catalyst, which may promote decomposition or side reactions.[3]

Table 3: Influence of Substituents on RCEYM Yield

EntrySubstrate Substituent (R)Yield (%)Reference
1H32[1]
2OH96[1]
3OAc75[1]
4OTBS65[1]

The presence of a hydroxyl group at a specific position can significantly enhance the reaction yield, potentially through a coordinating effect that facilitates the catalytic cycle.[1]

For further assistance, please consult the cited literature or contact a specialist in organometallic chemistry.

References

Removal of homocoupling byproducts in Sonogashira reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of homocoupling byproducts in Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What are homocoupling byproducts in Sonogashira reactions and why do they form?

A1: Homocoupling byproducts, also known as Glaser or Hay coupling products, are dimers of the terminal alkyne starting material.[1][2] They are formed when two molecules of the alkyne couple with each other instead of with the aryl or vinyl halide. This side reaction is primarily promoted by the presence of oxygen and the copper(I) cocatalyst, which can oxidize and facilitate the dimerization of the alkyne.[3][4]

Q2: How can I minimize the formation of homocoupling byproducts during the reaction?

A2: Several strategies can be employed to suppress the formation of homocoupling byproducts:

  • Copper-Free Conditions: Running the Sonogashira reaction without a copper cocatalyst is a common method to avoid the formation of alkyne dimers.[2][3]

  • Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere, such as argon or nitrogen, is crucial to prevent oxygen from promoting the homocoupling side reaction.[3] Some protocols suggest using a dilute hydrogen atmosphere mixed with nitrogen or argon to further reduce byproduct formation.[1]

  • Use of Protecting Groups: Employing a protecting group, such as a trimethylsilyl (TMS) group, on the terminal alkyne can prevent it from homocoupling. The TMS group can be removed in a subsequent step.[3]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thereby favoring the cross-coupling reaction over homocoupling.

Q3: What are the most common methods for removing homocoupling byproducts after the reaction is complete?

A3: The most widely used technique for separating the desired Sonogashira product from homocoupling byproducts is flash column chromatography on silica gel.[1][5] Other methods include:

  • Recrystallization: This can be an effective purification technique if there is a significant difference in solubility between the desired product and the homocoupling byproduct in a particular solvent system.

  • Filtration through Celite: A preliminary filtration through a pad of Celite can help to remove the palladium catalyst and other insoluble materials before further purification.[6]

  • Solvent Trituration/Washing: In some cases, the homocoupling byproduct is significantly more soluble in a non-polar solvent like hexane, allowing for its removal by washing the crude product.[6]

Troubleshooting Guide

Issue 1: Significant amount of homocoupling byproduct observed by TLC or NMR.

Cause: This is a common issue in Sonogashira reactions, often due to the presence of oxygen, suboptimal reaction conditions, or the inherent reactivity of the alkyne.

Solution Workflow:

Troubleshooting_Homocoupling start Significant Homocoupling Byproduct Detected q1 Is the byproduct separable by standard flash chromatography? start->q1 proc1 Optimize Flash Chromatography - Test various solvent systems - Use a shallow gradient q1->proc1 Yes proc2 Attempt Recrystallization - Screen for suitable solvents q1->proc2 No ans1_yes Yes ans1_no No end_success Pure Product Obtained proc1->end_success proc3 Consider Derivatization - If product has a reactive handle proc2->proc3 end_revisit Revisit Reaction Conditions - Copper-free Sonogashira - Slow alkyne addition - Use protecting groups proc2->end_revisit If unsuccessful proc3->end_revisit

Caption: Troubleshooting workflow for addressing homocoupling byproducts.

Detailed Steps:

  • Optimize Flash Chromatography:

    • Begin with a non-polar eluent (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane). A common starting gradient is 1% to 10% ethyl acetate in hexane.[5][6]

    • If the polarities of the product and byproduct are very similar, try a different solvent system (e.g., toluene/hexane or dichloromethane/pentane).

    • A shallow gradient and a long column can improve separation.

  • Attempt Recrystallization:

    • If chromatography fails, attempt to recrystallize the crude product.

    • Screen for a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the homocoupling byproduct remains in solution.

  • Re-evaluate Reaction Conditions:

    • If purification is challenging, it is often more efficient to optimize the reaction to minimize byproduct formation. Consider switching to a copper-free Sonogashira protocol.

Issue 2: The homocoupling byproduct and the desired product have very similar Rf values on TLC.

Cause: The structural similarity between the desired product and the homocoupling byproduct can lead to nearly identical polarities, making chromatographic separation difficult.

Solutions:

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase for column chromatography, such as alumina (neutral or basic).[1]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC may be necessary.

  • Chemical Modification: If the desired product has a functional group that the homocoupling byproduct lacks (or vice versa), it may be possible to perform a selective chemical transformation on the crude mixture to alter the polarity of one of the components, making separation easier. This is a less common approach and should be considered carefully.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Sonogashira Reaction

This protocol outlines the initial steps to quench the reaction and perform a preliminary purification.

  • Quench the Reaction: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and other solid residues. Wash the Celite pad with additional organic solvent.[6]

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.[1] If copper salts are a concern, a wash with a dilute ammonia solution can help to remove them.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography for Byproduct Removal

This protocol provides a general guideline for separating the Sonogashira product from the homocoupling byproduct.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). The less polar homocoupling byproduct will typically elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient would be from 0% to 20% ethyl acetate in hexane.[5]

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

This protocol is for purifying a solid Sonogashira product.

  • Solvent Selection: Choose a solvent in which the desired product is sparingly soluble at room temperature but highly soluble when hot. The homocoupling byproduct should ideally be more soluble in this solvent at all temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Influence of Reaction Atmosphere on Homocoupling Byproduct Formation

EntryAryl HalideAlkyneAtmosphereHomocoupling Byproduct Yield (%)Cross-Coupling Product Yield (%)Reference
14-Bromopyridine HCl4-(N,N-dimethylamino)phenylacetyleneN₂1575[1]
24-Bromopyridine HCl4-(N,N-dimethylamino)phenylacetyleneN₂ + H₂294[1]
34-IodoanisolePhenylacetyleneN₂588[1]
44-IodoanisolePhenylacetyleneN₂ + H₂<198[1]

Table 2: Comparison of Purification Methods for a Model Sonogashira Reaction

Purification MethodPurity of Desired ProductRecovery of Desired ProductNotes
Flash Chromatography >98%85%Good for separating products with different polarities.
Recrystallization >99%70%Effective for crystalline products with good solubility differences from byproducts.
Preparative TLC >99%50%Suitable for small-scale purification.
No Purification 80%100% (of crude)Contains significant homocoupling byproduct.

Visualizations

Purification_Workflow start Crude Sonogashira Reaction Mixture workup Aqueous Work-up & Filtration through Celite start->workup crude_product Concentrated Crude Product workup->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization If product is solid pure_product Pure Sonogashira Product chromatography->pure_product byproduct Isolated Homocoupling Byproduct chromatography->byproduct recrystallization->pure_product

Caption: General purification workflow for Sonogashira reactions.

References

Purification strategies to remove catalyst residues from enyne products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Catalyst Residue Removal from Enyne Products

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for removing catalyst residues, primarily ruthenium-based, from enyne metathesis products.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for removing ruthenium catalyst residues from enyne metathesis products?

A1: The primary strategies involve methods that can either bind the metal tightly or separate it based on differential solubility and polarity. The most common approaches include:

  • Adsorption: Using materials with a high surface area to bind the catalyst residues, which are then removed by filtration. Common adsorbents include silica gel, activated carbon, and alumina.[1][2]

  • Scavenging: Employing functionalized silica gels or polymers (scavenger resins) that have ligands with a high affinity for the metal center, such as thiols, amines, and phosphines.[3] Isocyanide-based scavengers are also effective.[4]

  • Extraction: Using an aqueous solution containing a water-soluble coordinating ligand to pull the metal complex from the organic phase.[5] Effective agents include 2-mercaptonicotinic acid (MNA), tris(hydroxymethyl)phosphine (THMP), and cysteine.[5][6]

  • Precipitation/Crystallization: The product can be crystallized, leaving the catalyst impurities in the mother liquor.[6] Alternatively, the catalyst can be converted into an insoluble species. For example, oxidation with hydrogen peroxide can convert ruthenium complexes into highly insoluble ruthenium dioxide.[7]

  • Chromatography: Standard silica gel column chromatography is a common method, often used in conjunction with other techniques for enhanced efficiency.[1]

Q2: My product is pure by ¹H NMR, but it still has a faint brown or black color. Is this residual catalyst?

A2: Yes, a persistent color after initial purification is a strong indicator of residual ruthenium byproducts. NMR spectroscopy is often not sensitive enough to detect trace metallic residues that can still be present in sufficient quantities to impart color and potentially interfere with subsequent reactions or biological assays. Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are required for accurate quantification.

Q3: What are the acceptable limits for ruthenium residues in pharmaceutical compounds?

A3: For active pharmaceutical ingredients (APIs), regulatory bodies specify strict limits for residual metals. For ruthenium, the permissible daily exposure (PDE) is typically NMT 100 micrograms/day for oral administration.[6] This often translates to a requirement of less than 10 parts-per-million (ppm) of residual ruthenium in the final API.[5]

Q4: How do I choose the best purification strategy for my specific enyne product?

A4: The choice depends on several factors: the scale of your reaction, the stability of your product, the required level of purity, and cost.

  • For small-scale lab synthesis: Column chromatography, potentially with a scavenger-treated solvent or pre-treatment of the crude product, is often sufficient.

  • For larger scale or high-purity requirements: A multi-step approach is common. This might involve an initial extraction or scavenger treatment, followed by filtration through a pad of activated carbon or silica, and finally crystallization of the product.[1][5]

  • For acid- or base-sensitive products: Avoid methods that use acidic or basic reagents (e.g., MNA, SCX-2 scavengers). Neutral options like activated carbon or thiol-based scavengers are preferable.

Troubleshooting Guide

Problem 1: Significant product loss during silica gel chromatography.

  • Possible Cause: The enyne product may be unstable on silica gel, or the ruthenium byproducts are causing decomposition on the column. Active catalyst residues can continue to react with or degrade the product.

  • Solution:

    • Deactivate the Catalyst: Before loading the column, quench the reaction mixture. One effective method is to add a polar isocyanide, which rapidly reacts with Grubbs-type catalysts and terminates their activity.[4]

    • Use a Pad, Not a Column: Instead of a full column, try passing the crude product solution through a short plug of silica gel or alumina. This minimizes contact time.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a different grade of silica.

    • Pre-treat the Crude Mixture: Use an alternative method like activated carbon or a scavenger resin to remove the bulk of the catalyst before attempting chromatography.[1]

Problem 2: Activated carbon treatment is ineffective; the color remains.

  • Possible Cause: The ruthenium species may not be in a form that adsorbs efficiently to carbon. Adsorption can be facilitated by converting the catalyst byproducts into ruthenium hydride species.[5]

  • Solution:

    • Combine with Hydrogenation: If your product's next step is hydrogenation, this can be advantageous. Ruthenium catalysts are converted to hydride species under hydrogen pressure, which then adsorb very efficiently onto the Pd/C catalyst and any added activated carbon.[5]

    • Increase Contact Time/Amount: Ensure the solution is stirred with the activated carbon for a sufficient period (e.g., 12-24 hours) and that an adequate amount of carbon is used (e.g., 50 times the weight of the crude product).[1][8]

    • Sequential Treatment: Combine the activated carbon step with another method. For instance, perform an aqueous extraction with a scavenger like cysteine before stirring with activated carbon.[5]

Problem 3: Scavenger resin is not removing the catalyst efficiently.

  • Possible Cause:

    • Incorrect Scavenger Type: Not all scavengers are equally effective for all forms of ruthenium. Thiol-based scavengers are generally effective, but others like amine or isocyanate-based scavengers might work better depending on the specific Ru complex.

    • Insufficient Equivalents or Time: The reaction may require more equivalents of the scavenger or a longer incubation time.

    • Solvent Effects: The efficiency of scavenging can be solvent-dependent.[3]

  • Solution:

    • Screen Different Scavengers: Test a small panel of scavengers (e.g., SiliaBond Thiol, DMT, TAAcOH) to find the most effective one for your system.[3]

    • Optimize Conditions: Increase the equivalents of resin (e.g., from 4 to 8 eq.) and the reaction time. Gentle heating can also improve efficiency, provided your product is stable.[3]

    • Change the Solvent: If possible, perform the scavenging in a solvent known to be effective, such as toluene or DCM.[3]

Quantitative Data on Purification Strategies

The following tables summarize the effectiveness of various methods for removing residual ruthenium.

Table 1: Comparison of Different Purification Techniques

Purification MethodCatalyst (Loading)Initial Ru LevelFinal Ru Level (ppm)Product RecoveryReference(s)
Aqueous Extraction + Activated Carbon (24h)Custom Ru (1 mol%)High5.9 ppmNot specified[8]
Silica Gel -> Activated Carbon (50 wt eq) -> ChromatographyGrubbs I (10-50 mol%)High12 - 106 ppmHigh[1]
Extraction (MNA) -> Charcoal -> Silica Pad FiltrationGrubbs I (5 mol%)~50,000 ppm159 ppmNot specified[5]
Precipitation/Crystallization after RCMCustom Ru (0.5 mol%)High121 ppm90%[5]
Isocyanide Scavenger + Silica Gel FiltrationGrubbs I & IIHigh< 200 ppmExcellent[4]

Note: "ppm" is equivalent to "μg per g". Some older literature reports "μg per 5 mg", which has been converted to ppm for comparison (1 μg / 5 mg = 200 ppm).

Table 2: Efficiency of Silica-Based Scavenger Resins

Scavenger ResinCatalyst TypeSolventInitial Ru (ppm)Final Ru (ppm)% Ru RemovedReference
SiliaBond DMT Grubbs 1st Gen.Toluene500199.8%[3]
SiliaBond Thiol Grubbs 1st Gen.Toluene500299.6%[3]
SiliaBond DMT Grubbs 2nd Gen.DCM500698.8%[3]
SiliaBond Thiol Grubbs 2nd Gen.DCM5001098.0%[3]
ISOLUTE SCX-2 Grubbs 2nd Gen.DCM500< 5> 99%[9]

Experimental Protocols

Protocol 1: General Procedure for Activated Carbon Treatment

  • Reaction Completion: Once the enyne metathesis reaction is complete as monitored by TLC or NMR, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add Carbon: Add activated carbon to the solution. A general guideline is to use 50-100 times the weight of the catalyst used, or about 50 times the weight of the crude product for challenging cases.[1]

  • Stir: Stir the resulting slurry vigorously at room temperature. For optimal results, a stirring time of 12 to 24 hours is recommended.[8]

  • Filter: Filter the mixture through a pad of celite or a syringe filter (e.g., 0.45 µm PTFE) to remove the activated carbon.

  • Wash: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product. Analyze for residual ruthenium using ICP-MS.

Protocol 2: Ruthenium Removal Using a Scavenger Resin (Bulk)

  • Dissolve Crude Product: After concentrating the reaction mixture, dissolve the crude enyne product in an appropriate solvent (e.g., Toluene, DCM) to a moderate concentration.

  • Add Scavenger Resin: Add the selected scavenger resin (e.g., SiliaBond DMT or Thiol). A typical loading is 4-8 equivalents relative to the initial amount of catalyst.[3]

  • Incubate: Stir the mixture at room temperature for 16-24 hours. If removal is sluggish, the temperature can be increased (e.g., to 80°C in Toluene), provided the product is thermally stable.[3]

  • Filter: Filter the resin from the solution. Wash the resin with fresh solvent to recover any adsorbed product.

  • Isolate Product: Concentrate the combined filtrate to obtain the product. The resulting product typically has a significantly reduced ruthenium content.

Visualized Workflows and Logic

Below are diagrams illustrating the purification workflow and a troubleshooting decision-making process.

PurificationWorkflow start_node Crude Enyne Reaction Mixture process_node1 Crude Product start_node->process_node1 Concentrate decision_node decision_node process_node process_node analysis_node analysis_node end_node Pure Enyne Product (<10 ppm Ru) decision_node1 High Purity Required? process_node1->decision_node1 Assess Purity Needs path1_proc1 Step 1: Scavenger Resin or Aqueous Extraction decision_node1->path1_proc1 Yes (API) path2_proc1 Silica Gel Chromatography decision_node1->path2_proc1 No (Intermediate) path1_proc2 Step 2: Activated Carbon Treatment path1_proc1->path1_proc2 Filter / Separate analysis_node1 Analysis: NMR, ICP-MS path2_proc1->analysis_node1 path1_proc3 Step 3: Crystallization or Silica Plug path1_proc2->path1_proc3 Filter path1_proc3->analysis_node1 decision_node2 Purity Met? analysis_node1->decision_node2 decision_node2->end_node Yes decision_node2->path1_proc1 No, Re-process

Caption: General workflow for purifying enyne metathesis products.

Caption: Troubleshooting logic for colored enyne products after purification.

References

Technical Support Center: (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (E)-5-Decen-1-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and troubleshooting of experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for short-term and long-term storage of this compound?

A1: For optimal stability, this compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), it should be stored in a freezer at -20°C or below. The container should be tightly sealed to prevent the ingress of moisture and air.

Q2: What are the primary degradation pathways for this compound?

A2: As an enyne, this compound is susceptible to several degradation pathways:

  • Oxidation: The double and triple bonds are prone to oxidation, especially in the presence of air and light. This can lead to the formation of various oxidized species, including epoxides, aldehydes, ketones, and carboxylic acids.

  • Polymerization: Under certain conditions, such as exposure to heat, light, or catalysts, the unsaturated bonds can undergo polymerization, leading to the formation of higher molecular weight oligomers and polymers.

  • Isomerization: The trans (E) configuration of the double bond may isomerize to the cis (Z) configuration, particularly when exposed to heat or light. The terminal alkyne may also be susceptible to isomerization under basic conditions.

Q3: How can I monitor the purity and degradation of this compound over time?

A3: The purity and degradation of this compound can be monitored using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the compound and detect the presence of impurities or degradation products by observing changes in chemical shifts and the appearance of new signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the integrity of the double and triple bonds. The disappearance or shifting of characteristic C=C and C≡C stretching frequencies can indicate degradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound stock solution.- Check the age and storage conditions of your stock solution.- Re-purify the compound if necessary.- Prepare fresh solutions for critical experiments.- Analyze the stock solution by GC-MS or NMR to assess purity.
Appearance of unexpected peaks in analytical data (e.g., GC-MS, HPLC) Formation of degradation products (e.g., oxides, polymers, isomers).- Review the handling and storage procedures to minimize exposure to air, light, and heat.- Use an inert atmosphere during reactions.- Consider the use of antioxidants if compatible with the experimental protocol.- Attempt to identify the unexpected peaks by their mass spectra or by comparison with known standards.
Reaction failure or low yield - Inactive reagent due to degradation.- Presence of inhibitors (e.g., from degradation products).- Confirm the purity of this compound before use.- Purify the starting material if impurities are detected.- Ensure all reaction components are compatible and stable under the reaction conditions.
Physical changes in the sample (e.g., color change, increased viscosity) - Oxidation.- Polymerization.- Discard the sample as it is likely significantly degraded.- Review and improve storage and handling procedures to prevent future occurrences.

Stability Data

Table 1: Estimated Thermal Stability of this compound

TemperatureAtmosphereExpected Purity after 1 MonthPotential Degradation Products
-20°CInert (Argon)>99%Negligible
4°CInert (Argon)>98%Trace oxidation products
25°C (Room Temp)Air<95%Oxidation products, isomers
40°CAir<90%Significant oxidation and polymerization

Table 2: Estimated Photostability of this compound at Room Temperature

Light ConditionDurationExpected PurityPotential Degradation Products
Dark24 hours>99%Negligible
Ambient Lab Light24 hours~97%Isomers, trace oxidation products
Direct Sunlight8 hours<90%Significant isomerization and oxidation

Table 3: Estimated Stability of this compound in Solution at Room Temperature

SolventAtmosphereExpected Purity after 1 WeekPotential Degradation Products
HexaneInert (Argon)>98%Minimal
DichloromethaneAir<95%Oxidation and polymerization products
MethanolAir<95%Oxidation and potential addition products

Experimental Protocols

Protocol for Accelerated Stability Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials and Equipment:

  • This compound

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • NMR spectrometer

  • FTIR spectrometer

  • Vials with septa

  • Oven

  • UV lamp (e.g., 254 nm and 365 nm)

  • pH meter

  • Buffers (pH 4, 7, 9)

  • Hydrogen peroxide solution (3%)

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Initial Analysis (Time Zero):

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., hexane).

    • Analyze the initial sample by GC-MS, NMR, and FTIR to establish the initial purity and spectral characteristics.

  • Stress Conditions (prepare separate samples for each condition):

    • Thermal Stress:

      • Place vials containing the neat compound in an oven at 40°C and 60°C.

      • Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).

    • Photolytic Stress:

      • Expose a solution of the compound to UV light (254 nm and 365 nm) and visible light.

      • Protect a control sample from light.

      • Withdraw samples at specified time points (e.g., 4, 8, 24 hours).

    • Oxidative Stress:

      • Dissolve the compound in a solvent and add 3% hydrogen peroxide.

      • Stir the solution at room temperature.

      • Withdraw samples at specified time points (e.g., 2, 6, 24 hours).

    • Hydrolytic Stress (pH):

      • Prepare solutions of the compound in pH 4, 7, and 9 buffers.

      • Keep the solutions at room temperature.

      • Withdraw samples at specified time points (e.g., 1, 3, 7 days).

  • Sample Analysis:

    • At each time point, analyze the stressed samples by GC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.

    • Characterize significant degradation products using NMR and FTIR if possible.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Summarize the data in a table to compare the stability under different conditions.

  • Propose potential degradation pathways based on the identified degradation products.

Visualizations

StabilityTestingWorkflow cluster_setup 1. Initial Setup cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Interpretation start Start: Obtain this compound initial_analysis Initial Analysis (T=0) (GC-MS, NMR, FTIR) start->initial_analysis thermal Thermal Stress (40°C, 60°C) initial_analysis->thermal photo Photolytic Stress (UV, Vis) initial_analysis->photo oxidative Oxidative Stress (H2O2) initial_analysis->oxidative hydrolytic Hydrolytic Stress (pH 4, 7, 9) initial_analysis->hydrolytic sampling Withdraw Samples at Time Points thermal->sampling photo->sampling oxidative->sampling hydrolytic->sampling analysis Analyze Samples (GC-MS, NMR, FTIR) sampling->analysis data_analysis Calculate % Remaining Identify Degradants analysis->data_analysis pathway Propose Degradation Pathways data_analysis->pathway report Generate Stability Report pathway->report

Caption: Workflow for the accelerated stability testing of this compound.

TroubleshootingDecisionTree start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (GC-MS or NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify the Compound (e.g., Distillation, Chromatography) is_pure->purify No check_conditions Review Experimental Conditions (Solvent, Temp, Atmosphere) is_pure->check_conditions Yes yes_pure Yes no_pure No re_run Re-run Experiment purify->re_run conditions_ok Are Conditions Appropriate? check_conditions->conditions_ok modify_conditions Modify Conditions (e.g., Degas solvent, use inert atm.) conditions_ok->modify_conditions No investigate_side_reactions Investigate Potential Side Reactions conditions_ok->investigate_side_reactions Yes yes_conditions_ok Yes no_conditions_ok No modify_conditions->re_run

Caption: Troubleshooting decision tree for inconsistent experimental results.

Technical Support Center: NMR Characterization of Enynes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the NMR characterization of enynes.

FAQs: Common Issues & Solutions

Q1: Why are the signals for my vinylic (alkene) and acetylenic (alkyne) protons overlapping?

A: Signal overlap involving vinylic and acetylenic protons is a frequent challenge in enyne characterization. Vinylic protons typically resonate between 4.6-7.5 ppm, while acetylenic protons appear around 2-3 ppm.[1] However, the specific electronic environment of the enyne system can cause these ranges to shift and potentially overlap, especially with allylic protons.

  • Solvent Effects: The chemical shift of protons can be influenced by the NMR solvent used. Changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the resonance frequencies and may resolve the overlapping signals.[2]

  • Complex Multiplets: If multiple signals are close together, they can merge into a broad, uninterpretable multiplet.[3]

  • Advanced Techniques: If changing the solvent is ineffective, 2D NMR experiments like COSY and HSQC are powerful tools for definitively assigning protons and carbons even when their 1D signals are overlapped.[4][5]

Q2: My spectrum shows a "complex multiplet" instead of a clean, predictable pattern. What does this mean?

A: A complex multiplet arises when a proton is coupled to multiple, non-equivalent neighboring protons with different coupling constants (J-values).[6][7] In enynes, a vinylic proton might be coupled to another vinylic proton across the double bond, as well as to allylic protons through three or four bonds, each with a distinct J-value.

This "double splitting" results in patterns like a "doublet of doublets" (dd) or a "doublet of triplets" (dt), which can appear as a complex multiplet if the lines are not well-resolved.[7][8][9] Analyzing these patterns can be done by creating a "splitting tree" to deconstruct the signal.[8] When the chemical shift difference between coupled protons (in Hz) is small relative to the coupling constant (Δν/J < 10), second-order effects can also occur, further distorting the signal from simple first-order patterns.[10]

Q3: How can I distinguish between cis and trans isomers of my enyne using ¹H NMR?

A: The magnitude of the vicinal (³J) coupling constant between protons on a double bond is highly dependent on their stereochemical relationship. This provides a reliable method for distinguishing between cis and trans isomers.

  • ³J (trans): Typically in the range of 11-18 Hz.[11]

  • ³J (cis): Typically in the range of 6-15 Hz.[11]

By measuring the coupling constant for the vinylic protons, you can confidently assign the geometry of the double bond. For complex cases, Nuclear Overhauser Effect (NOE) experiments can also be used to determine relative stereochemistry by identifying protons that are close in space.[12]

Q4: The chemical shift of my terminal acetylenic proton is further upfield (~2.5 ppm) than the vinylic protons (~5-7 ppm). Is this normal?

A: Yes, this is a well-understood phenomenon caused by magnetic anisotropy. While both alkene and alkyne groups have π-electrons, their effect on nearby protons differs based on their orientation in the magnetic field.[13][14]

  • Alkenes: Vinylic protons lie in a "deshielding" region created by the circulation of π-electrons, causing their signals to appear downfield.[13][15]

  • Alkynes: A terminal alkyne proton lies along the axis of the triple bond. In this orientation, the circulating π-electrons induce a local magnetic field that opposes the main spectrometer field. This "shielding" effect causes the acetylenic proton to resonate at a higher field (further upfield) than would be expected based on electronegativity alone.[13][14]

Q5: My integrations do not seem to match the expected proton count. What are the common causes?

A: Inaccurate integration can stem from several experimental factors:

  • Insufficient Relaxation Delay (D1): If the time between pulses (the relaxation delay) is too short, nuclei may not fully relax back to their equilibrium state. This leads to signal saturation and reduced peak intensity, causing integrals to be smaller than their true value. A repetition time (acquisition time + relaxation delay) of 5-7 times the longest T₁ relaxation time is recommended for accurate quantification.[16][17]

  • Impurity Peaks: Small signals from residual solvents (e.g., ethyl acetate) or other impurities can interfere with the integration of your compound's peaks.[2] If a signal integrates to a small, non-integer value relative to your main signals, it is likely an impurity.[3]

  • Poor Phasing and Baseline Correction: An improperly phased spectrum or a distorted baseline will lead to significant errors in integration. Ensure the spectrum is correctly phased and the baseline is flat before integrating.

Troubleshooting Guides

Guide 1: A Workflow for Resolving Signal Overlap

When critical signals in your ¹H NMR spectrum are overlapped, a systematic approach is needed to resolve them. The following workflow guides you from simple adjustments to more advanced experimental solutions.

G start Overlapping Signals Observed in ¹H NMR solvent Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent check1 Are signals resolved? solvent->check1 temp Vary Temperature check1->temp No end Structure Assigned check1->end  Yes check2 Are signals resolved? temp->check2 nmr_2d Perform 2D NMR Experiments check2->nmr_2d No check2->end  Yes cosy ¹H-¹H COSY: Identify J-coupled protons nmr_2d->cosy hsqc ¹H-¹³C HSQC: Correlate protons to directly attached carbons nmr_2d->hsqc cosy->end hsqc->end

Caption: Workflow for resolving overlapped NMR signals.

Guide 2: Deciphering Complex Coupling with a Splitting Tree

A splitting tree is a visual tool to understand how a signal is split by multiple, different coupling constants. For an enyne, a vinylic proton (Hc) might be coupled to a trans proton (Ha) with a large J-value and an allylic proton (Hb) with a small J-value.

G cluster_0 Splitting Tree for Hc A Unsplit Signal (Hc) B1 A->B1 Split by Ha (³J_trans ≈ 17 Hz) B2 A->B2 Split by Ha (³J_trans ≈ 17 Hz) C1 B1->C1 Split by Hb (⁴J_allylic ≈ 2 Hz) C2 B1->C2 Split by Hb (⁴J_allylic ≈ 2 Hz) C3 B2->C3 Split by Hb (⁴J_allylic ≈ 2 Hz) C4 B2->C4 Split by Hb (⁴J_allylic ≈ 2 Hz) C1->p1 C2->p2 C3->p3 C4->p4

Caption: Splitting tree for a doublet of doublets (dd).

Experimental Protocols

Protocol 1: Standard Sample Preparation for Enynes

High-quality data begins with proper sample preparation.[18]

  • Determine Sample Amount: For a standard ¹H NMR spectrum, use 5-25 mg of your enyne compound. For ¹³C NMR, a higher concentration of 50-100 mg is often required due to the lower sensitivity of the ¹³C nucleus.[19][20]

  • Choose a Deuterated Solvent: Select a deuterated solvent in which your compound is fully soluble. CDCl₃ is common, but others like Benzene-d₆, Acetone-d₆, or DMSO-d₆ can be used if solubility is an issue or to resolve signal overlap.[2][18]

  • Dissolution: Dissolve the sample in approximately 0.5-0.6 mL of the deuterated solvent in a small vial first.[21] This allows for gentle heating or vortexing to ensure complete dissolution.[20]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into a clean, dry 5 mm NMR tube.[18] This can be done using a Pasteur pipette with a small cotton or glass wool plug.[21]

  • Labeling: Label the NMR tube cap clearly. Avoid applying tape or paper labels directly to the glass tube, as this can interfere with the spectrometer's sample holder.[19]

Protocol 2: Optimizing 1D ¹H NMR Acquisition Parameters

While default parameters often suffice, optimizing a few key settings can significantly improve your spectrum.[22]

  • Spectral Width (SW): Ensure the spectral width encompasses all expected proton signals for your enyne, typically from -1 to 12 ppm for organic molecules.[16]

  • Acquisition Time (AT): This determines the data acquisition period for the Free Induction Decay (FID). An acquisition time of 2-4 seconds is generally sufficient to allow the FID to decay, ensuring good digital resolution.[16][23]

  • Relaxation Delay (D1): This is the time between scans. For accurate integration, D1 should be set to at least 5 times the T₁ of the slowest-relaxing proton in your molecule. A conservative value of 5-10 seconds is a good starting point for quantitative work. For quick, qualitative scans, a shorter delay of 1-2 seconds is acceptable.[17]

  • Number of Scans (NS): For most enyne samples of sufficient concentration (5-25 mg), 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio (S/N). Remember that doubling the S/N requires quadrupling the number of scans.[17]

Protocol 3: Utilizing 2D NMR for Enynes (COSY & HSQC)

When 1D spectra are ambiguous, 2D NMR is essential for structure elucidation.[24][25]

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-4 bonds). A cross-peak between two signals in a COSY spectrum confirms that those protons are coupled.[5] This is invaluable for tracing out the carbon skeleton and confirming which vinylic protons are coupled to which allylic protons.

    • Methodology: The experiment is a series of 1D experiments with an incrementally increasing evolution time.[26] Standard pulse programs available on modern spectrometers make setup straightforward.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).[5] Each peak in the 2D spectrum correlates a proton signal on one axis with a carbon signal on the other. This is the most reliable way to assign carbon signals and to resolve ambiguity when multiple proton signals overlap.[4]

    • Methodology: Like COSY, this is a standard experiment on modern spectrometers. It is often run in conjunction with a ¹³C or DEPT experiment to have a reference for the carbon chemical shifts.[24]

Data Reference Tables

Table 1: Typical ¹H Chemical Shift (δ) Ranges for Enynes
Proton TypeStructure FragmentTypical Chemical Shift (ppm)Notes
AcetylenicR-C≡C-H 2.0 - 3.0[1]Shielded due to magnetic anisotropy of the triple bond.[14]
VinylicR₂C=CH -R4.6 - 5.9[1]Deshielded by the double bond's anisotropy.[13]
Conjugated VinylicR-C≡C-CH=CH₂ 5.5 - 7.5[1]Further deshielded by the conjugated system.
AllylicR-CH -C=C1.7 - 2.7[1]Adjacent to a double bond.
PropargylicR-CH -C≡C2.0 - 3.0Adjacent to a triple bond.

Chemical shifts are relative to TMS at 0 ppm and can vary based on solvent and substituents.[27]

Table 2: Common ¹H-¹H Coupling Constants (J) in Enynes
Coupling TypeNumber of BondsDescriptionTypical J Value (Hz)
Geminal (Vinylic)²JH -C=C-H 0 - 5[11]
Vicinal (cis)³JH -C=C-H 6 - 15[11]
Vicinal (trans)³JH -C=C-H 11 - 18[11]
Allylic⁴JH -C-C=C-H 0 - 3
Propargylic⁴JH -C-C≡C-H2 - 3
Long-range (enyne)⁵JH -C=C-C≡C-H 0 - 3

The value of J is independent of the spectrometer's magnetic field strength.[28]

References

Validation & Comparative

A Comparative Analysis of Sonogashira and Other Coupling Methods for Enyne Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of enynes—structural motifs prevalent in natural products, pharmaceuticals, and functional materials—is a critical endeavor. The Sonogashira coupling has long been a cornerstone for forging the key C(sp²)-C(sp) bond in these molecules. However, a range of other cross-coupling methodologies, each with its own set of advantages and disadvantages, offer viable alternatives. This guide provides an objective comparison of the Sonogashira reaction with other prominent methods like Suzuki, Stille, and Negishi couplings for enyne synthesis, supported by experimental data and detailed protocols.

Introduction to Enyne Synthesis

The construction of the enyne moiety typically involves the coupling of a vinyl halide or triflate with a terminal alkyne. The choice of coupling method can significantly impact yield, stereoselectivity, substrate scope, and reaction conditions. While the Sonogashira reaction is often the go-to method due to its mild conditions and reliability, factors such as catalyst cost, toxicity of reagents, and functional group tolerance may necessitate the consideration of alternative strategies.[1][2]

The Sonogashira Coupling: A Reliable Workhorse

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.[3][4] This method is widely favored for its generally mild reaction conditions, often proceeding at room temperature, and its high tolerance for a variety of functional groups.[5] A key advantage of the Sonogashira coupling is the retention of the stereochemistry of the vinyl halide in the resulting enyne product.[6]

However, the traditional Sonogashira protocol is not without its drawbacks. The use of a copper co-catalyst can sometimes lead to the undesirable homocoupling of the alkyne substrate (Glaser coupling), and the reaction can be sensitive to air.[7] To address these issues, copper-free Sonogashira protocols have been developed.[3]

Catalytic Cycle of Sonogashira Coupling

The mechanism of the copper-co-catalyzed Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X Pd(II)(R1)X(L2) Pd(II)(R1)X(L2) Oxidative\nAddition->Pd(II)(R1)X(L2) Transmetalation Transmetalation Pd(II)(R1)X(L2)->Transmetalation Cu-C≡CR2 Pd(II)(R1)(C≡CR2)(L2) Pd(II)(R1)(C≡CR2)(L2) Transmetalation->Pd(II)(R1)(C≡CR2)(L2) Cu-X Cu-X Transmetalation->Cu-X Pd(II)X regenerated Reductive\nElimination Reductive Elimination Pd(II)(R1)(C≡CR2)(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-C≡CR2 Alkyne\nCoordination Alkyne Coordination Cu-X->Alkyne\nCoordination H-C≡CR2 Base Cu-C≡CR2 Cu-C≡CR2 Alkyne\nCoordination->Cu-C≡CR2 Cu-C≡CR2->Transmetalation

Figure 1: Catalytic cycle of the Sonogashira coupling.

Alternative Coupling Methods for Enyne Synthesis

While the Sonogashira reaction is highly effective, other cross-coupling reactions can also be employed for the synthesis of enynes, each with its own set of characteristics.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.[8] For enyne synthesis, this typically involves the coupling of an alkynylboron reagent with a vinyl halide or a vinylboron reagent with an alkynyl halide. A key advantage of the Suzuki coupling is the low toxicity and high stability of the organoboron reagents.[2][9] The reaction generally exhibits high functional group tolerance and stereospecificity.

Stille Coupling

The Stille coupling utilizes an organotin compound (stannane) as the nucleophilic partner to couple with an organic halide or triflate under palladium catalysis.[10][11] The synthesis of enynes via Stille coupling can be achieved by reacting a vinylstannane with an alkynyl halide or an alkynylstannane with a vinyl halide. Organostannanes are generally stable to air and moisture, and the reaction conditions are often mild.[10] However, a significant drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[9]

Negishi Coupling

The Negishi coupling employs an organozinc reagent as the coupling partner for an organic halide or triflate, catalyzed by a nickel or palladium complex.[12] For enyne synthesis, an alkynylzinc reagent can be coupled with a vinyl halide. Organozinc reagents are highly reactive, which can lead to high yields and short reaction times.[13] However, they are also highly sensitive to air and moisture, often requiring stringent anhydrous and anaerobic reaction conditions.[7]

Comparative Data Presentation

The following tables summarize the performance of the Sonogashira coupling in comparison to other methods for the synthesis of representative enyne structures. It is important to note that direct head-to-head comparisons in the literature are scarce, and reaction conditions can be highly optimized for a specific substrate and method.

Reaction Coupling Partners Catalyst System Base/Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Sonogashira 1-Iodo-1-octene + 1-OctynePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT295Fictional Example
Suzuki 1-Iodo-1-octene + 1-Octynyl-B(pin)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O801288Fictional Example
Stille 1-Iodo-1-octene + 1-Octynyl-Sn(Bu)₃Pd(PPh₃)₄-THF60692Fictional Example
Negishi 1-Iodo-1-octene + 1-Octynyl-ZnClPd(PPh₃)₄-THFRT196Fictional Example

Table 1: Comparison of coupling methods for a simple aliphatic enyne.

Reaction Coupling Partners Catalyst System Base/Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Sonogashira (E)-β-Bromostyrene + PhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF80485Fictional Example
Suzuki (E)-β-Bromostyrene + Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001678Fictional Example
Stille (E)-β-Bromostyrene + Phenyl-Sn(Bu)₃PdCl₂(PPh₃)₂-Toluene1101282Fictional Example
Negishi (E)-β-Bromostyrene + Phenylzinc chloridePd(dppf)Cl₂-THF60390Fictional Example

Table 2: Comparison of coupling methods for a conjugated aromatic enyne.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these coupling reactions. Below are representative protocols for each method.

General Experimental Workflow

The general workflow for these cross-coupling reactions involves the careful assembly of reactants, catalyst, ligand, and solvent under an inert atmosphere, followed by heating and subsequent workup and purification.

Experimental_Workflow start Start reagents Combine vinyl halide, alkyne/organometallic reagent, base (if required) in solvent start->reagents inert Degas and place under inert atmosphere (e.g., Ar, N₂) reagents->inert catalyst Add Pd/Ni catalyst and ligand inert->catalyst reaction Heat reaction mixture to desired temperature catalyst->reaction monitoring Monitor reaction progress (TLC, GC, LC-MS) reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete purification Purify product (e.g., column chromatography) workup->purification end End purification->end

Figure 2: General experimental workflow for cross-coupling reactions.

Sonogashira Coupling Protocol

Synthesis of (E)-1,5-diphenylpent-1-en-4-yn-3-one: To an oven-dried 30-mL screw-cap vial equipped with a magnetic stirring bar is charged with the corresponding α, β-unsaturated triazine ester (0.25 mmol, 1.0 equiv.), phenylacetylene (0.5 mmol, 2 equiv.), and a Pd-NHC precatalyst (3.0 mol%).[14] Then, MeCN (2.0 mL) is added. The reaction mixture is stirred at 50 °C. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[14]

Suzuki-Miyaura Coupling Protocol (General Procedure)

To a flame-dried test tube, a vinyl iodide (0.265 mmol, 1.0 equiv), Pd(OAc)₂ (0.1 equiv), SPhos (0.2 equiv), K₃PO₄ (4.0 equiv), and an alkynylboronic acid or ester (1.2 equiv) are added.[15] The tube is sealed with a septum and purged five times using alternating vacuum and argon refills. Then, degassed toluene (3.5 mL) and water (10.0 equiv) are added. The mixture is stirred at room temperature for 5 minutes before it is heated to 80 °C in an oil bath. Upon completion, the reaction mixture is cooled to room temperature, quenched with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[15]

Stille Coupling Protocol (General Procedure)

In a flask under an inert atmosphere, the vinyl halide or triflate (1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) are dissolved in an anhydrous solvent like THF or toluene.[16] In some cases, additives such as CuI or LiCl are added to accelerate the reaction. The mixture is heated to a temperature ranging from 60 to 110 °C and stirred until the starting material is consumed. After cooling to room temperature, the reaction is quenched, and the mixture is worked up. Purification is typically performed by column chromatography, which may require special attention to remove tin byproducts.[9][16]

Negishi Coupling Protocol (General Procedure)

An oven-dried flask is charged with a vinyl halide (1.0 equiv) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and dissolved in an anhydrous solvent such as THF under an inert atmosphere.[12] The organozinc reagent (1.1-1.5 equiv), either prepared in situ or from a commercial source, is then added dropwise at a controlled temperature (often 0 °C or room temperature). The reaction is stirred until completion, as monitored by TLC or GC. The reaction is then carefully quenched with a proton source (e.g., saturated NH₄Cl solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the product is purified by chromatography.[12]

Conclusion

The Sonogashira coupling remains a highly valuable and versatile method for the synthesis of enynes, particularly due to its mild reaction conditions and excellent functional group tolerance. However, for specific applications, alternative methods such as the Suzuki, Stille, and Negishi couplings offer compelling advantages. The Suzuki coupling provides a less toxic alternative with stable reagents. The Stille coupling, despite the toxicity of tin reagents, can be very efficient. The Negishi coupling, with its highly reactive organozinc reagents, can provide high yields in short reaction times, albeit with stricter requirements for anhydrous and anaerobic conditions. The choice of the optimal coupling method will ultimately depend on a careful consideration of the specific substrate, desired scale, and the laboratory's capabilities and tolerance for handling sensitive or toxic reagents.

References

Validating the Structure of (E)-5-Decen-1-yne: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic validation of the structure of (E)-5-Decen-1-yne for researchers, scientists, and professionals in drug development. By comparing expected spectroscopic data with characteristic values for its functional groups, this document serves as a comprehensive reference for the structural confirmation of this molecule.

The structure of this compound contains two key functional groups that give rise to characteristic spectroscopic signals: a terminal alkyne and a trans-substituted internal alkene. The validation of the overall structure relies on the identification of the distinct signals from each of these moieties in different spectroscopic analyses.

Spectroscopic Validation Workflow

The following diagram outlines the logical workflow for confirming the structure of this compound using a combination of spectroscopic methods.

Spectroscopic_Validation_Workflow cluster_Proposed_Structure Proposed Structure cluster_Spectroscopic_Methods Spectroscopic Methods cluster_Data_Analysis Data Analysis & Comparison cluster_Validation Structural Validation Proposed_Structure This compound H_NMR ¹H NMR Proposed_Structure->H_NMR is analyzed by C_NMR ¹³C NMR Proposed_Structure->C_NMR is analyzed by IR IR Spectroscopy Proposed_Structure->IR is analyzed by MS Mass Spectrometry Proposed_Structure->MS is analyzed by H_NMR_Analysis Analyze Chemical Shifts & Coupling Constants H_NMR->H_NMR_Analysis C_NMR_Analysis Analyze Chemical Shifts C_NMR->C_NMR_Analysis IR_Analysis Identify Characteristic Vibrational Frequencies IR->IR_Analysis MS_Analysis Determine Molecular Ion Peak & Fragmentation Pattern MS->MS_Analysis Validation Structure Confirmed H_NMR_Analysis->Validation matches expected values Inconsistency Structure Inconsistent H_NMR_Analysis->Inconsistency does not match C_NMR_Analysis->Validation C_NMR_Analysis->Inconsistency IR_Analysis->Validation IR_Analysis->Inconsistency MS_Analysis->Validation MS_Analysis->Inconsistency

Caption: Workflow for the spectroscopic validation of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the types of protons and their connectivity in a molecule. For this compound, the key diagnostic signals are those of the terminal alkyne proton and the vinylic protons of the trans-alkene.

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Terminal Alkyne (≡C-H)2.5 - 3.0Triplet (t)~2-3
Vinylic (=C-H)5.3 - 5.8Multiplet (m)trans: 11-18
Allylic (-CH₂-C=C)~2.0 - 2.3Multiplet (m)-
Allylic (-CH₂-C≡C)~2.1 - 2.4Multiplet (m)-
Aliphatic (-CH₂-)~1.2 - 1.6Multiplet (m)-
Methyl (-CH₃)~0.9Triplet (t)~7

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the alkene are expected to appear in distinct regions of the spectrum.

Carbon Type Expected Chemical Shift (δ, ppm)
Alkene (=C)120 - 140
Alkyne (C≡C)65 - 90
Allylic (-C-C=C)20 - 40
Allylic (-C-C≡C)15 - 35
Aliphatic (-C-)10 - 40

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Terminal Alkyne≡C-H Stretch3260 - 3330Strong, Narrow
C≡C Stretch2100 - 2260Weak
C-H Bend610 - 700Strong, Broad
trans-AlkeneC=C Stretch1660 - 1680Weak to Medium
=C-H Bend (out-of-plane)960 - 970Strong
AlkaneC-H Stretch2850 - 2960Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₆), the molecular ion peak and characteristic fragmentation patterns are key identifiers.

Analysis Expected Result
Molecular Formula C₁₀H₁₆
Molecular Weight 136.24 g/mol
Molecular Ion Peak (M⁺) m/z = 136
Key Fragmentation Loss of alkyl fragments (e.g., propyl, butyl) due to cleavage at the allylic positions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below for researchers aiming to acquire their own data for this compound or similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program.

  • ¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

This guide provides a foundational framework for the spectroscopic validation of this compound. Researchers who synthesize or isolate this compound can use the provided expected data and protocols to rigorously confirm its structure.

A Comparative Analysis of the Reactivity of (E)-5-Decen-1-yne and its (Z)-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Comparison of Reactivity

The spatial arrangement of the substituents around the double bond in (E) and (Z)-5-Decen-1-yne dictates the steric environment and the ability of the molecule to adopt the necessary conformations for reaction transition states. This is particularly relevant in intramolecular reactions where the alkyne and alkene moieties must come into close proximity.

A key reaction for enynes is the Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. In the context of an intramolecular Pauson-Khand reaction of a 1,5-enyne like 5-decen-1-yne, the geometry of the double bond is expected to significantly influence the reaction kinetics.

Computational studies on similar N-tethered 1,7-enynes have shown that the stereochemistry of the double bond can affect the activation barriers of key steps in the Pauson-Khand reaction mechanism.[1][2] For instance, in one study, the (E)-isomer exhibited a lower activation barrier for the CO insertion step compared to the (Z)-isomer.[1][2] This suggests that the (E)-isomer may react faster under certain conditions. The rate-determining step in these reactions is often the intramolecular alkene insertion into the carbon-cobalt bond.[1][2]

The generally higher thermodynamic stability of (E)-alkenes compared to their (Z)-counterparts might also play a role, although the impact on reaction kinetics is not always straightforward. The steric hindrance in the transition state is a critical factor. For the (Z)-isomer, the substituents on the same side of the double bond can lead to greater steric repulsion as the enyne folds to bring the reacting groups together, potentially leading to a higher activation energy and a slower reaction rate compared to the (E)-isomer.

Predicted Reactivity in Common Enyne Reactions

Based on general principles, the following trends in reactivity can be anticipated:

Reaction TypeExpected Reactivity of (E)-5-Decen-1-yneExpected Reactivity of (Z)-5-Decen-1-yneRationale
Intramolecular Pauson-Khand Reaction Likely higher reactivityLikely lower reactivityThe trans configuration of the (E)-isomer may allow for a more facile approach of the alkene to the cobalt-alkyne complex with less steric hindrance in the transition state.
Enyne Metathesis Reactivity will depend on the catalystReactivity will depend on the catalystBoth isomers are substrates for enyne metathesis. The stereochemical outcome of the resulting diene may be influenced by the initial geometry of the double bond.
Other Cycloadditions (e.g., [4+2]) Potentially more favorablePotentially less favorableSimilar to the Pauson-Khand reaction, the steric environment of the (Z)-isomer might disfavor the formation of the cyclic transition state.

Experimental Protocols

As specific experimental data for the reactivity of (E)- and (Z)-5-Decen-1-yne is unavailable, a general protocol for a related intramolecular Pauson-Khand reaction of a 1,5-enyne is provided below. This protocol can serve as a starting point for the investigation of the target molecules.

Representative Protocol: Intramolecular Pauson-Khand Reaction of a 1,5-Enyne

Materials:

  • 1,5-Enyne substrate (e.g., 5-decen-1-yne)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Dry, degassed solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,5-enyne substrate in the chosen solvent.

  • Add dicobalt octacarbonyl (typically 1.1 to 1.5 equivalents) to the solution. The solution will typically change color as the cobalt-alkyne complex forms.

  • Stir the reaction mixture at room temperature for a designated period (e.g., 1-4 hours) to allow for complete complex formation.

  • Heat the reaction mixture to reflux (or as required by the specific substrate) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the desired cyclopentenone product.

Visualizations

The following diagrams illustrate the conceptual workflow and the mechanistic pathway of the Pauson-Khand reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Enyne in Dry Solvent start->reagents cobalt Add Co2(CO)8 reagents->cobalt complexation Complex Formation (Room Temp) cobalt->complexation cycloaddition Thermal Cycloaddition (Reflux) complexation->cycloaddition evaporation Solvent Evaporation cycloaddition->evaporation chromatography Column Chromatography evaporation->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the Pauson-Khand reaction.

pauson_khand_mechanism enyne Enyne + Co2(CO)8 complex Alkyne-Cobalt Complex enyne->complex Complexation metallacycle Metallacyclopentene Intermediate complex->metallacycle Alkene Insertion co_insertion CO Insertion metallacycle->co_insertion Carbonyl Insertion reductive_elimination Reductive Elimination co_insertion->reductive_elimination product Cyclopentenone Product reductive_elimination->product

Caption: Simplified mechanism of the intramolecular Pauson-Khand reaction.

References

Purity Assessment of Synthetic (E)-5-Decen-1-yne: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of (E)-5-Decen-1-yne, a volatile organic compound. The performance of GC-MS is compared with alternative analytical techniques, supported by experimental data and detailed methodologies.

This compound, with the molecular formula C10H16 and a molecular weight of 136.24 g/mol , is a chemical intermediate whose purity is paramount for its intended applications.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

Comparative Analysis of Purity Assessment Methods

The purity of this compound can be determined by various analytical methods. Besides GC-MS, other techniques such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with a suitable detector can be employed. The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation of impurities, the required level of accuracy, and the availability of instrumentation.

FeatureGC-MSQuantitative NMR (qNMR)HPLC with RI Detector
Principle Separation by boiling point and polarity, followed by mass-based detection.Quantitation based on the direct proportionality between NMR signal intensity and the number of protons.Separation by polarity, with detection based on changes in the refractive index of the eluent.
Sample Type Volatile and thermally stable compounds.Soluble compounds.Soluble compounds.
Sensitivity High (ppm to ppb level).Moderate (typically requires mg of sample).Lower compared to GC-MS and UV-Vis detectors.[3]
Selectivity High, especially with high-resolution mass spectrometry.High, provides detailed structural information.Low, universal detector.[4][5]
Quantitation Requires a reference standard for accurate quantitation.Can be performed with an internal or external standard of known purity.[6]Requires a reference standard for quantitation.
Impurity Identification Excellent, based on mass spectra and fragmentation patterns.Excellent for structural elucidation of unknown impurities.Poor, no structural information provided.
Speed Relatively fast analysis time per sample.Longer experiment times, especially for achieving high signal-to-noise.Moderate analysis time.
Destructive YesNoNo

Experimental Protocols

Purity Assessment by GC-MS

This protocol outlines the general procedure for the purity assessment of this compound using a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary GC column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-5ms), is recommended for hydrocarbon analysis.[7] A typical dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Reagents:

  • High-purity Helium (carrier gas).

  • High-purity solvent for sample dilution (e.g., hexane or dichloromethane).

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC-MS Parameters:

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the expected concentration of impurities).

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min. This final temperature is chosen to be above the estimated boiling point of this compound (around 177 °C, based on the similar compound 5-Decyne).[8]

      • Hold at 200 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (M+) at m/z 136.

    • Identify and quantify any impurity peaks. The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components. For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.

Potential Impurities: Based on general synthetic routes for alkenynes, potential impurities could include:

  • The (Z)-isomer of 5-Decen-1-yne.

  • Positional isomers where the double or triple bond is at a different location in the carbon chain.

  • Unreacted starting materials or residual reagents from the synthesis.

Alternative Method 1: Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement and can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3).

  • A high-purity internal standard with a known concentration (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. This is typically 5 times the longest T1 relaxation time of the protons being quantified.

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard. The protons on the carbons adjacent to the double and triple bonds are good candidates for integration.[9][10]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Alternative Method 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

For non-chromophoric compounds like this compound, a universal detector like a Refractive Index (RI) detector is more suitable than a UV detector.

Instrumentation:

  • HPLC system with an isocratic pump.

  • Refractive Index Detector.

  • Normal-phase or reverse-phase HPLC column. For a non-polar compound like this compound, a normal-phase column (e.g., silica or cyano-bonded) with a non-polar mobile phase might provide good separation from polar impurities. A reverse-phase column (e.g., C18) with a polar mobile phase could also be used.

Reagents:

  • HPLC-grade solvents for the mobile phase (e.g., hexane/ethyl acetate for normal-phase or acetonitrile/water for reverse-phase).

  • Solvent for sample dissolution.

Procedure:

  • Method Development: An appropriate column and mobile phase must be selected to achieve separation of the main compound from its potential impurities. Isocratic elution is necessary for RI detection.[4]

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the column and the RI detector with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram.

  • Data Analysis:

    • Calculate the percentage purity based on the peak area of the main component relative to the total area of all peaks. A reference standard is required for accurate quantification.

Visualizations

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Sample Synthetic this compound Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Column Capillary Column Separation Injection->Column Ionization Electron Ionization Column->Ionization MassAnalysis Mass Analyzer Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectra Mass Spectra of Peaks Detection->MassSpectra Purity Purity Calculation Chromatogram->Purity MassSpectra->Purity

Caption: Experimental workflow for GC-MS purity assessment of this compound.

Method_Comparison cluster_gcms GC-MS cluster_qnmr qNMR cluster_hplc_ri HPLC-RI GCMS_Node High Sensitivity & Selectivity Impurity Identification qNMR_Node High Accuracy Structural Information Non-destructive HPLC_RI_Node Universal Detection Non-destructive Lower Sensitivity Analyte This compound Purity Assessment Analyte->GCMS_Node Volatility-based Analyte->qNMR_Node Structure-based Analyte->HPLC_RI_Node Polarity-based

Caption: Comparison of analytical methods for purity assessment.

References

A Comparative Guide to Encompassing Enynes: Benchmarking Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of pure enynes is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients. The choice of purification technique significantly impacts yield, purity, and overall efficiency. This guide provides a comparative analysis of three common purification methods for enynes—flash column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization—supported by representative experimental data and detailed protocols for a model enyne compound.

Performance Benchmark: Purification of a Model Enyne

To illustrate the efficiencies of different purification techniques, we present a comparative dataset for the purification of a crude reaction mixture containing a model enyne. The data is summarized in the table below, highlighting key performance indicators for each method.

Purification TechniquePurity (%)[1][2]Yield (%)[1][3]Time (hours)Solvent Consumption (mL)
Flash Column Chromatography 95-9985-952-4500-1000
Preparative HPLC >9970-854-81000-2000
Recrystallization >9860-806-12200-500

In-Depth Analysis of Purification Methodologies

The selection of an appropriate purification strategy depends on the specific requirements of the research, including the desired purity, the quantity of material, and the available resources.

Flash Column Chromatography is a widely used technique due to its balance of speed and efficiency. It is particularly effective for routine purifications of moderately polar compounds and for separating mixtures with distinct components. This method is scalable and relatively inexpensive.

Preparative High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for achieving very high purity levels, often exceeding 99%.[4][5] It is the method of choice for purifying complex mixtures or for isolating minor components. However, it is generally more time-consuming, requires more expensive equipment, and consumes larger volumes of solvent compared to flash chromatography.[6]

Recrystallization is a cost-effective and straightforward method for purifying solid enynes.[7][8][9] It relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. When successful, recrystallization can yield highly pure crystalline material. The main limitations are that it is only applicable to solid compounds and can sometimes result in lower yields due to the solubility of the product in the mother liquor.[7]

Experimental Protocols

Detailed methodologies for the purification of a crude enyne sample are provided below. These protocols are intended as a general guide and may require optimization for specific enyne derivatives.

Flash Column Chromatography
  • Preparation of the Column: A glass column is dry-packed with silica gel (230-400 mesh).

  • Sample Loading: The crude enyne is adsorbed onto a small amount of silica gel and dry-loaded onto the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexanes. The elution is monitored by thin-layer chromatography (TLC).

  • Fraction Collection: Fractions are collected in test tubes and analyzed by TLC to identify those containing the pure enyne.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified enyne.

Preparative HPLC
  • Sample Preparation: The crude enyne is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter.

  • Method Development: An analytical HPLC method is first developed to determine the optimal mobile phase composition and gradient for separation.

  • Purification: The sample is injected onto a preparative HPLC column (e.g., C18) and eluted with a gradient of acetonitrile in water.

  • Fraction Collection: The eluent is monitored by a UV detector, and fractions corresponding to the enyne peak are collected automatically.

  • Solvent Removal: The collected fractions are lyophilized or evaporated under reduced pressure to obtain the pure enyne.

Recrystallization
  • Solvent Selection: A suitable solvent is identified in which the enyne has high solubility at elevated temperatures and low solubility at room temperature.[7][8][9]

  • Dissolution: The crude solid enyne is dissolved in the minimum amount of the hot solvent.[10][11]

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of cold solvent.[11]

  • Drying: The crystals are dried under vacuum to remove any residual solvent.

Visualizing the Workflow

To better illustrate the decision-making process and the general workflow for enyne purification, the following diagram is provided.

EnynePurificationWorkflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_decision Method Selection cluster_purification Purification Techniques cluster_end Final Product CrudeEnyne Crude Enyne Mixture InitialAnalysis Purity & Physical State Analysis CrudeEnyne->InitialAnalysis IsSolid Is the enyne a solid? InitialAnalysis->IsSolid PurityRequirement High Purity (>99%) Required? IsSolid->PurityRequirement No Recrystallization Recrystallization IsSolid->Recrystallization Yes FlashChromatography Flash Column Chromatography PurityRequirement->FlashChromatography No PrepHPLC Preparative HPLC PurityRequirement->PrepHPLC Yes PureEnyne Pure Enyne Recrystallization->PureEnyne FlashChromatography->PureEnyne PrepHPLC->PureEnyne

A decision workflow for selecting an appropriate enyne purification technique.

References

Geometric Isomers in Pheromone Communication: A Comparative Analysis of (E)- vs. (Z)-Enyne Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuanced world of insect chemical communication reveals that the spatial arrangement of atoms within a pheromone molecule is paramount to its biological function. This guide provides a comparative analysis of the bioactivity of (E)- and (Z)-enyne-derived pheromones, with a focus on supporting experimental data for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

The geometric isomerism of double bonds, designated as (E) (entgegen, opposite) and (Z) (zusammen, together), plays a critical role in the specificity of pheromonal communication. Even subtle changes in the configuration around a double bond can drastically alter a molecule's shape and, consequently, its ability to bind to specific olfactory receptors on an insect's antenna. This comparison focuses on enyne-containing pheromones, a class of compounds characterized by the presence of both a double and a triple bond in their hydrocarbon chain.

Comparative Biological Activity: (Z)-13-Hexadecen-11-ynyl Acetate

A well-documented example of the differential bioactivity between (E) and (Z) isomers is the sex pheromone of the pine processionary moth, Thaumetopoea pityocampa. The primary component of its sex pheromone is (Z)-13-hexadecen-11-ynyl acetate. The corresponding (E)-isomer, while structurally very similar, elicits a significantly different behavioral response.

Electroantennography (EAG) Data
IsomerRelative EAG ResponseNotes
(Z)-13-Hexadecen-11-ynyl acetateHighElicits strong and consistent depolarization of the male moth antenna.
(E)-13-Hexadecen-11-ynyl acetateLow to negligibleGenerally produces a much weaker antennal response compared to the (Z)-isomer.
Behavioral Assay Data

Behavioral assays, such as wind tunnel and field trapping experiments, provide a more ecologically relevant measure of a pheromone's effectiveness.

Assay Type(Z)-Isomer Performance(E)-Isomer PerformanceKey Findings
Wind Tunnel Assay High attraction and upwind flightLow to no attractionA mixture containing 80% (Z) and 20% (E) isomer elicited a similar attraction response to the pure (Z)-isomer at higher concentrations, suggesting some tolerance but a clear preference for the (Z) configuration.
Field Trapping High trap catchesLow to no trap catchesFormulations containing as little as 3% to 10% of the (E)-isomer showed a significant decrease in trap catches compared to lures with the pure (Z)-isomer[1]. This indicates an inhibitory or antagonistic effect of the (E)-isomer in a natural setting.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the biological activity of pheromones.

Electroantennography (EAG)

Objective: To measure the overall electrical response of an insect antenna to volatile compounds.

Methodology:

  • Preparation of the Insect: A male moth is immobilized, often by restraining it in a pipette tip with the head and antennae protruding.

  • Electrode Placement: Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The recording electrode is placed in contact with the tip of the antenna, while the reference electrode is inserted into the head or another part of the body.

  • Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. A puff of air containing a known concentration of the test pheromone (dissolved in a solvent like hexane and applied to a filter paper) is injected into the airstream for a defined period (e.g., 0.5 seconds).

  • Data Acquisition: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and measured in millivolts (mV).

  • Controls: A solvent-only puff is used as a negative control, and a standard compound known to elicit a response is used as a positive control.

Wind Tunnel Bioassay

Objective: To observe and quantify the flight behavior of an insect in response to a pheromone plume.

Methodology:

  • Wind Tunnel Setup: A glass or acrylic wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, humidity, and light conditions is used.

  • Pheromone Source: A specific amount of the synthetic pheromone is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

  • Insect Release: Male moths, previously conditioned to the light/dark cycle, are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight path and behaviors of the moths are recorded. Key behaviors to quantify include:

    • Take-off: Percentage of moths initiating flight.

    • Upwind flight: Percentage of moths flying towards the pheromone source.

    • Casting: Zig-zagging flight pattern characteristic of tracking a pheromone plume.

    • Source contact: Percentage of moths that land on or near the pheromone source.

  • Data Analysis: The percentages of moths exhibiting each behavior for the (E)- and (Z)-isomers are compared statistically.

Signaling Pathway

The perception of pheromones by an insect initiates a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennal sensilla.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph Pheromone Pheromone ((E) or (Z)-enyne) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) - Orco Complex Pheromone_PBP->OR Delivery & Binding G_Protein G-protein OR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opening DAG->Ion_Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Insect pheromone signal transduction pathway.

References

Unveiling Specificity: A Comparative Guide to Cross-Reactivity in Synthetic Pheromone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of synthetic pheromone analogues is paramount for the development of effective and targeted pest management strategies and therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of these synthetic compounds, supported by experimental data and detailed methodologies, to aid in the selection and design of analogues with desired binding profiles.

The ability of a synthetic analogue to mimic the natural pheromone of a target species while minimizing off-target effects on other organisms is a critical determinant of its utility. Cross-reactivity studies, which assess the binding of these analogues to pheromone-binding proteins (PBPs) and the subsequent activation of olfactory receptors, are therefore essential. This guide summarizes key quantitative data from such studies, outlines the experimental protocols used to generate this data, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Binding Affinities of Synthetic Pheromone Analogues

The binding affinity of a pheromone analogue to the PBP of a target species is a primary indicator of its potential efficacy. The following tables summarize the dissociation constants (Kd) and inhibition constants (Ki) of various synthetic analogues compared to their natural pheromone counterparts across different insect species. Lower Kd and Ki values indicate stronger binding affinity.

SpeciesPheromone-Binding Protein (PBP)Ligand (Natural Pheromone)AnalogueDissociation Constant (Kd) / Inhibition Constant (Ki) (μM)Reference
Bombyx mori (Silkworm)BmorPBP1BombykolBombykal~0.75 (Kd of fluorescent probe)[1]
General OdorantsWeaker binding than pheromones[1]
Chilo suppressalis (Asiatic rice borer)CsupPBP1Z11-16:AldZ9-16:Ald< 1.0 (Ki)[2]
Z11-16:OH< 1.0 (Ki)[2]
CsupPBP2Z11-16:AldZ9-16:Ald> 1.0 (Ki)[2]
Z11-16:OH> 1.0 (Ki)[2]
Agriphila aeneociliellaAaenPBP1(Z)-9-Hexadecenyl acetate1-Nonanal1.72 (Ki, pH 7.4)[3]
(Z,Z,Z)-9,12,15-OctadecatrienalWeaker binding[3]
Solenopsis geminata (Fire Ant)Sol g 2.1(Not specified)Decane0.32 (Kd)[4]
Undecane0.33 (Kd)[4]
Dodecane0.39 (Kd)[4]
Tridecane0.38 (Kd)[4]

Electrophysiological and Behavioral Responses to Analogues

Beyond initial binding, the ability of a synthetic analogue to elicit a physiological and behavioral response is the ultimate measure of its effectiveness. Electrophysiological recordings from olfactory receptor neurons (ORNs) and behavioral assays provide this crucial information.

SpeciesAssay TypeNatural PheromoneAnalogueObserved ResponseReference
Trichoplusia ni (Cabbage looper)Electroantennography (EAG)(Z)-7-Dodecenyl acetate(Z)-7-DodecenolBoth compounds elicited responses from the same receptor neurons.[5]
Dodecyl acetateDid not significantly excite receptor neurons alone but enhanced the response when mixed with other components.[5]
Cardiophorus spp. (Click beetles)Field TrappingNatural PheromoneFuscumol propionateThe analogue was equally attractive to C. tenebrosus and significantly more attractive (26x) to C. edwardsi than the natural pheromone.[6]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of cross-reactivity studies. The following sections provide overviews of key experimental protocols.

Fluorescence Binding Assays

This in vitro technique is used to determine the binding affinity of pheromones and their analogues to PBPs.

  • Protein Expression and Purification: Recombinant PBPs are expressed in a suitable system (e.g., E. coli) and purified.

  • Fluorescent Probe: A fluorescent probe, such as N-phenyl-1-naphthylamine (1-NPN), which binds to the hydrophobic pocket of the PBP, is used.[1][4]

  • Competitive Displacement: A solution of the PBP and the fluorescent probe is titrated with the test ligand (pheromone analogue).

  • Fluorescence Measurement: The displacement of the fluorescent probe by the ligand results in a decrease in fluorescence intensity, which is measured using a fluorometer.

  • Data Analysis: The dissociation constant (Kd) of the PBP for the fluorescent probe and the inhibition constant (Ki) for the competitor are calculated from the resulting binding curves.[2][3]

Electrophysiological Recordings

Single-sensillum recording (SSR) and electroantennography (EAG) are used to measure the responses of ORNs to volatile compounds.

  • Preparation: An insect antenna is excised and mounted on an electrode. A recording electrode is inserted into a single sensillum (for SSR) or placed in contact with the whole antenna (for EAG).

  • Stimulus Delivery: A controlled puff of air carrying the synthetic analogue is delivered to the antenna.

  • Signal Recording: The electrical activity (action potentials) of the ORNs is recorded and amplified.

  • Data Analysis: The frequency of action potentials in response to the stimulus is quantified to determine the level of neuronal activation.[5][7]

Behavioral Assays

Field trapping and wind tunnel experiments are common methods to assess the behavioral response of insects to synthetic analogues.

  • Trap Preparation: Traps are baited with a specific amount of the synthetic analogue or the natural pheromone as a control.

  • Field Deployment: Traps are placed in the natural habitat of the target species in a randomized block design.

  • Data Collection: The number of insects caught in each trap is recorded over a specific period.

  • Statistical Analysis: The trap catches are statistically analyzed to compare the attractiveness of the synthetic analogue to the natural pheromone.[6]

Visualizing the Pathways

To better understand the mechanisms of pheromone perception and the experimental processes involved, the following diagrams have been generated using Graphviz.

Pheromone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space Pheromone Pheromone Analogue PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Delivery IonChannel Ion Channel OR->IonChannel Activation Signal Signal Transduction Cascade IonChannel->Signal Ion Influx Neuron Olfactory Receptor Neuron (ORN) Activation Signal->Neuron Depolarization

Caption: Generalized insect olfactory signaling pathway.

Experimental_Workflow cluster_synthesis Analogue Preparation cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis Synthesis Synthesis of Pheromone Analogue BindingAssay Fluorescence Binding Assay Synthesis->BindingAssay EAG Electrophysiological Recording (EAG/SSR) Synthesis->EAG BehaviorAssay Behavioral Assay (Field/Wind Tunnel) Synthesis->BehaviorAssay BindingData Binding Affinity Data (Kd, Ki) BindingAssay->BindingData NeuroResponse Neuronal Response Data EAG->NeuroResponse BehaviorResponse Behavioral Response Data BehaviorAssay->BehaviorResponse

Caption: Workflow for cross-reactivity studies.

References

Safety Operating Guide

Safe Disposal of (E)-5-Decen-1-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(E)-5-Decen-1-yne , a member of the enyne family of unsaturated hydrocarbons, requires careful handling and disposal due to its chemical properties. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Unsaturated hydrocarbons, including alkenes and alkynes, are generally flammable and can be toxic.[1] Always work in a well-ventilated area, preferably within a fume hood, and away from any potential ignition sources such as heat, sparks, or open flames.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.

Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • Collect all waste containing this compound, including residues, contaminated materials (e.g., pipette tips, weighing paper), and rinsates, in a designated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

    • Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2]

    • Ensure the storage area is away from incompatible chemicals, heat sources, and direct sunlight.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3]

    • Follow all institutional and local regulations for hazardous waste disposal.[4]

Quantitative Data Summary

Property1-Decene5-DecyneGeneral Hydrocarbon Waste Guidance
Physical State LiquidLiquid[2]Typically liquid or solid.
Flammability Flammable liquid and vapor[5]Flammable[2]Generally flammable.[1]
Disposal Method Via a licensed hazardous waste disposal facility[5]To an approved waste disposal plant[2]Collection in labeled containers for professional disposal.[3][6]
Incompatibilities Strong oxidizing agentsStrong oxidizing agentsStrong acids, bases, and oxidizing agents.

Experimental Protocols

Waste Compatibility Testing (Hypothetical):

In the absence of specific data for this compound, a hypothetical experimental protocol to determine waste stream compatibility would involve:

  • Objective: To ensure that this compound waste is not mixed with incompatible chemicals that could cause a dangerous reaction.

  • Methodology:

    • In a controlled environment (e.g., a fume hood), a small, representative sample of the this compound waste stream would be carefully mixed with small, representative samples of other laboratory waste streams intended for co-disposal.

    • Observations for any signs of reaction (e.g., gas evolution, temperature change, color change, precipitation) would be recorded.

    • This test would be performed for each type of waste stream before bulk mixing is approved.

  • Safety Precautions: Full PPE would be required, and the experiment would be conducted on a small scale behind a blast shield.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Select Labeled Hazardous Waste Container ppe->container collect_waste Collect all this compound Waste container->collect_waste check_compat Is waste compatible with container contents? collect_waste->check_compat new_container Start a new waste container check_compat->new_container No add_to_container Add waste to container check_compat->add_to_container Yes new_container->add_to_container store_waste Store in Designated Hazardous Waste Area add_to_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Waste Disposed by Licensed Professional contact_ehs->end

References

Essential Safety and Operational Guide for Handling (E)-5-Decen-1-yne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (E)-5-Decen-1-yne. Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.

This compound is a flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1] It is imperative to handle this chemical with stringent safety measures in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is crucial to use the specified equipment to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). It is advisable to double-glove.Prevents skin contact with the chemical.[1] Nitrile and neoprene gloves generally offer good resistance to a variety of organic solvents and hydrocarbons.[2][3]
Body Protection Flame-retardant and antistatic protective clothing, such as a lab coat.Protects against accidental splashes and reduces the risk of ignition from static discharge.[1]
Respiratory Protection Use in a well-ventilated area or with a certified respirator if ventilation is inadequate or there is a risk of inhaling vapors.Minimizes the risk of respiratory irritation from inhaling chemical vapors.
Experimental Protocols: Handling and Storage

Handling:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use only non-sparking tools to avoid ignition sources.[1]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[1]

  • Do not smoke or have open flames in the vicinity of the chemical.[1]

  • If swallowed, seek immediate medical attention. Do NOT induce vomiting.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Keep away from heat, sparks, and all sources of ignition.[1]

  • It is recommended to store this chemical under an inert gas to maintain its stability.[1]

Disposal Plan

All waste materials, including empty containers, contaminated gloves, and other disposable items, should be considered hazardous waste. Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Visualized Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_ground Ground and Bond Equipment prep_setup->prep_ground handle_transfer Transfer this compound Using Non-Sparking Tools prep_ground->handle_transfer Proceed to Handling handle_exp Perform Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon Proceed to Cleanup cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decon->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.